Product packaging for 1-Propyl-1H-1,2,3-triazol-4-amine(Cat. No.:CAS No. 915924-69-5)

1-Propyl-1H-1,2,3-triazol-4-amine

Cat. No.: B1507046
CAS No.: 915924-69-5
M. Wt: 126.16 g/mol
InChI Key: GROQSPMDHNYZBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Propyl-1H-1,2,3-triazol-4-amine (CAS 915924-69-5) is a valuable chemical building block in medicinal chemistry and drug discovery research. This specialized compound features a 1,2,3-triazole core, a privileged scaffold renowned for its stability and ability to participate in key molecular interactions, making it a prevalent feature in pharmaceuticals and agrochemicals . The presence of both the triazole ring and an amine group provides two distinct sites for further functionalization, allowing researchers to create diverse libraries of more complex molecules for biological screening . The 1,2,3-triazole scaffold is of significant research interest for developing novel therapeutic agents. Compounds based on this structure have been investigated as potent inhibitors of various biological targets. Recent studies highlight the role of 1,2,3-triazole-4-carboxamide derivatives as highly potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR), a key regulator of drug metabolism . This positions related triazole amines like this compound as crucial intermediates in the synthesis of potential drug candidates aimed at overcoming adverse drug interactions . Furthermore, novel 1H-1,2,3-triazole analogs have demonstrated promising inhibitory activity against enzymes like carbonic anhydrase-II, underscoring the scaffold's utility in designing new enzyme inhibitors . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use all appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N4 B1507046 1-Propyl-1H-1,2,3-triazol-4-amine CAS No. 915924-69-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propyltriazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-2-3-9-4-5(6)7-8-9/h4H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROQSPMDHNYZBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(N=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650871
Record name 1-Propyl-1H-1,2,3-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915924-69-5
Record name 1-Propyl-1H-1,2,3-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Propyl-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide offers a comprehensive overview of the predicted physicochemical properties and a plausible synthetic route for 1-Propyl-1H-1,2,3-triazol-4-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and characterization of novel triazole derivatives.

Predicted Physicochemical Properties

Due to the absence of experimental data for this compound, the following table summarizes the physicochemical properties of a close structural analog, 1-Methyl-1H-1,2,3-triazol-4-amine, to provide an estimated profile. It is anticipated that the propyl substituent will slightly increase the molecular weight, boiling point, and lipophilicity (logP) compared to the methyl analog.

PropertyPredicted Value for this compound (Estimated)Reported Value for 1-Methyl-1H-1,2,3-triazol-4-amine[1]
Molecular Formula C₅H₁₀N₄C₃H₆N₄
Molecular Weight 126.16 g/mol 98.11 g/mol
Appearance White to off-white solid (predicted)-
Melting Point Data not availableData not available
Boiling Point Higher than methyl analog (predicted)Data not available
pKa Data not availableData not available
LogP Higher than methyl analog (predicted)-0.7
Solubility Soluble in polar organic solvents (predicted)Data not available

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process involving a 1,3-dipolar cycloaddition reaction followed by a Dimroth rearrangement. This approach is a well-established method for the preparation of N-substituted 4-aminotriazoles.

The proposed synthetic workflow is illustrated in the diagram below:

G cluster_0 Step 1: Synthesis of Propyl Azide cluster_1 Step 2: 1,3-Dipolar Cycloaddition cluster_2 Step 3: Dimroth Rearrangement and Decarboxylation (Hypothetical) A 1-Bromopropane C Propyl Azide A->C DMF B Sodium Azide (NaN3) B->C D Propyl Azide F 5-Amino-1-propyl-1H-1,2,3-triazole-4-carbonitrile D->F Base (e.g., NaOEt) E Malononitrile E->F G 5-Amino-1-propyl-1H-1,2,3-triazole-4-carbonitrile H This compound (Target Compound) G->H Heating / Acid or Base Catalysis

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols (Proposed)

The following are hypothetical experimental protocols for the synthesis of this compound based on established chemical transformations for similar compounds. These protocols require optimization and experimental validation.

Materials:

  • 1-Bromopropane

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve sodium azide in DMF.

  • Add 1-bromopropane to the solution dropwise at room temperature with stirring.

  • Heat the reaction mixture to 50-60°C and maintain for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • After cooling to room temperature, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain propyl azide. Caution: Alkyl azides are potentially explosive and should be handled with appropriate safety precautions.

Materials:

  • Propyl azide

  • Malononitrile

  • Sodium ethoxide (NaOEt) or another suitable base

  • Ethanol

Procedure:

  • In a reaction vessel, dissolve malononitrile in anhydrous ethanol.

  • Add a solution of sodium ethoxide in ethanol to the malononitrile solution at 0°C to form the corresponding carbanion.

  • To this mixture, add propyl azide dropwise while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for an extended period until the cycloaddition is complete.

  • Neutralize the reaction mixture with a dilute acid (e.g., acetic acid) and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 5-amino-1-propyl-1H-1,2,3-triazole-4-carbonitrile.

The Dimroth rearrangement is a known method for the interconversion of aminotriazoles.[2][3] The conversion of the 5-amino-4-carbonitrile intermediate to the desired 4-amino product is a hypothetical step that would likely involve rearrangement and subsequent removal of the carbonitrile group.

Materials:

  • 5-Amino-1-propyl-1H-1,2,3-triazole-4-carbonitrile

  • Suitable solvent (e.g., pyridine, high-boiling point alcohols)

  • Acid or base catalyst (optional, for optimization)

Procedure:

  • Dissolve 5-amino-1-propyl-1H-1,2,3-triazole-4-carbonitrile in a high-boiling point solvent.

  • Heat the solution to reflux for an extended period to induce the Dimroth rearrangement. The progress of the reaction should be monitored by a suitable analytical technique (e.g., HPLC, LC-MS).

  • This rearrangement would theoretically yield an isomeric mixture. Subsequent reaction conditions (e.g., acidic or basic hydrolysis) would be necessary to remove the carbonitrile group to yield the final product.

  • After the reaction is complete, cool the mixture and remove the solvent. The final product, this compound, would require purification, for instance by column chromatography.

Signaling Pathways and Biological Activity

There is no specific information available regarding the biological activity or associated signaling pathways for this compound. However, the 1,2,3-triazole scaffold is a well-known pharmacophore present in a variety of biologically active compounds. Derivatives of 4-amino-1,2,3-triazole have been investigated for their potential as inhibitors of enzymes such as indoleamine 2,3-dioxygenase (IDO1), which is a target in immuno-oncology.[4] Further research would be required to determine the biological profile of this specific compound.

The diagram below illustrates a generalized workflow for screening the biological activity of a novel compound like this compound.

G A This compound (Synthesized) B In vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) A->B C Cell-based Assays (e.g., Cytotoxicity, Proliferation) B->C D Identification of Active 'Hits' C->D E Mechanism of Action Studies D->E F Lead Optimization E->F G In vivo Studies (Animal Models) F->G H Preclinical Development G->H

Caption: General workflow for biological activity screening of a novel compound.

References

An In-depth Technical Guide to 1-Propyl-1H-1,2,3-triazol-4-amine and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 1-Propyl-1H-1,2,3-triazol-4-amine, addressing its nomenclature, CAS number, and related chemical information. Due to the limited availability of data for this specific compound, this guide also includes information on its isomers and the broader class of 4-amino-1,2,3-triazoles, which are of significant interest to researchers, scientists, and drug development professionals.

Nomenclature and CAS Number

A definitive CAS number for This compound could not be located in comprehensive chemical databases. This suggests that this specific isomer may not be a commercially available or widely studied compound. However, several isomers of propyl-amino-triazole are well-documented and available. It is crucial for researchers to distinguish between these isomers, as the position of the substituents and the nitrogen atoms in the triazole ring significantly influences the molecule's properties.

The nomenclature of triazoles specifies the position of the substituent and the tautomeric form of the triazole ring. The "1H" in this compound indicates that the hydrogen atom is on the nitrogen at position 1 of the triazole ring.

For clarity and to aid in further research, the following table summarizes the nomenclature and CAS numbers for closely related and commercially available isomers.

Compound NameIsomer TypeCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1-Propyl-1H-1,2,4-triazol-3-amine1,2,4-triazole58661-95-3[1][2]C₅H₁₀N₄126.16[1][2]
4-Propyl-4H-1,2,4-triazol-3-amine1,2,4-triazole58661-97-5[3]C₅H₁₀N₄126.16[3]
1-Methyl-1H-1,2,3-triazol-4-amine1,2,3-triazole67545-00-0[4]C₃H₆N₄98.11[4]

Physicochemical Properties

Property1-Propyl-1H-1,2,4-triazol-3-amine4-Propyl-4H-1,2,4-triazol-3-amine1-Methyl-1H-1,2,3-triazol-4-amine (analog)
Physical Form Solid[2]-White to brown solid
Molecular Weight 126.16 g/mol [1][2]126.16 g/mol [3]98.11 g/mol [4]
SMILES NC1=NN(CCC)C=N1[2]CCCN1C=NN=C1N[3]CN1C=C(N=N1)N[4]
InChI Key RWJOWQPWDQMLRB-UHFFFAOYSA-N[2]SFYKXXAKLXIRDR-UHFFFAOYSA-N[3]SHCBWIXMCAIFMC-UHFFFAOYSA-N[4]

Synthesis of 4-Amino-1,2,3-Triazoles

While a specific protocol for the synthesis of this compound is not documented in the available literature, the synthesis of 4-amino-1,2,3-triazoles can be generally achieved through several synthetic routes. A common and versatile method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry".[5][6]

A logical synthetic pathway for this compound would involve the cycloaddition of 1-azidopropane with an alkyne bearing a protected amino group, followed by deprotection.

Synthesis_Pathway General Synthesis of 1-Substituted-1H-1,2,3-triazol-4-amines cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_deprotection Deprotection cluster_product Product R_Azide R-N₃ (e.g., 1-Azidopropane) Reaction Cu(I) Catalyst (CuAAC) R_Azide->Reaction Alkyne H-C≡C-NH(Protecting Group) (Protected Aminoalkyne) Alkyne->Reaction Protected_Triazole 1-R-1H-1,2,3-triazol-4-amine (Protected) Reaction->Protected_Triazole Deprotection Deprotection Step Protected_Triazole->Deprotection Final_Product 1-R-1H-1,2,3-triazol-4-amine (e.g., this compound) Deprotection->Final_Product

A general synthetic workflow for 1-substituted-1H-1,2,3-triazol-4-amines.

Experimental Protocol: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a generalized protocol for the synthesis of 1,4-disubstituted 1,2,3-triazoles, which can be adapted for the synthesis of 4-amino derivatives.

  • Materials : An organic azide (e.g., 1-azidopropane), a terminal alkyne with a protected amino group, a copper(I) source (e.g., copper(I) iodide), a reducing agent to generate Cu(I) in situ from a Cu(II) salt if needed (e.g., sodium ascorbate), and a suitable solvent (e.g., a mixture of water and a polar organic solvent like t-butanol or DMSO).

  • Procedure :

    • Dissolve the organic azide and the terminal alkyne in the chosen solvent system.

    • Add the copper catalyst and, if necessary, the reducing agent.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction mixture is worked up by extraction and purified using column chromatography to yield the protected 1,2,3-triazole.

  • Deprotection : The protecting group on the amino function is then removed under appropriate conditions to yield the final 4-amino-1,2,3-triazole.

Potential Applications in Drug Development

The 1,2,3-triazole core is considered a privileged scaffold in medicinal chemistry due to its favorable properties, including metabolic stability, hydrogen bonding capability, and dipole character, which allow for effective interactions with biological targets.[7] The 4-amino-1,2,3-triazole moiety, in particular, has been identified as a key pharmacophore in various therapeutic areas.

A notable example is the identification of a series of compounds bearing the 4-amino-1,2,3-triazole core as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a significant target in cancer immunotherapy.[8]

Signaling_Pathway Role of 4-Amino-1,2,3-Triazoles in Drug Discovery Triazole_Core 4-Amino-1,2,3-Triazole Scaffold Properties Favorable Properties: - Metabolic Stability - H-Bonding Capacity - Dipole Moment Triazole_Core->Properties Applications Therapeutic Applications Triazole_Core->Applications Anticancer Anticancer Applications->Anticancer Antimicrobial Antimicrobial Applications->Antimicrobial Antiviral Antiviral Applications->Antiviral Other Other CNS & Metabolic Disorders Applications->Other

The 4-amino-1,2,3-triazole scaffold in medicinal chemistry.

The versatility of the 1,2,3-triazole ring allows for the synthesis of a wide array of derivatives with diverse biological activities, including antimicrobial and antiviral properties.[9][10] The synthesis of novel 1,2,3-triazole-containing compounds is an active area of research for the development of new therapeutic agents.[11][12][13]

Conclusion

While specific data for this compound is scarce, this technical guide provides a framework for understanding its potential properties and synthesis based on the well-established chemistry of the 4-amino-1,2,3-triazole scaffold and its isomers. Researchers interested in this compound are encouraged to pursue its synthesis via established methods such as the CuAAC reaction. The rich medicinal chemistry of the triazole core suggests that this compound and its derivatives could hold potential for the development of novel therapeutics. Careful characterization and differentiation from its isomers will be paramount in any future research.

References

Spectroscopic and Analytical Profile of 1-Propyl-1H-1,2,3-triazol-4-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an overview of the spectroscopic and analytical data for the heterocyclic compound 1-Propyl-1H-1,2,3-triazol-4-amine. Due to the limited availability of comprehensive, publicly accessible experimental data for this specific molecule, this document outlines the expected spectroscopic characteristics based on the analysis of related structures and general principles of spectroscopic interpretation. It also details the standard experimental protocols utilized for acquiring such data. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel triazole derivatives.

Chemical Structure and Properties

Chemical Name: this compound Molecular Formula: C₅H₁₀N₄ Molecular Weight: 126.16 g/mol CAS Number: 58661-95-3[1] Chemical Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

¹H NMR Spectroscopy (Expected)

Solvent: CDCl₃ or DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 8.0s1HC5-H of triazole ring
~4.1 - 4.3t2HN-CH₂ (propyl)
~5.0 - 6.0br s2H-NH₂
~1.8 - 2.0sextet2H-CH₂- (propyl)
~0.9 - 1.0t3H-CH₃ (propyl)
¹³C NMR Spectroscopy (Expected)

Solvent: CDCl₃ or DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~140 - 150C4-NH₂ of triazole ring
~120 - 130C5 of triazole ring
~50 - 55N-CH₂ (propyl)
~22 - 26-CH₂- (propyl)
~10 - 12-CH₃ (propyl)
Infrared (IR) Spectroscopy (Expected)
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Strong, BroadN-H stretching (amine)
2850 - 3000MediumC-H stretching (aliphatic)
~1600 - 1650MediumN-H bending (amine)
~1450 - 1550MediumC=N, N=N stretching (triazole ring)
~1000 - 1200MediumC-N stretching
Mass Spectrometry (MS) (Expected)

Ionization Mode: Electrospray Ionization (ESI)

m/zIon
127.10[M+H]⁺
149.08[M+Na]⁺

Experimental Protocols

The following are detailed, standard methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance III HD).

Sample Preparation: Approximately 5-10 mg of the solid sample of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay: 1.0 - 5.0 seconds.

  • Acquisition Time: 2.0 - 4.0 seconds.

  • Spectral Width: 0 - 12 ppm.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

  • Number of Scans: 1024 - 4096 scans, due to the lower natural abundance of ¹³C.

  • Relaxation Delay: 2.0 seconds.

  • Acquisition Time: 1.0 - 2.0 seconds.

  • Spectral Width: 0 - 200 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two) equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Q-TOF (Quadrupole Time-of-Flight) instrument, equipped with an electrospray ionization (ESI) source.

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution may be further diluted to the low µg/mL or ng/mL range and infused directly into the mass spectrometer or introduced via a liquid chromatography system.

Data Acquisition (Positive ESI Mode):

  • Ion Source: ESI.

  • Capillary Voltage: 3.0 - 4.5 kV.

  • Nebulizer Gas (N₂): 1.0 - 2.0 Bar.

  • Drying Gas (N₂): 4.0 - 8.0 L/min.

  • Source Temperature: 150 - 250 °C.

  • Mass Range: m/z 50 - 500.

  • Acquisition Mode: Full scan.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the characterization of a novel compound like this compound using the described spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Spectral Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: Workflow for the synthesis and spectroscopic characterization.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of Substituted 1,2,3-Triazol-4-amines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the crystal structures of substituted 1,2,3-triazol-4-amines and related triazole derivatives. Leveraging data from recent scientific publications, this document outlines the critical experimental protocols for structure determination and presents a comprehensive summary of key crystallographic data. Visualizations of experimental workflows and molecular interactions are provided to facilitate a deeper understanding of the structure-property relationships in this important class of compounds.

Core Findings and Structural Insights

Substituted 1,2,3-triazol-4-amines and their analogs are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities.[1][2][3] The three-dimensional arrangement of atoms within the crystal lattice is paramount in dictating their physicochemical properties and biological interactions.

Crystal structure analyses, predominantly carried out using single-crystal X-ray diffraction, have revealed that these compounds crystallize in various systems, with monoclinic and triclinic systems being common.[4][5][6][7] The substitution pattern on the triazole ring and the associated phenyl or other heterocyclic rings significantly influences the molecular conformation and the packing of molecules in the crystal.

Intermolecular interactions, such as hydrogen bonds and π–π stacking, play a crucial role in stabilizing the crystal structures.[4][8] For instance, in the case of 1,2,4-triazolo[4,3-a]pyridin-3-amine, molecules are linked via N–H⋯N hydrogen bonds.[5][6] Hirshfeld surface analysis is a powerful tool employed to quantitatively explore these intermolecular contacts.[4][7][9]

Tabulated Crystallographic Data

The following tables summarize key quantitative data from the crystal structure analysis of various substituted triazole derivatives, providing a comparative overview of their solid-state structures.

Table 1: Crystallographic Data for Selected Triazole Derivatives

Compound/ReferenceCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
Compound 1[4][7] MonoclinicP2₁6.23510(10)26.0156(4)12.4864(2)9093.243(2)90
Compound 3[7] TriclinicP-15.9308(2)10.9695(3)14.7966(4)100.5010(10)98.6180(10)103.8180(10)
TPa-NH₂[5][6] MonoclinicP2₁/n5.566612.664916.81909099.43490
DATA Hydrate[10][11] MonoclinicP2₁/c------
Compound 3b[12] Monoclinic--13.7526(5)--95.529(3)-
Compound 3d[12] Monoclinic--13.9847(6)--124.492(3)-
Compound 4[8] OrthorhombicP2₁2₁2₁9.4860(10)13.9440(2)30.2347(4)909090

Table 2: Selected Bond Lengths and Angles for Compound 1 [4]

ParameterMolecule AMolecule BMolecule CMolecule D
Bond Lengths (Å)
S1-C11.666(4)1.665(4)1.668(4)1.665(4)
N1-N21.391(4)1.390(4)1.389(4)1.391(4)
N1-C21.378(5)1.380(5)1.381(5)1.379(5)
Bond Angles (°)
N2-N1-C2109.1(3)109.2(3)109.2(3)109.2(3)
N1-N2-C1108.5(3)108.5(3)108.6(3)108.5(3)
S1-C1-N2127.8(3)127.9(3)127.7(3)127.8(3)

Detailed Experimental Protocols

The determination of the crystal structure of substituted 1,2,3-triazol-4-amines involves a series of well-defined experimental and computational steps.

Synthesis and Crystallization

The synthesis of these compounds often involves multi-step reactions. For example, novel 1,2,4-triazole derivatives can be synthesized by reacting hydrazonates with amines.[12] Another approach involves the reaction of 4-amino-5-indolyl-1,2,4-triazole-3-thione with a substituted acetophenone in the presence of an acid catalyst.[4][7] Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent, such as methanol or dimethylformamide.[4][7][13]

Single-Crystal X-ray Diffraction

This is the primary technique for elucidating the three-dimensional atomic arrangement. The general workflow is as follows:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected using a detector. Data is often collected at low temperatures (e.g., -100 °C) to minimize thermal vibrations.[9] A common instrument used is a Bruker-Nonius KappaCCD diffractometer with MoKα radiation.[9]

  • Data Reduction: The raw diffraction data is processed to obtain the intensities and positions of the reflections. This step includes corrections for factors like absorption, which can be performed using programs such as SADABS.[9]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods, often with software like SIR97.[9] The initial structural model is then refined by a full-matrix least-squares method on F² using programs such as SHELXL.[8][9]

Spectroscopic Characterization

In conjunction with X-ray crystallography, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the chemical structure of the synthesized compounds.[4][12]

Visualizing the Process: Experimental and Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows in the crystal structure analysis of substituted 1,2,3-triazol-4-amines.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis Start Starting Materials Reaction Chemical Reaction Start->Reaction Purification Purification Reaction->Purification Crystallization Slow Evaporation Purification->Crystallization SingleCrystal Single Crystal Crystallization->SingleCrystal DataCollection Data Collection (Diffractometer) SingleCrystal->DataCollection DataReduction Data Reduction (e.g., SADABS) DataCollection->DataReduction StructureSolution Structure Solution (e.g., SIR97) DataReduction->StructureSolution StructureRefinement Structure Refinement (e.g., SHELXL) StructureSolution->StructureRefinement FinalStructure Final Crystal Structure StructureRefinement->FinalStructure

General workflow for synthesis and single-crystal X-ray diffraction analysis.

data_analysis_workflow cluster_analysis Structural Analysis & Interpretation cluster_output Outputs Input Final Crystal Structure (CIF File) BondAnalysis Bond Lengths & Angles Input->BondAnalysis TorsionAnalysis Torsion Angles & Conformation Input->TorsionAnalysis PackingAnalysis Molecular Packing Input->PackingAnalysis Database Database Deposition (e.g., CCDC) Input->Database Publication Publication BondAnalysis->Publication TorsionAnalysis->Publication InteractionAnalysis Intermolecular Interactions (Hydrogen Bonds, π-stacking) PackingAnalysis->InteractionAnalysis PackingAnalysis->Publication Hirshfeld Hirshfeld Surface Analysis InteractionAnalysis->Hirshfeld InteractionAnalysis->Publication Hirshfeld->Publication DrugDesign Structure-Based Drug Design Publication->DrugDesign

Workflow for the analysis and interpretation of crystallographic data.

References

A Technical Guide to the Potential Therapeutic Targets of 1-Propyl-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a predictive analysis of the potential therapeutic targets for 1-Propyl-1H-1,2,3-triazol-4-amine. As of this writing, no specific biological data for this exact molecule has been published. The information herein is extrapolated from extensive research on the broader class of 1,2,3-triazole derivatives and is intended to guide future research and drug development efforts.

The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry, known for its metabolic stability and ability to form hydrogen bonds and dipole interactions.[1][2] Synthesized efficiently through copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), this heterocyclic core is a key component in numerous compounds with a wide array of pharmacological activities.[2][3] This guide explores the most promising therapeutic targets for novel compounds based on the this compound structure, categorized by therapeutic area.

Oncology

The 1,2,3-triazole scaffold is frequently incorporated into the design of novel anticancer agents.[4] These derivatives have been shown to target several key pathways involved in tumor growth, proliferation, and immune evasion. Hybrid molecules containing the 1,2,3-triazole framework may offer therapeutic advantages, including overcoming drug resistance.[4]

Potential Molecular Targets in Oncology

1.1.1 Epidermal Growth Factor Receptor (EGFR)

EGFR is a tyrosine kinase receptor that plays a critical role in regulating cell proliferation, survival, and migration. Its overexpression and mutation are hallmarks of various solid tumors.[5] Many 1,2,3-triazole hybrids have been developed as potent EGFR inhibitors, designed to compete with ATP at the kinase domain.[6][7] The modular nature of triazole synthesis allows for the creation of extensive libraries to probe structure-activity relationships (SAR) for both wild-type and mutant forms of EGFR.[7]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates STAT3 STAT3 EGFR->STAT3 Activates Ligand Ligand (EGF) Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

1.1.2 Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is an immunomodulatory enzyme that suppresses T-cell responses by depleting tryptophan in the tumor microenvironment. It is a key target in cancer immunotherapy. The 1,2,3-triazole ring is a valuable scaffold for IDO1 inhibitors, often designed to coordinate with the heme iron atom in the enzyme's active site.[8][9][10] Several studies have demonstrated that erlotinib- and icotinib-triazole hybrids show potent IDO1 inhibition.[3][11]

Quantitative Data for Representative 1,2,3-Triazole Anticancer Agents
Compound ClassTargetExample CompoundIC₅₀ Value (µM)Cancer Cell LineCitation
Erlotinib-Triazole HybridIDO1Compound e 0.32HeLa[3]
Icotinib-Triazole HybridIDO1Not specified0.37HeLa[3]
Urea-Triazole HybridIDO1Compound 3a 0.75(Enzymatic Assay)[8][9]
Benzoxazinone-Triazole HybridIDO1Compound 14e 3.63(Enzymatic Assay)[10]
Phthalimide-Triazole HybridEGFR (antiproliferative)Compound III 0.22MCF-7[12]

Anti-Inflammatory Applications

Chronic inflammation is associated with numerous diseases, and targeting enzymes in the inflammatory cascade is a primary therapeutic strategy. The 1,2,3-triazole scaffold has been successfully incorporated into molecules designed as anti-inflammatory agents.[1]

Potential Molecular Targets in Inflammation

2.1.1 Cyclooxygenase-2 (COX-2)

COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[13] Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs. The 1,2,3-triazole moiety has been used as a bioisostere for amide or carboxylic acid groups in the design of novel and selective COX-2 inhibitors.[14]

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) AA Arachidonic Acid (AA) PLA2->AA Releases COX2 Cyclooxygenase-2 (COX-2) AA->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Converts to PGs Prostaglandins (PGE2, etc.) PGH2->PGs Isomerized to Inflammation Inflammation (Pain, Fever, Edema) PGs->Inflammation Mediate Stimuli Inflammatory Stimuli Stimuli->PLA2 Activates

Quantitative Data for Representative 1,2,3-Triazole Anti-Inflammatory Agents
Compound ClassTargetExample CompoundIC₅₀ Value (µM)Selectivity Index (COX-1/COX-2)Citation
NSAID-Triazole-Benzenesulfonamide HybridCOX-2Compound 6b 0.04329[14]
NSAID-Triazole-Benzenesulfonamide HybridCOX-2Compound 6j 0.04312[14]
Pyrrolobenzodiazepinone-Triazole HybridCOX-2Compound 4l (S-geometry)0.01891060[1]

Infectious Diseases

The 1,2,3-triazole ring is a core component of many antimicrobial agents, demonstrating activity against a wide spectrum of bacteria and fungi.[15][16]

Potential Antifungal Targets

The primary mechanism of action for azole antifungals is the inhibition of lanosterol 14α-demethylase, a crucial cytochrome P450 enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[17][18] The 1,2,3-triazole nucleus is considered a valuable isostere of the 1,2,4-triazole core found in established antifungal drugs, making it a promising scaffold for new agents to combat resistance.[19]

Potential Antibacterial Targets

1,2,3-triazole derivatives exhibit broad-spectrum antibacterial activity through multiple mechanisms of action, which is a promising strategy to mitigate antimicrobial resistance.[15] Identified mechanisms include:

  • Enzyme Inhibition: Targeting essential bacterial enzymes like dihydrofolate reductase (DHFR).[15]

  • Membrane Disruption: Causing rupture of the bacterial cell's phospholipid bilayer.[15]

  • Oxidative Stress: Inducing the production of intracellular reactive oxygen species (ROS).[15]

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

This protocol assesses cell viability and cytotoxicity based on the metabolic reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by living cells.[20][21]

MTT_Assay_Workflow Start Start Step1 1. Seed Cells (e.g., 8x10³ cells/well) in 96-well plate Start->Step1 Step2 2. Incubate (24h, 37°C, 5% CO₂) Step1->Step2 Step3 3. Add Compound (Varying concentrations) Step2->Step3 Step4 4. Incubate (24-72h) Step3->Step4 Step5 5. Add MTT Reagent (0.5 mg/mL final conc.) Step4->Step5 Step6 6. Incubate (4h) Step5->Step6 Step7 7. Solubilize Formazan (Add 100 µL DMSO) Step6->Step7 Step8 8. Read Absorbance (570 nm) Step7->Step8 End End Step8->End

Methodology:

  • Cell Seeding: Culture a relevant cancer cell line (e.g., MCF-7, A549) and seed into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[22]

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[20][23]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[24]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 550-600 nm using a microplate reader.[20] The cell viability is calculated as a percentage relative to the vehicle control, and the IC₅₀ value is determined.

In Vitro Antibacterial Susceptibility: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.[25]

Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) adjusted to approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium. The typical final volume in each well is 100 µL.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[26]

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which no bacterial growth (turbidity) is observed. Absorbance can also be read using a plate reader (e.g., at 600 nm) for a quantitative measurement.[26]

In Vitro Antifungal Susceptibility Testing

Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are typically followed.[27][28]

Methodology (Broth Microdilution):

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans) in RPMI-1640 medium.

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well plate containing RPMI-1640 medium.

  • Inoculation and Incubation: Add the fungal inoculum to each well and incubate at 35°C. For Candida species, results are typically read after 24 hours.[28]

  • MIC Determination: The MIC endpoint is defined as the lowest drug concentration that causes a significant (e.g., 50%) reduction in growth compared to the drug-free control well.[28]

Conclusion and Future Directions

While specific biological data for this compound is not yet available, the extensive body of research on the 1,2,3-triazole scaffold provides a strong foundation for predicting its therapeutic potential. The evidence strongly suggests that this compound could serve as a valuable starting point for the development of novel inhibitors targeting key enzymes in oncology (EGFR, IDO1), inflammation (COX-2), and infectious diseases (lanosterol 14α-demethylase, bacterial enzymes).

Future research should focus on the synthesis and in vitro screening of this compound against a panel of these high-priority targets. Initial cytotoxicity screening using the MTT assay against various cancer cell lines, followed by specific enzymatic and cellular assays, will be crucial to elucidate its primary mechanism(s) of action. Structure-activity relationship (SAR) studies, by modifying the propyl and amine substituents, will be essential for optimizing potency and selectivity, ultimately paving the way for a new class of triazole-based therapeutics.

References

The Ascendancy of 1-Propyl Substituted Triazoles in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry, underpinning the development of a multitude of therapeutic agents. The strategic incorporation of a 1-propyl substituent has proven to be a particularly fruitful avenue of investigation, leading to the discovery of potent antifungal, anticancer, and other pharmacologically active compounds. This technical guide provides an in-depth review of the synthesis, biological activity, and mechanisms of action of 1-propyl substituted triazole compounds, presenting key data in a structured format to facilitate research and development efforts.

Antifungal Activity of 1-Propyl Substituted 1,2,4-Triazoles

A significant body of research on 1-propyl substituted triazoles has focused on the development of novel antifungal agents, largely inspired by the clinical success of fluconazole. These efforts have led to the synthesis of a diverse array of analogues with potent activity against a broad spectrum of pathogenic fungi.

Quantitative Antifungal Activity Data

The minimum inhibitory concentration (MIC) is a key measure of the in vitro antifungal efficacy of a compound. The following table summarizes the MIC values of representative 1-propyl substituted 1,2,4-triazole derivatives against various fungal strains.

Compound IDFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
A1 Candida albicans SC53140.125Fluconazole0.5
Candida glabrata 5370.25Fluconazole8
Cryptococcus neoformans 22-21≤0.125Fluconazole4
Candida albicans 901 (Fluconazole-resistant)1.0Fluconazole>256.0
A5 Candida albicans 901 (Fluconazole-resistant)1.0Fluconazole>256.0
6c Candida albicans 1000.0625Fluconazole0.5
Cryptococcus neoformans0.0625Fluconazole2
Aspergillus fumigatus4.0Fluconazole>64
Fluconazole-resistant C. albicans4.0Fluconazole>64
5k Candida albicans0.125Fluconazole0.5
Cryptococcus neoformans0.125Fluconazole2
Aspergillus fumigatus8.0Fluconazole>64

Data compiled from multiple sources, including references[1][2].

Mechanism of Action: Inhibition of Cytochrome P450 14α-demethylase (CYP51)

The primary mechanism of action for azole antifungals, including 1-propyl substituted derivatives, is the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. The 1-propyl group often plays a key role in optimizing the binding of the triazole compound to the active site of the enzyme.

CYP51_Inhibition cluster_synthesis Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by 1-Propyl Triazole Lanosterol Lanosterol Intermediate 14-demethylated Intermediate Lanosterol->Intermediate CYP51 (14α-demethylase) Ergosterol Ergosterol Intermediate->Ergosterol Further Enzymatic Steps FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Incorporation PropylTriazole 1-Propyl Substituted Triazole CYP51_enzyme CYP51 Enzyme PropylTriazole->CYP51_enzyme Binds to Heme Iron PropylTriazole->FungalCellMembrane Disruption

Caption: Inhibition of Fungal Ergosterol Biosynthesis by 1-Propyl Triazoles.

Anticancer Activity of 1-Propyl Substituted 1,2,3-Triazoles

The versatility of the 1-propyl triazole scaffold extends to oncology, with numerous 1,2,3-triazole derivatives demonstrating potent anticancer activity. These compounds often function by targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.

Quantitative Anticancer Activity Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC50 values for representative 1-propyl substituted 1,2,3-triazole derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
4g HCT-116 (Colon)1.09 ± 0.17Cisplatin12.50 ± 0.25
A549 (Lung)45.16 ± 0.92Cisplatin9.89 ± 0.11
13b A549 (Lung)3.29Doxorubicin3.30
7a A549 (Lung)8.67Doxorubicin3.24
EAD1 H460 (Lung)11Chloroquinoline52
HCC827 (Lung)7.6Chloroquinoline76
H4 MCF-7 (Breast)25.3 ± 2.1Doxorubicin0.8 ± 0.1
HCT-116 (Colon)30.1 ± 1.5Doxorubicin1.2 ± 0.2

Data compiled from multiple sources, including references[3][4][5].

Mechanism of Action: Targeting VEGFR-2 Signaling

A prominent mechanism through which 1-propyl substituted triazoles exert their anticancer effects is by inhibiting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By blocking VEGFR-2, these compounds can effectively cut off the blood supply to tumors.

VEGFR2_Signaling cluster_receptor Cell Membrane cluster_pathway Intracellular Signaling Cascade cluster_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Raf Raf PLCg->Raf PKC PKC PLCg->PKC Akt Akt PI3K->Akt MEK MEK Raf->MEK Migration Migration PKC->Migration Survival Survival Akt->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis PropylTriazole 1-Propyl Substituted Triazole PropylTriazole->VEGFR2 Inhibition

Caption: Inhibition of VEGFR-2 Signaling by 1-Propyl Triazoles.

Experimental Protocols

General Synthesis of 1-Propyl-4-amino-5-thioxo-1,2,4-triazoles

A common route to synthesize 1-propyl substituted 1,2,4-triazole-3-thiones involves the following general steps:

  • Preparation of Propyl Isothiocyanate: Propylamine is reacted with carbon disulfide in the presence of a base (e.g., ammonia or triethylamine) to yield the corresponding dithiocarbamate salt, which is then treated with a heavy metal salt (e.g., lead nitrate) to afford propyl isothiocyanate.

  • Formation of Thiosemicarbazide: The propyl isothiocyanate is reacted with hydrazine hydrate to yield 4-propyl-3-thiosemicarbazide.

  • Cyclization: The 4-propyl-3-thiosemicarbazide is cyclized to the corresponding 1-propyl-4-amino-5-thioxo-1,2,4-triazole by refluxing with a suitable reagent such as an orthoformate or by heating with a carboxylic acid followed by base-catalyzed cyclization.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Intermediate Synthesis cluster_final Final Product Propylamine Propylamine Isothiocyanate Propyl Isothiocyanate Propylamine->Isothiocyanate Reaction with Base & Metal Salt CS2 Carbon Disulfide CS2->Isothiocyanate Reaction with Base & Metal Salt Hydrazine Hydrazine Hydrate Thiosemicmicarbazide Thiosemicmicarbazide Hydrazine->Thiosemicmicarbazide Isothiocyanate->Thiosemicmicarbazide Thiosemicarbazide 4-Propyl-3-thiosemicarbazide TriazoleThione 1-Propyl-4-amino-5-thioxo- 1,2,4-triazole Thiosemicarbazide->TriazoleThione Cyclization

Caption: General Synthesis Workflow for 1-Propyl-1,2,4-triazole-3-thiones.

In Vitro Anticancer Activity Evaluation: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the 1-propyl substituted triazole compounds for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.[6]

  • Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).[7]

  • Absorbance Measurement: The absorbance of the purple formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.

Conclusion

1-Propyl substituted triazole compounds represent a versatile and highly promising class of molecules in medicinal chemistry. Their demonstrated efficacy as both antifungal and anticancer agents, coupled with well-elucidated mechanisms of action, provides a strong foundation for further drug discovery and development. The structured data and detailed protocols presented in this guide are intended to serve as a valuable resource for researchers in this dynamic field, facilitating the design and synthesis of next-generation therapeutic agents based on this privileged scaffold.

References

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 4-Amino-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery and historical development of synthetic methodologies for 4-amino-1,2,3-triazole, a heterocyclic compound that has emerged as a significant scaffold in medicinal chemistry and drug development. Addressed to researchers, scientists, and professionals in the field, this document details key synthetic pathways, presents comparative quantitative data, and includes detailed experimental protocols for seminal reactions.

Introduction: The Rise of the 4-Amino-1,2,3-triazole Core

The 1,2,3-triazole ring system, first described in the late 19th century, has become a cornerstone in the synthesis of complex organic molecules. Its unique electronic properties, stability, and ability to participate in hydrogen bonding have made it a valuable component in the design of pharmacologically active agents. Among its derivatives, 4-amino-1,2,3-triazole has garnered particular interest due to its role as a key building block for compounds exhibiting a wide range of biological activities, including applications in oncology and infectious diseases. This guide traces the evolution of its synthesis from early classical methods to modern, more efficient catalytic approaches.

Historical Perspective and Discovery

While the precise first synthesis of the unsubstituted 4-amino-1,2,3-triazole is not prominently documented in readily available literature, the broader history of 1,2,3-triazole synthesis dates back to the late 19th and early 20th centuries. The foundational work on 1,3-dipolar cycloaddition reactions by Huisgen in the mid-20th century provided a theoretical framework that would become crucial for many triazole syntheses.[1][2] Early methods for the synthesis of aminotriazoles were often multi-step processes with moderate yields. The development of more direct and efficient routes has been a continuous effort in organic synthesis.

Key Synthetic Methodologies

The synthesis of 4-amino-1,2,3-triazoles has evolved significantly over the years. This section outlines some of the pivotal methods, providing both historical context and detailed experimental procedures.

Classical Approaches: Cycloaddition of Azides with Activated Acetonitriles

One of the early and fundamental approaches to the 4-amino-1,2,3-triazole core involves the cycloaddition of an azide with a molecule containing an activated methylene group, such as cyanamide or its derivatives.

Conceptual Pathway:

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Azide Organic Azide (R-N3) Cycloadduct Initial Cycloadduct Azide->Cycloadduct [3+2] Cycloaddition Acetonitrile Activated Acetonitrile (X-CH2-CN) Acetonitrile->Cycloadduct Triazole 4-Amino-1,2,3-triazole Derivative Cycloadduct->Triazole Rearrangement/ Tautomerization

Figure 1: Conceptual workflow for the synthesis of 4-amino-1,2,3-triazoles from azides and acetonitriles.

Experimental Protocol: Synthesis of 4-Amino-5-substituted-1,2,3-triazoles from Arylhydrazononitriles

This method utilizes arylhydrazononitriles as precursors, which can be cyclized to form the aminotriazole ring.

  • Step 1: Preparation of Arylhydrazononitriles: Cyanoacetamides are prepared by reacting ethyl cyanoacetate with primary aliphatic amines. The resulting cyanoacetamides are then coupled with aromatic diazonium salts to yield the corresponding arylhydrazones.

  • Step 2: Cyclization to 5-Amino-1,2,3-triazoles: The arylhydrazononitrile is reacted with a suitable reagent, such as hydroxylamine, to induce cyclization. Microwave irradiation has been shown to significantly improve reaction times and yields for this step.

PrecursorReagentConditionsProductYield (%)Reference
ArylhydrazononitrileHydroxylamineMicrowave Irradiation5-Amino-1,2,3-triazole derivativeVariesN/A
Modern Copper-Catalyzed Syntheses

The advent of "click chemistry" revolutionized the synthesis of 1,2,3-triazoles, and these methods have been extended to the preparation of 4-amino derivatives. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) provides a highly efficient and regioselective route.

Conceptual Pathway for Divergent Synthesis:

G cluster_step1 Step 1: Cycloaddition cluster_step2 Step 2: Amination Azide Organic Azide Triazole_iodonium 1,2,3-Triazole Iodonium Salt Azide->Triazole_iodonium Alkyne Alkynyliodonium(III) Salt Alkyne->Triazole_iodonium Cu_cat1 Cu Catalyst Cu_cat1->Triazole_iodonium Product 4-Amino-1,2,3-triazole Derivative Triazole_iodonium->Product Amine Amine/Amide Amine->Product Cu_cat2 Cu Catalyst Cu_cat2->Product

Figure 2: Divergent synthesis of 4-amino-1,2,3-triazoles via a copper-catalyzed two-step process.

Experimental Protocol: Copper-Catalyzed Triazole-Amine Coupling

This protocol describes the amination of a pre-formed triazole iodonium salt.

  • Reactants: 1,2,3-triazole iodonium salt, amine or amide, copper acetate, and a base (e.g., sodium carbonate).

  • Solvent: Dichloromethane (DCM).

  • Procedure: The triazole iodonium salt, amine/amide, copper acetate, and sodium carbonate are stirred in DCM at room temperature.

  • Reaction Time: Typically 24 hours.

  • Work-up: The reaction mixture is filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography.

Triazole SubstrateAmineCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Triazoleiodonium saltMorpholineCopper acetateNa₂CO₃DCMRT2474[3]
Synthesis from Guanidine Derivatives

More recent methods have explored the use of guanidine derivatives in cycloaddition reactions to form the aminotriazole ring.

Conceptual Pathway:

G Guanidine Guanidine Derivative Cycloaddition [3+2] Cycloaddition Guanidine->Cycloaddition Nitrile_Imine Nitrile Imine Nitrile_Imine->Cycloaddition Product 3-Amino-1,2,4-triazole Derivative Cycloaddition->Product

Figure 3: Synthesis of aminotriazoles from guanidine derivatives and nitrile imines. Note: This pathway typically leads to the isomeric 3-amino-1,2,4-triazole.

While this approach is prominent for the 1,2,4-isomer, modifications and alternative starting materials can potentially lead to the 1,2,3-isomer, though this is less commonly reported.

The Dimroth Rearrangement

An important reaction in the chemistry of aminotriazoles is the Dimroth rearrangement, where endocyclic and exocyclic nitrogen atoms exchange positions.[1] This rearrangement can be a factor in the synthesis of 4-amino-1,2,3-triazoles, potentially leading to isomeric products depending on the reaction conditions. The reaction typically occurs under thermal or acidic/basic conditions.

Conclusion

The synthesis of 4-amino-1,2,3-triazole has progressed from classical, often harsh, multi-step procedures to more elegant and efficient catalytic methods. The development of copper-catalyzed reactions, in particular, has provided a robust platform for the construction of this important heterocyclic scaffold with high yields and regioselectivity. The continued exploration of novel synthetic routes is driven by the significant biological potential of 4-amino-1,2,3-triazole derivatives in drug discovery. This guide provides a foundational understanding of the key synthetic milestones and methodologies, serving as a valuable resource for researchers in the field.

References

In silico modeling of 1-Propyl-1H-1,2,3-triazol-4-amine interactions

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Silico Modeling of 1-Propyl-1H-1,2,3-triazol-4-amine Interactions

Introduction

1,2,3-Triazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. These activities include antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1] The 1,2,3-triazole ring is a stable scaffold that can participate in hydrogen bonding, which enhances its solubility and ability to interact with biological targets.[1] This guide focuses on the in silico modeling of this compound, a specific derivative of the triazole family. While direct in silico studies on this particular compound are not extensively available in the public domain, this document will provide a comprehensive overview of the methodologies and approaches that can be applied, drawing from research on analogous triazole derivatives.

This technical paper will detail the common in silico techniques, potential biological targets, and the general workflow for modeling the interactions of small molecules like this compound. The content is intended for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties and Synthesis

Before delving into in silico modeling, it is crucial to understand the fundamental properties of the molecule of interest. While specific experimental data for this compound is not widely published, general characteristics of similar small molecules can be inferred. The synthesis of 1,2,3-triazole derivatives is often achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1]

Potential Biological Targets and Signaling Pathways

In silico modeling begins with the identification of potential biological targets. Based on studies of various triazole derivatives, several protein families and signaling pathways are of interest.

Potential Protein Targets for Triazole Derivatives:

Target ClassSpecific ExamplesPotential Therapeutic Area
EnzymesAldo-keto reductase 1C3 (AKR1C3)[1], Aromatase[1], 14α-demethylase (CYP51)Anticancer, Antifungal
KinasesVEGFR-2, p38α MAPKAnticancer
ProteasesCoronavirus Main Protease (MPro)[2]Antiviral
Ion ChannelsL-type calcium channel (Cav1.2)[3]Cardiovascular

Signaling Pathways Potentially Modulated by Triazole Derivatives:

The diagram below illustrates a generalized signaling pathway that could be influenced by a triazole derivative targeting a receptor tyrosine kinase like VEGFR-2.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Ligand->RTK Binds and Activates P1 Signaling Protein 1 RTK->P1 Phosphorylates Triazole_Derivative This compound (Hypothetical Inhibitor) Triazole_Derivative->RTK Inhibits P2 Signaling Protein 2 P1->P2 P3 Signaling Protein 3 P2->P3 TF Transcription Factor P3->TF Activates Gene_Expression Gene Expression (e.g., Angiogenesis, Cell Proliferation) TF->Gene_Expression Regulates G Start Start Ligand_Prep Ligand Preparation: This compound (3D Structure Generation, Energy Minimization) Start->Ligand_Prep Target_ID Target Identification and Validation (Literature Review, Homology Modeling) Start->Target_ID Docking Molecular Docking (Predict Binding Pose and Affinity) Ligand_Prep->Docking Target_ID->Docking MD_Sim Molecular Dynamics Simulations (Assess Complex Stability) Docking->MD_Sim ADMET ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) MD_Sim->ADMET End End ADMET->End

References

Methodological & Application

Application Notes and Protocols for the Click Chemistry Synthesis of 1-Propyl-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole moiety is a key structural motif in medicinal chemistry, known for its metabolic stability and ability to engage in hydrogen bonding and dipole interactions. The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has provided a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][3] This document provides detailed protocols for the synthesis of 1-Propyl-1H-1,2,3-triazol-4-amine, a valuable building block for the development of novel pharmaceutical agents. The synthesis involves a two-step process: the preparation of 1-azidopropane followed by its CuAAC reaction with a suitable amino-alkyne equivalent.

Data Presentation

A summary of typical reaction parameters and expected outcomes for the synthesis of this compound is presented in the table below. Please note that yields are highly dependent on specific reaction conditions and purification methods.

StepReactantsCatalyst SystemSolventTemp. (°C)Time (h)Typical Yield (%)Purity (%)
1. Azide Synthesis1-Bromopropane, Sodium Azide-DMF701285-95>95 (crude)
2. Click Reaction1-Azidopropane, N-(tert-Butoxycarbonyl)prop-2-yn-1-amineCuSO₄·5H₂O (5 mol%), Sodium Ascorbate (10 mol%)t-BuOH/H₂O (1:1)RT12-2480-90>98 (after chromatography)
3. DeprotectionBoc-protected triazole, Trifluoroacetic acid-DichloromethaneRT2-490-98>99 (after workup)

Experimental Protocols

Protocol 1: Synthesis of 1-Azidopropane

This protocol describes the synthesis of 1-azidopropane from 1-bromopropane.

Materials:

  • 1-Bromopropane

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.2 equivalents) in DMF.

  • Add 1-bromopropane (1.0 equivalent) to the solution at room temperature.

  • Heat the reaction mixture to 70 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain 1-azidopropane as a clear, colorless liquid.

Caution: Organic azides are potentially explosive. Handle with care and avoid heat, shock, and friction.

Protocol 2: Click Chemistry Synthesis of N-Boc-1-Propyl-1H-1,2,3-triazol-4-amine

This protocol details the CuAAC reaction between 1-azidopropane and N-(tert-Butoxycarbonyl)prop-2-yn-1-amine.

Materials:

  • 1-Azidopropane

  • N-(tert-Butoxycarbonyl)prop-2-yn-1-amine (Boc-propargylamine)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Ethyl acetate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve 1-azidopropane (1.0 equivalent) and Boc-propargylamine (1.0 equivalent) in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (10 mol%) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (5 mol%) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction mixture will typically turn from blue to a greenish-yellow color.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-Boc-1-propyl-1H-1,2,3-triazol-4-amine.

Protocol 3: Deprotection of N-Boc-1-Propyl-1H-1,2,3-triazol-4-amine

This protocol describes the removal of the Boc protecting group to yield the final product.

Materials:

  • N-Boc-1-propyl-1H-1,2,3-triazol-4-amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the N-Boc-protected triazole in dichloromethane.

  • Add trifluoroacetic acid (5-10 equivalents) dropwise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, carefully neutralize the excess TFA by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

G cluster_0 Step 1: Azide Synthesis cluster_1 Step 2: Click Reaction cluster_2 Step 3: Deprotection A 1-Bromopropane C 1-Azidopropane A->C DMF, 70°C B Sodium Azide B->C DMF, 70°C E Boc-protected Triazole C->E D Boc-propargylamine D->E CuSO4, NaAsc t-BuOH/H2O, RT F This compound E->F TFA, DCM

Caption: Synthetic workflow for this compound.

Signaling Pathway Analogy: The "Click" Ligation

This diagram provides a conceptual analogy of the click reaction as a highly specific and efficient molecular "ligation" process, akin to a signaling pathway where two components are irreversibly joined upon receiving a catalytic signal.

G cluster_0 Reactants cluster_1 Catalytic Cycle cluster_2 Product Azide 1-Azidopropane Catalyst Cu(I) Catalyst Azide->Catalyst Binds Alkyne Amino-Alkyne Alkyne->Catalyst Binds Triazole This compound Catalyst->Triazole Forms Product & Regenerates

Caption: Conceptual diagram of the CuAAC "click" reaction.

References

Application Notes and Protocols for N-propylation of 1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1H-1,2,3-triazol-4-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. The N-alkylation of such scaffolds is a crucial step in the synthesis of diverse compound libraries for screening and lead optimization. This document provides a detailed protocol for the N-propylation of 1H-1,2,3-triazol-4-amine, a common modification to enhance pharmacokinetic and pharmacodynamic properties. The protocol is based on established principles of N-alkylation of heterocyclic amines.

Reaction Principle

The N-propylation of 1H-1,2,3-triazol-4-amine is typically achieved via a nucleophilic substitution reaction where the triazole nitrogen atoms act as nucleophiles, attacking the electrophilic carbon of an n-propyl halide, such as 1-bromopropane. The reaction is generally carried out in the presence of a base to deprotonate the triazole ring, thereby increasing its nucleophilicity. A common challenge in the alkylation of unsubstituted triazoles is the lack of regioselectivity, which can lead to a mixture of N1, N2, and N3-propylated isomers, as well as potential alkylation of the exocyclic amino group.

Experimental Protocol

Materials and Reagents:

  • 1H-1,2,3-triazol-4-amine

  • 1-Bromopropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 1H-1,2,3-triazol-4-amine (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (2.0 eq).

  • Addition of Alkylating Agent: To the stirred suspension, add 1-bromopropane (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the desired N-propylated isomers.

Data Presentation

Table 1: Representative Reaction Parameters and Yields for N-propylation of an Amino-Triazole System

ParameterValue
Starting Material1H-1,2,3-triazol-4-amine
Alkylating Agent1-Bromopropane
BasePotassium Carbonate
SolventDMF
Reaction Temperature60-70 °C
Reaction Time18 hours
Overall Yield of Isomers 60-80% (representative)

Table 2: Representative Characterization Data for a N-propyl-1H-1,2,3-triazol-4-amine Isomer

AnalysisRepresentative Data
Molecular Formula C₅H₁₀N₄
Molecular Weight 126.16 g/mol
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.5 (s, 1H, triazole-H), 4.2 (t, 2H, N-CH₂), 4.0 (br s, 2H, NH₂), 1.9 (m, 2H, CH₂), 0.9 (t, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 150.0, 125.0, 50.0, 23.0, 11.0
Mass Spectrometry (ESI+) m/z: 127.1 [M+H]⁺

Note: The spectroscopic data presented is a hypothetical representation for one of the possible isomers and will vary depending on the position of propylation.

Visualizations

Experimental Workflow

experimental_workflow start Start: 1H-1,2,3-triazol-4-amine reagents Add DMF, K₂CO₃, and 1-Bromopropane start->reagents reaction Heat at 60-70°C for 12-24h reagents->reaction workup Aqueous Work-up and Extraction with EtOAc reaction->workup purification Silica Gel Chromatography workup->purification product Isolated N-propylated Product(s) purification->product reaction_pathway sub 1H-1,2,3-triazol-4-amine (Nucleophile) intermediate Deprotonated Triazole Anion sub->intermediate Deprotonation reagent 1-Bromopropane (Electrophile) n1_product N1-propyl isomer reagent->n1_product n2_product N2-propyl isomer reagent->n2_product n3_product N3-propyl isomer reagent->n3_product base K₂CO₃ (Base) intermediate->n1_product Attack at N1 intermediate->n2_product Attack at N2 intermediate->n3_product Attack at N3

Application Notes and Protocols for 1-Propyl-1H-1,2,3-triazol-4-amine in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Triazoles have emerged as a versatile class of N-heterocyclic compounds with broad applications in medicinal chemistry, materials science, and chemical synthesis. Their unique electronic properties, arising from the presence of three nitrogen atoms in the aromatic ring, make them excellent ligands for coordinating with a variety of transition metals. The resulting metal complexes have shown significant promise in catalysis, facilitating a wide range of organic transformations.[1] 1-Propyl-1H-1,2,3-triazol-4-amine is a functionalized triazole that presents multiple coordination sites—the nitrogen atoms of the triazole ring and the exocyclic amino group. These features suggest its potential to form stable and catalytically active metal complexes.

While specific catalytic applications of this compound are not yet extensively documented in the scientific literature, this application note provides a representative protocol for its use as a ligand in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The protocols and data presented herein are based on the well-established catalytic activity of analogous amino-triazole systems and serve as a guide for researchers exploring the catalytic potential of this specific ligand. The coordination chemistry of related 4-amino-1,2,4-triazole compounds with catalytically relevant metals such as copper has been demonstrated, supporting the feasibility of this approach.[2][3]

Synthesis of this compound

A plausible synthetic route to this compound is a multi-step process starting from propargylamine. This proposed synthesis is based on established methods for the formation of 1,2,3-triazoles.[4][5]

cluster_synthesis Ligand Synthesis Workflow start Propargylamine step1 Protection of Amino Group (e.g., Boc) start->step1 Boc2O, Et3N step2 Cu-catalyzed Azide Transfer (e.g., with NaN3, TMSN3) step1->step2 CuSO4, Na-Ascorbate step3 Deprotection of Amino Group step2->step3 TFA or HCl end This compound step3->end

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Propargylamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Sodium azide (NaN₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Protection of Propargylamine:

    • Dissolve propargylamine (1.0 eq) in DCM.

    • Add Et₃N (1.2 eq) and cool the mixture to 0 °C.

    • Add a solution of Boc₂O (1.1 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain Boc-protected propargylamine.

  • Azide Transfer:

    • Dissolve the Boc-protected propargylamine (1.0 eq) in a mixture of t-butanol and water (1:1).

    • Add NaN₃ (1.5 eq), CuSO₄·5H₂O (0.05 eq), and sodium ascorbate (0.1 eq).

    • Stir the mixture at room temperature for 24 hours.

    • Extract the product with EtOAc.

    • Wash the combined organic layers with water and brine.

    • Dry over Na₂SO₄, filter, and concentrate to yield the protected 4-amino-1,2,3-triazole.

  • Deprotection:

    • Dissolve the protected triazole in DCM.

    • Add TFA (5.0 eq) and stir at room temperature for 4 hours.

    • Concentrate the mixture under reduced pressure.

    • Redissolve the residue in water and basify with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with EtOAc.

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to afford this compound.

Application in Catalysis: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The this compound ligand is proposed to be effective in the Cu(I)-catalyzed cycloaddition of azides and alkynes to form 1,4-disubstituted 1,2,3-triazoles. The ligand can stabilize the catalytically active Cu(I) species, preventing its disproportionation and oxidation, thereby enhancing the reaction rate and yield.

cluster_workflow CuAAC Experimental Workflow start Combine Alkyne, Azide, and Solvent step1 Add CuSO4 and Ligand (this compound) start->step1 step2 Add Reducing Agent (e.g., Sodium Ascorbate) step1->step2 step3 Stir at Room Temperature step2->step3 step4 Monitor Reaction (TLC or GC-MS) step3->step4 step5 Work-up and Purification step4->step5 Reaction Complete end Isolated 1,4-Disubstituted 1,2,3-Triazole step5->end

Caption: General experimental workflow for the CuAAC reaction using the target ligand.

Experimental Protocol: Model CuAAC Reaction

Materials:

  • Phenylacetylene (model alkyne)

  • Benzyl azide (model azide)

  • This compound (ligand)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • t-Butanol/Water (1:1 mixture)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add phenylacetylene (1.0 mmol), benzyl azide (1.0 mmol), and 5 mL of a 1:1 t-butanol/water mixture.

  • In a separate vial, prepare the catalyst premix by dissolving CuSO₄·5H₂O (0.01 mmol, 1 mol%) and this compound (0.012 mmol, 1.2 mol%) in 1 mL of water.

  • Add the catalyst premix to the reaction vial.

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.05 mmol, 5 mol%).

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with EtOAc (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 1-benzyl-4-phenyl-1H-1,2,3-triazole.

Representative Catalytic Performance Data

The following table summarizes hypothetical, yet realistic, quantitative data for the model CuAAC reaction, illustrating the potential benefit of using this compound as a ligand.

EntryCatalyst SystemLigand (mol%)Time (h)Yield (%)Turnover Number (TON)
1CuSO₄/Na-AscorbateNone126565
2CuSO₄/Na-Ascorbate1.229595

Catalytic Cycle

The proposed role of the this compound ligand in the CuAAC catalytic cycle is to coordinate to the copper(I) center, thereby stabilizing it and facilitating the key steps of the reaction.

cluster_cycle Proposed CuAAC Catalytic Cycle Cu_L [Cu(I)]-Ligand Cu_Alkyne Cu(I)-π-Alkyne Cu_L->Cu_Alkyne + Alkyne Alkyne Alkyne Azide Azide Product Triazole Product Cu_Acetylide Cu(I)-Acetylide Cu_Alkyne->Cu_Acetylide - H+ Cu_Azide_Complex [Cu(I)]-Azide Complex Cu_Acetylide->Cu_Azide_Complex + Azide Metallacycle Cu(III) Metallacycle Cu_Azide_Complex->Metallacycle Cycloaddition Metallacycle->Cu_L + H+ - Product

Caption: Proposed catalytic cycle for the CuAAC reaction with a stabilizing ligand.

This compound possesses the key structural features of a promising ligand for transition metal catalysis. Although specific experimental data on its catalytic applications are currently limited, this application note provides a comprehensive guide for its potential use in the well-established copper-catalyzed azide-alkyne cycloaddition reaction. The provided protocols for ligand synthesis and catalytic reaction, along with the representative data and visualizations, offer a solid foundation for researchers to explore the catalytic capabilities of this and related amino-triazole ligands. Further experimental validation is encouraged to fully elucidate the catalytic efficiency and scope of this compound in various organic transformations. This exploration could lead to the development of novel and efficient catalytic systems for applications in drug discovery and fine chemical synthesis.

References

Application Notes and Protocols for High-Throughput Screening of 1,2,3-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for high-throughput screening (HTS) assays tailored for the discovery of bioactive 1,2,3-triazole derivatives. This class of compounds, readily synthesized via "click chemistry," has garnered significant interest in drug discovery for its versatile pharmacological potential.[1] The following sections detail experimental procedures for cell-based, biochemical, and phenotypic assays, along with relevant signaling pathways and quantitative data to guide your research and development efforts.

Cell-Based HTS Assay: Identification of Pregnane X Receptor (PXR) Antagonists

The Pregnane X Receptor (PXR) is a nuclear receptor crucial for regulating the metabolism of xenobiotics and endobiotics.[2][3] Identifying PXR antagonists is important to mitigate drug-drug interactions and potential toxicities.[4][5] A cell-based luciferase reporter gene assay is a robust method for screening large compound libraries for PXR modulators.[4][6]

Signaling Pathway: Pregnane X Receptor (PXR) Activation

Upon activation by a ligand, PXR translocates to the nucleus and forms a heterodimer with the retinoid X receptor (RXR).[2] This complex then binds to response elements on the DNA, leading to the transcription of target genes, such as CYP3A4, which is involved in drug metabolism.[3] Antagonists block this activation, thereby inhibiting the expression of these genes.

PXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PXR PXR PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Translocates & Heterodimerizes with RXR Ligand 1,2,3-Triazole (Agonist) Ligand->PXR Binds & Activates Antagonist 1,2,3-Triazole (Antagonist) Antagonist->PXR Binds & Inhibits DNA DNA Response Element (e.g., CYP3A4 promoter) PXR_RXR->DNA Binds Transcription Gene Transcription (CYP3A4 mRNA) DNA->Transcription Initiates

PXR Signaling Pathway
Experimental Protocol: PXR Antagonist Luciferase Reporter Gene Assay

This protocol is adapted from a high-throughput screening platform for identifying PXR antagonists.[4][6]

Materials:

  • HepG2-CYP3A4-hPXR cells (stably transfected)[4][6]

  • Assay Medium: Phenol red-free DMEM, 5% charcoal/dextran-treated FBS, 1 mM sodium pyruvate, 2 mM L-Glutamine, 100 U/mL Penicillin, 100 µg/mL Streptomycin[4]

  • 1,2,3-Triazole compound library dissolved in DMSO

  • Rifampicin (PXR agonist)[4]

  • CellTiter-Fluor™ Viability Assay (Promega)[4]

  • Luciferase reporter assay reagent

  • 1536-well white, solid-bottom assay plates[4]

Procedure:

  • Cell Plating: Dispense 2,500 HepG2-CYP3A4-hPXR cells in 4 µL of assay medium into each well of a 1536-well plate.[4]

  • Incubation: Incubate the plates for 4 hours at 37°C in a 5% CO2 incubator.[4]

  • Compound Addition: Add 1,2,3-triazole derivatives from the screening library to the assay plates. For a primary screen, a single high concentration (e.g., 10 µM) is often used.

  • Agonist Addition: Co-treat each well with a known PXR agonist, such as rifampicin, at a final concentration that elicits a submaximal response (e.g., 2 µM).[4]

  • Incubation: Incubate the plates for 23 hours at 37°C in a 5% CO2 incubator.[4]

  • Viability Assay: Add 1 µL of CellTiter-Fluor™ reagent to each well and incubate for 1 hour at 37°C.[4] Read the fluorescence to determine cell viability and identify cytotoxic compounds.

  • Luciferase Assay: Add luciferase assay reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis:

  • Normalize the data using positive controls (a known PXR antagonist) and negative controls (DMSO vehicle).[4]

  • Calculate the percentage of inhibition for each compound.

  • Hits are typically defined as compounds that exhibit a certain threshold of inhibition (e.g., >50%) without significant cytotoxicity.

  • Confirmed hits should be further characterized through dose-response curves to determine their IC50 values.

Quantitative Data: PXR Antagonist Screening
Compound IDCompound ClassAssay TypeIC50 (nM)Reference
SJ000076745-11,4,5-substituted 1,2,3-triazoleCell-based PXR antagonist assay377 ± 16[5]
SJ000076745-1hPXR binding inhibitory assayTR-FRET binding assay563 ± 40[5]

Phenotypic HTS Assay: Anti-Trypanosoma cruzi Activity

Trypanosoma cruzi is the causative agent of Chagas disease. Phenotypic screening is a powerful approach to identify compounds that inhibit parasite growth.[7][8] One of the key targets for anti-trypanosomal drugs is the ergosterol biosynthesis pathway, as ergosterol is an essential component of the parasite's cell membrane.[9][10][11][12][13]

Signaling Pathway: Trypanosoma cruzi Ergosterol Biosynthesis

The ergosterol biosynthesis pathway in T. cruzi involves a series of enzymatic steps, starting from acetyl-CoA.[9] Inhibition of key enzymes in this pathway, such as lanosterol 14α-demethylase (CYP51), disrupts the integrity of the parasite's cell membrane, leading to cell death.[10][11] Azole-containing compounds, including some 1,2,3-triazoles, are known to target this pathway.

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Membrane Parasite Cell Membrane Ergosterol->Membrane Incorporation Inhibitor 1,2,3-Triazole Inhibitor Inhibitor->CYP51 Inhibits CYP51->Ergosterol

T. cruzi Ergosterol Biosynthesis Pathway
Experimental Protocol: T. cruzi Amastigote Growth Inhibition Assay

This protocol is based on an intracellular image-based in vitro assay using a reporter strain of T. cruzi.[14][15]

Materials:

  • Vero host cells[14][15]

  • T. cruzi strain expressing a reporter gene (e.g., tdTomato or luciferase)[15]

  • RPMI 1640 medium with 10% fetal bovine serum[15]

  • 1,2,3-Triazole compound library dissolved in DMSO

  • Benznidazole (positive control)[15]

  • 384-well clear-bottom imaging plates

Procedure:

  • Cell Plating: Seed Vero cells into 384-well plates and allow them to adhere overnight.

  • Infection: Infect the Vero cell monolayer with trypomastigotes of the reporter T. cruzi strain at a multiplicity of infection (MOI) of 10.[15] Incubate for 5 hours.[15]

  • Washing: Wash the plates to remove non-internalized parasites.[15]

  • Compound Addition: Add fresh medium containing the 1,2,3-triazole compounds at various concentrations.

  • Incubation: Incubate the plates for 3-4 days at 37°C in a 5% CO2 incubator.[15]

  • Imaging: Acquire images of the plates using a high-content imaging system. The reporter signal (fluorescence or luminescence) is proportional to the number of intracellular amastigotes.

  • Data Analysis:

    • Use image analysis software to quantify the number of amastigotes per host cell.[14]

    • Determine the number of host cells to assess cytotoxicity.[8]

    • Calculate the 50% inhibitory concentration (IC50) for each compound.[15]

    • Calculate the selectivity index (SI) by dividing the cytotoxic concentration (CC50) for the host cells by the IC50 for the parasites.

Quantitative Data: Anti-Trypanosoma cruzi Screening
Compound IDCompound ClassAssay TypeIC50 (µM)SI (CC50/IC50)Reference
6E1,2,3-triazolein vitro anti-T. cruzi1.3125.2[11]
6H1,2,3-triazolein vitro anti-T. cruzi4.669.6[11]
1d1,2,3-triazoleanti-trypomastigote0.21>1123[16]
1f1,2,3-triazoleanti-trypomastigote1.2370.6[16]
1g1,2,3-triazoleanti-trypomastigote2.28>103[16]

Biochemical HTS Assay: Differential Scanning Fluorimetry (DSF) for Fragment Screening

Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a biophysical technique used to identify compounds that bind to a target protein by measuring changes in its thermal stability.[17][18][19] It is a valuable tool for fragment-based drug discovery.

Experimental Workflow: HTS Campaign

A typical HTS campaign follows a structured workflow from initial screening to hit validation.[16][20][21][22]

HTS_Workflow cluster_screening Screening Phase cluster_validation Validation Phase cluster_optimization Optimization Phase Library 1,2,3-Triazole Compound Library PrimaryScreen Primary HTS (Single Concentration) Library->PrimaryScreen HitIdentification Hit Identification PrimaryScreen->HitIdentification DoseResponse Dose-Response (IC50/EC50 Determination) HitIdentification->DoseResponse SecondaryAssays Secondary & Orthogonal Assays (e.g., binding assays, functional assays) DoseResponse->SecondaryAssays HitValidation Hit Validation SecondaryAssays->HitValidation SAR Structure-Activity Relationship (SAR) Studies HitValidation->SAR LeadOptimization Lead Optimization SAR->LeadOptimization

General HTS Workflow
Experimental Protocol: Differential Scanning Fluorimetry (DSF)

This protocol is a generalized procedure for a DSF-based fragment screen.[17][23][24]

Materials:

  • Purified target protein (>95% purity)[23]

  • Optimal buffer for the target protein

  • SYPRO Orange dye (or other suitable dye)[24]

  • 1,2,3-Triazole fragment library dissolved in DMSO

  • 384-well PCR plates[24]

  • Real-time PCR instrument capable of thermal ramping[24]

Procedure:

  • Protein and Dye Preparation: Prepare a master mix of the target protein (e.g., 0.1 mg/mL) and SYPRO Orange dye in the optimal buffer.[24]

  • Compound Plating: Dispense the 1,2,3-triazole fragments into the 384-well plate. Include DMSO controls.[24]

  • Protein-Dye Addition: Add the protein-dye master mix to each well containing the fragments. The final DMSO concentration should be kept low (e.g., <1%).

  • Plate Sealing: Seal the plate securely.

  • Thermal Denaturation: Place the plate in the real-time PCR instrument and run a thermal ramp (e.g., from 25°C to 95°C with a ramp rate of 1°C/min).[24] Monitor the fluorescence at the appropriate wavelength for the dye.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate melting curves.

    • Determine the melting temperature (Tm), which is the midpoint of the unfolding transition.

    • Calculate the change in melting temperature (ΔTm) for each fragment relative to the DMSO control.

    • Fragments that cause a significant positive ΔTm are considered hits, as they stabilize the protein.

Quantitative Data: HTS Quality Control Parameters
ParameterDescriptionAcceptable Value
Z'-factor A measure of the statistical effect size of an assay. It reflects the separation between the positive and negative controls.Z' > 0.5
Signal-to-Background (S/B) The ratio of the mean signal of the positive control to the mean signal of the negative control.S/B > 2
Coefficient of Variation (%CV) A measure of the variability of the data within a group (e.g., replicates of a control).%CV < 20%

In Vitro Anticancer Screening: NCI-60 Cell Line Panel

The National Cancer Institute's 60 human tumor cell line (NCI-60) screen is a well-established platform for identifying novel anticancer agents.[25][26]

Experimental Protocol: NCI-60 One-Dose and Five-Dose Screening

This is a summary of the NCI-60 screening methodology.[27][28]

Materials:

  • NCI-60 cell lines[25][27]

  • RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine[27]

  • 1,2,3-Triazole compounds dissolved in DMSO

  • 96-well microtiter plates[27]

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution[27]

Procedure:

  • Cell Plating: Inoculate the 60 cell lines into 96-well plates.[27] Incubate for 24 hours.[27]

  • Time Zero (Tz) Plates: Fix a set of plates with TCA to determine the cell count at the time of drug addition.[27]

  • Compound Addition:

    • One-Dose Screen: Add the 1,2,3-triazole compounds at a single high concentration (e.g., 10⁻⁵ M) to the remaining plates.[27]

    • Five-Dose Screen: For compounds that show significant activity in the one-dose screen, perform a five-dose concentration response experiment.[27]

  • Incubation: Incubate the plates for 48 hours.

  • Cell Fixation: Fix the cells with cold TCA.

  • Staining: Stain the fixed cells with SRB solution.[27]

  • Washing and Solubilization: Wash away the unbound dye and solubilize the bound dye.

  • Data Acquisition: Read the absorbance at the appropriate wavelength.

Data Analysis:

  • The absorbance is proportional to the amount of cellular protein.

  • The percentage growth is calculated relative to the no-drug control and the cell count at time zero.

  • For the five-dose screen, dose-response curves are generated, and parameters such as GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing) are determined.

Quantitative Data: Anticancer Activity of 1,2,3-Triazole Derivatives
Compound IDCancer Cell LineActivity ParameterValue (µM)Reference
25Leukemia (K-562)% Growth21.47[29]
25Melanoma (SK-MEL-5)% Growth23.91[29]
6bLeukemia (SR)% Growth65.29[29]
15aRenal Cancer (UO-31)% Growth65.29[29]
5cProstate Cancer (PC3)IC5010.8 ± 0.04[25]
5cBreast Cancer (MCF-7)IC5020.53 ± 0.21[25]

References

Application Notes and Protocols: Functionalization of 1-Propyl-1H-1,2,3-triazol-4-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its exceptional stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds.[1][2] These characteristics make it a privileged structure in the design of novel therapeutic agents. The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally efficient and versatile.[3][4]

This document focuses on 1-Propyl-1H-1,2,3-triazol-4-amine , a versatile building block for generating diverse libraries of bioactive compounds. The primary amino group at the C4 position serves as a key handle for functionalization, allowing for the introduction of a wide array of substituents to modulate the compound's physicochemical properties and biological activity. This note provides an overview of key functionalization strategies, potential therapeutic applications with supporting data from related compounds, and detailed experimental protocols for researchers in drug discovery.

Key Functionalization Strategies

The primary amino group of this compound is the main site for derivatization. Two powerful and widely used strategies are N-acylation and C-H functionalization (via halogenation followed by cross-coupling).

  • N-Acylation: The formation of an amide bond by reacting the 4-amino group with various carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) is a straightforward method to introduce diverse functionalities. This modification can significantly impact the molecule's binding affinity to biological targets.

  • C5-Arylation/Heteroarylation via Suzuki-Miyaura Cross-Coupling: While the starting molecule lacks a suitable handle for direct cross-coupling, a two-step sequence involving initial halogenation (e.g., bromination or iodination) at the C5 position of the triazole ring, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, can introduce a wide range of aryl and heteroaryl groups. This strategy dramatically expands the chemical space accessible from the starting amine.[5]

Functionalization_Workflow Start This compound Acylation N-Acylation (R-COOH, Coupling Agent) Start->Acylation Halogenation C5-Halogenation (e.g., NBS, NIS) Start->Halogenation Product_Amide N-Acyl Derivatives Acylation->Product_Amide Intermediate_Halo 5-Halo Intermediate Halogenation->Intermediate_Halo Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd catalyst) Product_Aryl C5-Aryl/Heteroaryl Derivatives Suzuki->Product_Aryl Intermediate_Halo->Suzuki

Caption: Key functionalization pathways for this compound.

Application Notes

Derivatives of the 1,2,3-triazole scaffold have demonstrated a wide spectrum of biological activities. Functionalization of this compound is anticipated to yield novel compounds with potential therapeutic applications, particularly in oncology and infectious diseases.

Anticancer Applications

The 1,2,3-triazole nucleus is a common feature in molecules designed as anticancer agents.[1][6][7] These compounds often act by inhibiting key proteins in cancer cell proliferation and survival pathways, such as kinases or protein-protein interactions.[6] Below is a summary of the cytotoxic activity of various 1,2,3-triazole derivatives against human cancer cell lines, illustrating the potential of this chemical class.

Table 1: Anticancer Activity of Selected 1,2,3-Triazole Derivatives

Compound Class Cancer Cell Line IC50 (µM) Reference
1,2,3-Triazole-Amino Acid Conjugates MCF-7 (Breast) <10 [6]
1,2,3-Triazole-Amino Acid Conjugates HepG2 (Liver) <10 [6]
1,2,3-Triazole-tethered 1,2-Benzisoxazoles MV4-11 (Leukemia) 2 [1]
Phosphonate 1,2,3-Triazole Derivative HT-1080 (Fibrosarcoma) 15.13 [7]
Phosphonate 1,2,3-Triazole Derivative MDA-MB-231 (Breast) 16.32 [7]
Phosphonate 1,2,3-Triazole Derivative MCF-7 (Breast) 18.06 [7]
Phosphonate 1,2,3-Triazole Derivative A-549 (Lung) 21.25 [7]
Imidazo[2,1-b]thiazole-Triazole Hybrid HepG-2 (Liver) 1.83 [8]

| Imidazo[2,1-b]thiazole-Triazole Hybrid | PC-3 (Prostate) | 2.14 |[8] |

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor Triazole Derivative (Potential Inhibitor) Inhibitor->RAF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation

Caption: Simplified MAPK/ERK signaling pathway, a common target for anticancer drugs.

Antimicrobial Applications

Triazole derivatives are well-established antimicrobial agents; for instance, fluconazole and itraconazole are widely used antifungal drugs.[9] Functionalized 1,2,3-triazoles have also shown promising activity against a range of bacterial and fungal pathogens.[10][11][12] The data below highlights the antimicrobial potential of this compound class.

Table 2: Antimicrobial Activity of Selected 1,2,3-Triazole Derivatives

Compound Class Pathogen Activity (MIC, µg/mL) Reference
Metronidazole-1H-1,2,3-triazole S. aureus 6.25 [12]
Metronidazole-1H-1,2,3-triazole E. coli 12.5 [12]
Metronidazole-1H-1,2,3-triazole C. albicans 12.5 [12]
Metronidazole-1H-1,2,3-triazole A. niger 25 [12]
Ciprofloxacin-1,2,3-triazole Hybrid S. aureus 0.048 [13]
Ciprofloxacin-1,2,3-triazole Hybrid B. subtilis 0.097 [13]
1,2,3-Triazole Glycosides S. aureus 15.62 (Inhibition Zone mm) [10][11]

| 1,2,3-Triazole Glycosides | C. albicans | 13.45 (Inhibition Zone mm) |[10][11] |

Drug_Discovery_Workflow Start Compound Library Synthesis (Functionalized Triazoles) HTS High-Throughput Screening (HTS) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_ID->Hit_to_Lead Active Compounds Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A typical workflow for a drug discovery campaign.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and evaluation of derivatives of this compound. Researchers should perform appropriate optimization for each specific substrate.

Protocol 1: General Procedure for N-Acylation

Objective: To synthesize N-acyl derivatives of this compound.

Materials:

  • This compound

  • Carboxylic acid of interest (R-COOH)

  • Coupling agent (e.g., EDC, HOBt)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M), add HOBt (1.2 eq) and EDC (1.2 eq).

  • Add DIPEA (2.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the pure N-acylated product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: General Procedure for C5-Arylation (Two-Step)

Step A: C5-Bromination

Objective: To synthesize the 5-bromo intermediate for subsequent cross-coupling.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Solvent (e.g., Acetonitrile)

Procedure:

  • Dissolve this compound (1.0 eq) in acetonitrile (0.3 M).

  • Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC or LC-MS.

  • Remove the solvent under reduced pressure.

  • Purify the residue via column chromatography to obtain 5-bromo-1-propyl-1H-1,2,3-triazol-4-amine.

Step B: Suzuki-Miyaura Cross-Coupling

Objective: To couple an aryl or heteroaryl group to the C5 position of the triazole ring.

Materials:

  • 5-bromo-1-propyl-1H-1,2,3-triazol-4-amine

  • Arylboronic acid (Ar-B(OH)₂) (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃) (2.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • In a reaction vessel, combine 5-bromo-1-propyl-1H-1,2,3-triazol-4-amine (1.0 eq), the arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Add a degassed solvent mixture (e.g., Toluene/EtOH/H₂O 4:1:1) to the vessel.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., Nitrogen or Argon) for 6-18 hours. Monitor progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired 5-aryl-1-propyl-1H-1,2,3-triazol-4-amine.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

Objective: To assess the cytotoxic effect of synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include wells for vehicle control (DMSO only) and untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

References

Application Note: 1-Propyl-1H-1,2,3-triazol-4-amine as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2,3-Triazoles are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their unique chemical properties and diverse biological activities. The 1,2,3-triazole core is a bioisostere for the amide bond, offering improved stability against enzymatic degradation.[1] Among the various substituted triazoles, 1-alkyl-1H-1,2,3-triazol-4-amines represent a valuable subclass of synthons. The presence of a primary amino group at the 4-position allows for a wide range of chemical modifications, making these compounds versatile building blocks for the construction of more complex molecules, including pharmacologically active agents and functional materials.

This application note provides a detailed overview of 1-Propyl-1H-1,2,3-triazol-4-amine, a representative N-alkylated 4-aminotriazole. Although specific data for this exact molecule is limited in the public domain, this document outlines a plausible synthetic protocol, expected physicochemical and spectroscopic data, and potential applications based on the known chemistry of analogous compounds. The information presented herein is intended to serve as a guide for researchers interested in utilizing this promising building block in their synthetic endeavors. The 1,2,3-triazole framework can be readily obtained through "click chemistry," specifically the reaction of an aryl/alkyl halide, alkynes, and NaN3.[2]

Physicochemical and Spectroscopic Data

PropertyPredicted Value
Molecular Formula C₅H₁₀N₄
Molecular Weight 126.16 g/mol
Appearance White to off-white solid
Melting Point Not available; expected to be a low-melting solid
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~7.5 (s, 1H, triazole C5-H), ~5.0 (br s, 2H, NH₂), ~4.1 (t, 2H, N-CH₂), ~1.8 (sext, 2H, CH₂), ~0.9 (t, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): ~150 (C4-NH₂), ~120 (C5), ~50 (N-CH₂), ~23 (CH₂), ~11 (CH₃)
Mass Spectrometry (EI) m/z (%): 126 (M⁺), 98, 83, 70, 56, 43

Experimental Protocols

The regioselective synthesis of 1-alkyl-1H-1,2,3-triazol-4-amines presents a synthetic challenge. The standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which typically yields 1,4-disubstituted 1,2,3-triazoles, would require a highly reactive and unstable ynamine or a synthetic equivalent. A more practical approach involves the synthesis of a suitable precursor followed by functional group transformation. Below is a proposed two-step synthetic protocol.

Protocol 1: Synthesis of 1-Propyl-1H-1,2,3-triazole-4-carbonitrile

This protocol is adapted from general methods for the synthesis of 1,4-disubstituted 1,2,3-triazoles via a copper-catalyzed cycloaddition.

Materials:

  • 1-Azidopropane

  • 2-Chloroacrylonitrile

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-chloroacrylonitrile (1.0 eq) in anhydrous acetonitrile, add DIPEA (1.5 eq) and CuI (0.1 eq).

  • Add 1-azidopropane (1.2 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 1-propyl-1H-1,2,3-triazole-4-carbonitrile.

Protocol 2: Reduction of 1-Propyl-1H-1,2,3-triazole-4-carbonitrile to this compound

This protocol describes the reduction of the nitrile to the corresponding primary amine.

Materials:

  • 1-Propyl-1H-1,2,3-triazole-4-carbonitrile

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C, add a solution of 1-propyl-1H-1,2,3-triazole-4-carbonitrile (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting precipitate and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane, dry over anhydrous magnesium sulfate, and concentrate to yield this compound.

Applications in Complex Molecule Synthesis

This compound is a versatile building block with numerous potential applications in drug discovery and materials science. The primary amino group serves as a handle for further functionalization, allowing for the introduction of diverse substituents and the construction of larger, more complex molecular architectures.

Synthesis of Novel Kinase Inhibitors

The 4-amino-1,2,3-triazole scaffold has been identified as a core component in potent inhibitors of various kinases, which are crucial targets in cancer therapy.[2] The amino group can be acylated, alkylated, or used in condensation reactions to append pharmacophoric groups that can interact with the active site of a target kinase.

signaling_pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds RAS RAS Receptor_Tyrosine_Kinase->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Triazole_Inhibitor Triazole-Based Kinase Inhibitor Triazole_Inhibitor->RAF Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Figure 1: Inhibition of the MAPK/ERK signaling pathway by a hypothetical triazole-based kinase inhibitor.
Development of Antimicrobial Agents

The 1,2,3-triazole nucleus is present in several antimicrobial agents. The 4-amino group of this compound can be derivatized to generate novel compounds with potential antibacterial or antifungal activity. For instance, condensation with various aldehydes can yield Schiff bases, which are known to possess a broad spectrum of biological activities.

Precursor for Fused Heterocyclic Systems

The amino group in conjunction with the adjacent triazole nitrogen atoms makes this compound an excellent precursor for the synthesis of fused heterocyclic systems, such as triazolopyrimidines and triazolopyridines.[5] These fused systems are often associated with a range of pharmacological properties.

Experimental and Logical Workflows

The utility of this compound as a building block can be visualized through the following workflows.

experimental_workflow cluster_synthesis Synthesis of Building Block cluster_derivatization Derivatization for Library Synthesis Start 1-Azidopropane + 2-Chloroacrylonitrile Step1 Cu(I)-Catalyzed Cycloaddition Start->Step1 Intermediate 1-Propyl-1H-1,2,3-triazole- 4-carbonitrile Step1->Intermediate Step2 Nitrile Reduction (e.g., LiAlH4) Intermediate->Step2 Product This compound Step2->Product Amine_Product This compound Reaction1 Acylation (R-COCl) Amine_Product->Reaction1 Reaction2 Sulfonylation (R-SO2Cl) Amine_Product->Reaction2 Reaction3 Reductive Amination (R-CHO, NaBH3CN) Amine_Product->Reaction3 Reaction4 Condensation (Diketone) Amine_Product->Reaction4 Library Diverse Library of Triazole Derivatives Reaction1->Library Reaction2->Library Reaction3->Library Reaction4->Library

Figure 2: Synthetic and derivatization workflow for this compound.

logical_relationship cluster_properties Key Structural Features cluster_applications Potential Applications Building_Block This compound Propyl_Group N-Propyl Group (Modulates Lipophilicity) Building_Block->Propyl_Group possesses Triazole_Core 1,2,3-Triazole Core (Stable, Amide Bioisostere) Building_Block->Triazole_Core possesses Amino_Group 4-Amino Group (Reactive Handle for Derivatization) Building_Block->Amino_Group possesses Drug_Discovery Drug Discovery (e.g., Kinase Inhibitors, Antimicrobials) Triazole_Core->Drug_Discovery is a scaffold for Agrochemicals Agrochemicals (e.g., Fungicides, Herbicides) Triazole_Core->Agrochemicals is a scaffold for Amino_Group->Drug_Discovery enables Materials_Science Materials Science (e.g., Ligands, Polymers) Amino_Group->Materials_Science enables

Figure 3: Logical relationships of the structural features and applications of this compound.

Conclusion

This compound is a promising, yet underexplored, chemical building block. Its synthesis, while requiring a multi-step approach, is feasible using established chemical transformations. The presence of a reactive amino group on the stable 1,2,3-triazole core makes it an attractive starting material for the synthesis of a wide variety of complex molecules with potential applications in drug discovery and materials science. The protocols and data presented in this application note provide a foundation for researchers to begin exploring the chemistry and utility of this versatile synthon.

References

Application Notes and Protocols for Measuring the Biological Activity of Triazole Amines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. Amines derived from these core structures are of significant interest in medicinal chemistry due to their diverse pharmacological activities. These compounds can interact with a wide range of biological targets, including enzymes, receptors, and cellular pathways, leading to their application as antifungal, anticancer, anti-inflammatory, and neuroprotective agents.

This document provides detailed application notes and experimental protocols for assessing the key biological activities of novel triazole amine derivatives. The protocols are intended to guide researchers in the systematic evaluation of their compounds, from initial screening to more detailed mechanistic studies.

General Experimental Workflow

A typical workflow for screening and characterizing the biological activity of newly synthesized triazole amine compounds involves a multi-stage process. This approach ensures that promising compounds are efficiently identified and prioritized for further development.

Experimental_Workflow cluster_Discovery Discovery & Synthesis cluster_Screening Screening Phase cluster_Validation Validation & Mechanism Compound Compound Synthesis (Triazole Amines) Primary Primary Screening (e.g., Single-dose assay) Compound->Primary DoseResponse Dose-Response Assay (IC50 / EC50 Determination) Primary->DoseResponse Active 'Hits' Secondary Secondary / Functional Assays (e.g., Mechanism of Action) DoseResponse->Secondary Potent Compounds Lead Lead Optimization Secondary->Lead

Caption: General workflow for drug discovery with triazole amines.

Enzyme Inhibition Assays

Application Note: Many triazole derivatives function by inhibiting specific enzymes. This activity is central to their roles as treatments for diseases like Alzheimer's (cholinesterase inhibition) and diabetes (α-glucosidase inhibition). Assays are typically colorimetric, where the enzyme's activity on a substrate produces a colored product. The inhibitor's potency is measured by its ability to reduce color development and is quantified as the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Enzyme_Inhibition cluster_reaction Enzymatic Reaction cluster_inhibition Competitive Inhibition Enzyme Enzyme Product Product (Colorimetric Signal) Enzyme->Product Catalysis Enzyme->Blocked Substrate Substrate Substrate->Enzyme Inhibitor Triazole Amine (Inhibitor) Inhibitor->Enzyme Binds to Active Site

Caption: Principle of a competitive enzyme inhibition assay.
Protocol: α-Glucosidase Inhibition Assay

This protocol is adapted from methods used to evaluate triazole derivatives for anti-diabetic activity.[1][2][3]

A. Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich G0660)

  • p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate

  • Sodium carbonate (Na₂CO₃)

  • Potassium phosphate buffer (0.1 M, pH 6.8)

  • Triazole amine test compounds

  • Acarbose (positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader (405 nm)

  • Incubator (37°C)

B. Reagent Preparation:

  • Phosphate Buffer: Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 6.8.

  • Enzyme Solution: Dissolve α-glucosidase in the phosphate buffer to a final concentration of 0.5 U/mL. Prepare fresh daily.

  • Substrate Solution: Dissolve pNPG in the phosphate buffer to a final concentration of 5 mM.

  • Stopping Solution: Prepare a 0.2 M solution of sodium carbonate in deionized water.

  • Test Compounds: Prepare a 1 mg/mL stock solution of each triazole amine and the acarbose control in DMSO. Create serial dilutions in phosphate buffer to achieve a range of test concentrations (e.g., 1 to 1000 µg/mL).

C. Assay Procedure:

  • Add 50 µL of the test compound dilutions (or buffer for control) to the wells of a 96-well plate.

  • Add 100 µL of the α-glucosidase enzyme solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of the pNPG substrate solution to all wells.

  • Incubate the plate at 37°C for another 20 minutes.

  • Stop the reaction by adding 50 µL of the sodium carbonate stopping solution.

  • Measure the absorbance of each well at 405 nm using a microplate reader. The yellow color is due to the formation of p-nitrophenol.

D. Data Analysis:

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Abs_control: Absorbance of the well with buffer instead of the test compound.

    • Abs_sample: Absorbance of the well with the test compound.

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by non-linear regression analysis.

Representative Data: Enzyme Inhibition by Triazole Derivatives
Compound IDTarget EnzymeIC50 (µM)Reference
12dAcetylcholinesterase (AChE)0.73 ± 0.54[4]
12mButyrylcholinesterase (BChE)0.038 ± 0.50[4]
12dα-Glucosidase36.74 ± 1.24[4]
Acarbose (Control)α-Glucosidase375.82 ± 1.76[4]
Eserine (Control)BChE0.85 ± 0.51

Anticancer (Cytotoxicity) Assays

Application Note: Triazole amines have shown significant potential as anticancer agents by inducing apoptosis or inhibiting cell proliferation in various cancer cell lines.[5] The most common method to assess this activity is the MTT assay. This colorimetric assay measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity.[6]

Protocol: MTT Cell Viability Assay

This protocol is a standard procedure for assessing the in vitro cytotoxicity of compounds against adherent cancer cell lines.[7][8]

A. Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or isopropanol with 0.04 M HCl)

  • Triazole amine test compounds

  • Doxorubicin (positive control)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (570 nm)

B. Assay Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the triazole amine compounds and doxorubicin in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with medium only (untreated control) and solvent controls.

  • Incubation: Incubate the plate for another 48-72 hours.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from the wells. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

C. Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Abs_sample / Abs_control) * 100

    • Abs_sample: Absorbance of cells treated with the test compound.

    • Abs_control: Absorbance of untreated cells.

  • Plot the % Viability against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the IC50 value (the concentration that inhibits cell growth by 50%) from the curve using non-linear regression.

Representative Data: Anticancer Activity of Triazole Derivatives
Compound IDCell LineIC50 (µM)Reference
Compound 6MCF-7 (Breast Cancer)8.8 ± 0.5[5]
Compound 6HepG2 (Liver Cancer)8.9 ± 0.6[5]
Compound 7MCF-7 (Breast Cancer)9.9 ± 0.8[5]
Compound 7HepG2 (Liver Cancer)7.9 ± 0.4[5]
TP6B16F10 (Murine Melanoma)41.12[7]

Antifungal Activity Assays

Application Note: Triazole amines are a cornerstone of antifungal therapy. Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[9] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10] Inhibition of this pathway disrupts membrane integrity, leading to fungal growth arrest (fungistatic) or cell death (fungicidal).[11][12] The standard method for evaluating antifungal potency is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC).

Antifungal_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Triazole Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps CYP51 Lanosterol 14α-demethylase (CYP51) Triazole Triazole Amine Membrane Disrupted Fungal Cell Membrane Triazole->CYP51 Inhibits

Caption: Mechanism of action for triazole antifungal agents.
Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.[13][14]

A. Materials:

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well U-bottom microplates

  • Triazole amine test compounds

  • Fluconazole (positive control)

  • DMSO

  • Spectrophotometer (530 nm)

  • Humidified incubator (35°C)

B. Reagent and Inoculum Preparation:

  • Compound Plates: Prepare stock solutions of test compounds and fluconazole in DMSO. Perform serial twofold dilutions in RPMI-1640 medium directly in the 96-well plates to achieve a final concentration range (e.g., 0.125 to 64 µg/mL). The final volume in each well should be 100 µL.

  • Fungal Inoculum: Culture the fungal strain on a suitable agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

  • Suspend several colonies in sterile saline. Adjust the turbidity of the suspension with a spectrophotometer at 530 nm to match a 0.5 McFarland standard (equivalent to 1-5 x 10⁶ CFU/mL).

  • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of 1-5 x 10³ CFU/mL.

C. Assay Procedure:

  • Add 100 µL of the standardized fungal inoculum to each well of the compound-containing microplate. This brings the total volume to 200 µL per well.

  • Include a drug-free well as a growth control and an un-inoculated well as a sterility control.

  • Seal the plates and incubate at 35°C for 24-48 hours.

  • Determine the MIC by visual inspection or by reading the optical density. The MIC is defined as the lowest concentration of the drug that causes a significant reduction in growth (typically ≥50% or ≥80%) compared to the growth control.[14]

Representative Data: Antifungal Activity of Triazole Derivatives
Compound IDFungal StrainMIC₈₀ (µg/mL)Reference
10dAspergillus fumigatus1
10kAspergillus fumigatus0.125
10kCandida albicans2
4cCandida tropicalis64-256[13]
Fluconazole (Control)Candida tropicalis0.5-64[13]

G Protein-Coupled Receptor (GPCR) Modulation Assays

Application Note: Triazole amines can act as ligands for GPCRs, a large family of transmembrane receptors that are major drug targets. These interactions can be agonistic (activating the receptor) or antagonistic (blocking the receptor). Assessing GPCR activity involves two main types of assays:

  • Binding Assays: These determine the affinity of the compound for the receptor, typically by measuring its ability to compete with a known radiolabeled ligand. The result is expressed as a Ki (inhibition constant).[15]

  • Functional Assays: These measure the downstream cellular response following receptor activation. Common readouts include changes in second messengers like cyclic AMP (cAMP) or the recruitment of signaling proteins like β-arrestin.[16][17][18] These assays determine the compound's efficacy (Emax) and potency (EC50 for agonists, IC50 for antagonists).

GPCR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling GPCR GPCR G_Protein G Protein (αβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., ↑ or ↓ cAMP) Effector->Second_Messenger Produces/Inhibits Ligand Triazole Amine (Ligand) Ligand->GPCR Binds

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a "click chemistry" reaction, a class of reactions known for their reliability, high yields, and simplicity.[1] First reported independently by the groups of Meldal and Sharpless, this reaction involves the 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species, to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer.[2][3] The CuAAC reaction offers a significant rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition.[2][4]

Key advantages of the CuAAC reaction include its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups and solvents, including aqueous environments, over a pH range of 4 to 12.[4][5][6] These features have made it an indispensable tool in diverse fields such as drug discovery, bioconjugation, materials science, and polymer chemistry.[1][7] This document provides detailed protocols and technical data for performing the CuAAC reaction for both small molecule synthesis and bioconjugation applications.

Key Reagents and Components

Successful execution of the CuAAC reaction depends on the careful selection of several key components:

  • Copper(I) Source: The active catalyst is the Cu(I) ion.[8] This can be introduced directly using Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr).[8][9] More commonly, the Cu(I) catalyst is generated in situ from an inexpensive Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent.[4][9]

  • Reducing Agent: Sodium ascorbate is the most widely used reducing agent to convert Cu(II) to the active Cu(I) state and prevent oxidative homocoupling of the alkyne.[4][10] An excess of sodium ascorbate helps maintain the copper catalyst in its active cuprous oxidation state.[4][11]

  • Accelerating Ligands: Ligands are crucial for stabilizing the Cu(I) oxidation state against disproportionation and oxidation, increasing the reaction rate, and reducing copper-mediated cytotoxicity in biological applications.[12][13]

    • TBTA (tris(benzyltriazolylmethyl)amine) is a common ligand for reactions in organic solvents.[9][14]

    • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is a water-soluble ligand ideal for bioconjugation reactions in aqueous buffers.[8][10]

    • Other effective ligands include N-heterocyclic carbenes (NHCs) and various tripodal amine ligands.[1][15]

  • Solvents: The reaction is versatile and can be performed in a wide range of solvents, including water, buffers (like PBS), DMSO, DMF, t-BuOH, and dichloromethane.[7][10][12]

Data Presentation: Typical Reaction Parameters

The following table summarizes common quantitative parameters for CuAAC reactions, providing a starting point for experimental design.

ParameterSmall Molecule SynthesisBioconjugation (Aqueous)Source(s)
Catalyst Loading 0.25 - 5 mol %0.25 - 1 mM[3][11][16]
Ligand:Copper Ratio 1:1 to 2:12:1 to 5:1[10][11][14]
Reducing Agent 5 - 10 mol % (or excess)5 - 50 equivalents (to azide) or 5 mM[10][11]
Reactant Ratio ~1:1 (Azide:Alkyne)4-50x excess of one reagent (e.g., azide)[8][10]
Temperature Room Temp. to 110 °CRoom Temperature[7][10][16]
Reaction Time 10 min - 24 h15 - 60 minutes[1][8][10]
Typical Yields >90%Near-quantitative[4][5][6]

Experimental Workflow

The general workflow for setting up a CuAAC reaction involves the sequential addition of reagents to ensure efficient catalyst formation and reaction initiation.

G prep_reagents Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Ascorbate) mix_cu_ligand Premix CuSO4 and Ligand to form complex prep_reagents->mix_cu_ligand add_catalyst Add Cu(I)-Ligand complex to the reaction mixture mix_cu_ligand->add_catalyst add_substrates Add Azide and Alkyne substrates to solvent add_substrates->add_catalyst initiate Initiate reaction by adding Sodium Ascorbate add_catalyst->initiate Final Step incubate Incubate at desired temperature (e.g., Room Temp) initiate->incubate purify Purify the Triazole Product (Chromatography, Precipitation, Extraction) incubate->purify G Cu_I Cu(I) Catalyst Cu_Acetylide Cu(I)-Acetylide Complex Cu_I->Cu_Acetylide + Alkyne Alkyne R1-C≡CH (Terminal Alkyne) Alkyne->Cu_Acetylide Metallacycle Six-membered Copper Metallacycle Cu_Acetylide->Metallacycle + Azide Azide R2-N3 (Azide) Azide->Metallacycle Cu_Triazolide Copper-Triazolide Intermediate Metallacycle->Cu_Triazolide Ring Contraction Product 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Product Protonolysis (H+) Product->Cu_I Catalyst Regeneration

References

Application Notes and Protocols: Synthesis of Amino-1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established and contemporary methodologies for the introduction of amino groups onto 1,2,3-triazole rings. The 1,2,3-triazole scaffold is a prominent structural motif in medicinal chemistry and drug discovery, often serving as a stable bioisostere for amide bonds.[1][2][3] The introduction of an amino group can significantly influence the pharmacological properties of these molecules, making efficient and versatile synthetic methods highly valuable.

Introduction

The functionalization of 1,2,3-triazoles, particularly with amino groups, is a key strategy in the development of novel therapeutics, agrochemicals, and materials.[4][5] While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a robust method for creating the triazole core, direct incorporation of an amino group at various positions on the ring often requires specialized strategies.[6][7][8] This document outlines several powerful methods, including post-triazole formation modifications like cross-coupling reactions and direct C-H amination, as well as cycloaddition strategies that directly yield amino-triazoles.

Key Methodologies for the Synthesis of Amino-1,2,3-Triazoles

Several synthetic strategies have been developed to introduce amino functionalities to the 1,2,3-triazole core. These can be broadly categorized into:

  • Post-Synthetic Modification of Pre-formed Triazoles: This is a highly versatile approach where a functional handle on the triazole ring is used to introduce the amino group.

    • Buchwald-Hartwig Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for forming C-N bonds and is widely used for the amination of halo-1,2,3-triazoles or the arylation of amino-1,2,3-triazoles.[6][9]

    • Direct C-H Amination: This modern approach involves the direct conversion of a C-H bond on the triazole ring to a C-N bond, often using transition metal catalysis.[10][11] This method is highly atom-economical.

  • De Novo Synthesis via Cycloaddition Reactions: These methods construct the amino-functionalized triazole ring in a single synthetic step.

    • Azide-Nitrile [3+2] Cycloaddition: This reaction between an organic azide and a nitrile bearing an activated methylene group, often followed by a Dimroth rearrangement, directly yields 5-amino-1,2,3-triazoles.[6][12]

    • Organocatalyzed Enamine-Azide [3+2] Cycloaddition: This metal-free approach provides access to highly functionalized amino acid-derived 1,2,3-triazoles.[13]

Experimental Protocols and Data

Buchwald-Hartwig Cross-Coupling for N-Aryl-5-amino-1,2,3-triazoles

This protocol describes the palladium-catalyzed N-arylation of a 5-amino-1,2,3-triazole with an aryl bromide.

Experimental Workflow:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Charge flask with: - 5-amino-1,2,3-triazole - Aryl bromide - Pd catalyst & ligand - Base (e.g., NaOtBu) solvent Add solvent (e.g., Dioxane) start->solvent degas Degas mixture (e.g., Ar sparging) solvent->degas heat Heat to reaction temperature (e.g., 100-120 °C) degas->heat stir Stir for specified time (e.g., 24 h) heat->stir cool Cool to RT stir->cool filter Filter through Celite cool->filter extract Aqueous work-up & extraction filter->extract purify Purify by column chromatography extract->purify end end purify->end Isolate pure product

Caption: Workflow for Buchwald-Hartwig Amination.

Protocol:

A 25 mL round-bottom flask equipped with a magnetic stir bar is charged with the 5-amino-1,2,3-triazole (1.0 equiv.), the aryl bromide (1.2-5.0 equiv.), the palladium catalyst (e.g., 2-5 mol %), and sodium tert-butoxide (3.0 equiv.). The flask is sealed, and the atmosphere is replaced with an inert gas (e.g., Argon). Anhydrous solvent (e.g., dioxane) is then added. The reaction mixture is heated to the specified temperature (typically 100-120 °C) and stirred for 24 hours or until completion as monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-aryl-5-amino-1,2,3-triazole.[6]

Quantitative Data Summary:

EntryAryl BromideCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1Phenyl bromide5NaOtBu (3.0)Dioxane1202491[6]
2p-Tolyl bromide5NaOtBu (3.0)Dioxane1202488[6]
34-Methoxyphenyl bromide5NaOtBu (3.0)Dioxane1202485[6]
Dipolar Azide-Nitrile Cycloaddition (DCR) for 5-Amino-1,2,3-triazoles

This method provides direct access to 5-amino-1,2,3-triazoles from readily available nitriles and azides.

Logical Relationship of Reaction Components:

reagents Starting Materials nitrile Nitrile with α-CH₂ group reagents->nitrile azide Organic Azide reagents->azide base Base (e.g., KOtBu) reagents->base product 5-Amino-1,2,3-triazole nitrile->product [3+2] Cycloaddition azide->product [3+2] Cycloaddition base->product [3+2] Cycloaddition

Caption: Key components for DCR synthesis.

Protocol:

A 25 mL round-bottom flask, equipped with a magnetic stir bar, is charged with the nitrile (1.0 equiv.), the corresponding azide (3.0 equiv.), and DMSO as the solvent. The resulting mixture is placed in a water bath at room temperature, and powdered potassium tert-butoxide (0.5 equiv.) is added portionwise. The reaction mixture is then heated to 70 °C and stirred for 3 hours. Upon completion, the mixture is poured into water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the 5-amino-1,2,3-triazole.[6][12]

Quantitative Data Summary:

EntryNitrile SubstrateAzide SubstrateBase (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1Benzonitrile derivativeBenzyl azideKOtBu (50)DMSO70394[6]
2Heteroaromatic nitrile4-Methoxyphenyl azideKOtBu (50)DMSO70381[6]
3Aliphatic nitrilep-Tolyl azideKOtBu (50)DMSO70371[6]
Organocatalytic Enamine-Azide [3+2] Cycloaddition

This protocol is particularly useful for synthesizing amino acid-derived 1,2,3-triazoles in a metal-free manner.

Experimental Workflow:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine: - β-keto ester/amide - Organic azide - Amine catalyst (e.g., Et₂NH) solvent Add solvent (e.g., DMSO) start->solvent heat Heat to reaction temperature (e.g., 80 °C) solvent->heat stir Stir until completion heat->stir workup Aqueous work-up stir->workup extract Extraction with organic solvent workup->extract purify Purify by column chromatography extract->purify end end purify->end Isolate pure product

Caption: Workflow for Organocatalytic Cycloaddition.

Protocol:

In a reaction vessel, the β-keto ester or amide (1.0 equiv.), the organic azide (1.2 equiv.), and the amine catalyst (e.g., diethylamine, Et₂NH, 20 mol %) are dissolved in a suitable solvent such as DMSO. The reaction mixture is then heated to 80 °C and stirred until the starting materials are consumed, as monitored by TLC. After cooling to room temperature, the reaction mixture is subjected to an aqueous work-up and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The final product is purified by column chromatography.[13]

Quantitative Data Summary:

EntryCatalystSolventTemp (°C)Yield (%)Reference
1Et₂NHDMSO8080[13]
2PyrrolidineDMSO8075[13]
3PiperidineDMSO8072[13]

Applications in Drug Discovery

The 1,2,3-triazole ring is considered a valuable pharmacophore in drug design.[3] Its ability to act as a bioisosteric replacement for the amide bond has been exploited in the development of peptidomimetics with improved metabolic stability.[1][2] The introduction of an amino group provides a handle for further functionalization or can act as a key pharmacophoric feature, participating in hydrogen bonding interactions with biological targets. This is particularly relevant in the design of enzyme inhibitors and receptor antagonists.[3][14]

Role as an Amide Bond Bioisostere:

cluster_peptide Native Peptide Backbone cluster_mimetic Peptidomimetic with Triazole peptide ...-NH-CHR-CO-NH-CHR'-CO-... amide Amide Bond (Susceptible to hydrolysis) mimetic ...-NH-CHR-[1,2,3-triazole]-CHR'-CO-... triazole 1,2,3-Triazole Ring (Metabolically stable) replacement Bioisosteric Replacement amide->replacement replacement->triazole

Caption: 1,2,3-Triazole as an amide bond bioisostere.

Conclusion

The methodologies presented here offer a robust toolkit for the synthesis of amino-functionalized 1,2,3-triazoles. The choice of method will depend on the desired substitution pattern and the availability of starting materials. Post-synthetic modifications like the Buchwald-Hartwig amination offer great flexibility for late-stage functionalization, a crucial aspect of modern drug discovery.[4] Conversely, cycloaddition strategies provide direct and often highly regioselective routes to these valuable compounds. These protocols and the accompanying data serve as a practical guide for researchers aiming to incorporate the amino-1,2,3-triazole scaffold into their synthetic targets.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Propyl-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1-Propyl-1H-1,2,3-triazol-4-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization

  • Question: I am getting a very low yield after recrystallizing my crude this compound. What could be the cause?

  • Answer: Low recovery after recrystallization can stem from several factors:

    • Excessive Solvent: Using too much solvent to dissolve the crude product will keep a significant portion of your compound in the mother liquor even after cooling.

    • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound has high solubility even at low temperatures, the recovery will be poor.

    • Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystals, reducing the purity of the final product and potentially affecting the overall isolated yield of pure compound.

    • Incomplete Crystallization: Not allowing sufficient time for crystallization or not cooling the solution to a low enough temperature can result in a significant amount of the product remaining dissolved.

Issue 2: Oily Product Instead of Crystals

  • Question: My product is "oiling out" and not forming solid crystals during recrystallization. How can I fix this?

  • Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when there are significant impurities present. To address this:

    • Lower the Crystallization Temperature: Try a solvent with a lower boiling point.

    • Use a Solvent Mixture: A two-solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.

Issue 3: Poor Separation During Column Chromatography

  • Question: I am not getting good separation of my target compound from impurities during column chromatography. The fractions are all mixed. What should I do?

  • Answer: Poor separation in column chromatography can be due to several reasons:

    • Incorrect Solvent System (Eluent): The polarity of the eluent is crucial. If the eluent is too polar, all compounds will move too quickly down the column, resulting in poor separation. If it's not polar enough, the compounds may not move at all. It is highly recommended to first determine an optimal solvent system using Thin Layer Chromatography (TLC).

    • Improper Column Packing: An improperly packed column with cracks or channels will lead to uneven flow of the eluent and poor separation. Ensure the silica gel is packed uniformly.

    • Overloading the Column: Applying too much crude sample to the column will result in broad, overlapping bands.

    • Sample Application: The sample should be applied to the top of the column in a narrow, concentrated band.

Issue 4: Product Degradation on Silica Gel Column

  • Question: I suspect my this compound is degrading on the silica gel column. Is this possible and how can I prevent it?

  • Answer: Yes, primary amines can sometimes interact strongly with the acidic surface of silica gel, leading to streaking, poor recovery, or even degradation. To mitigate this:

    • Use a Deactivated Stationary Phase: You can use silica gel that has been treated with a base, or you can "deactivate" it yourself by adding a small amount of a basic modifier to your eluent.

    • Add a Basic Modifier to the Eluent: Adding a small percentage (e.g., 0.1-1%) of a volatile base like triethylamine or ammonia to your eluent system can neutralize the acidic sites on the silica gel and improve the chromatography of basic compounds.

    • Use an Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral) or a reversed-phase silica gel (C18).

Frequently Asked Questions (FAQs)

  • Question: What are the likely impurities in a synthesis of this compound?

  • Answer: Common impurities can include unreacted starting materials, such as 1-azidopropane or propargylamine derivatives, regioisomers (e.g., the 1,5-disubstituted triazole), and byproducts from side reactions. The specific impurities will depend on the synthetic route used.

  • Question: What is the expected appearance and physical state of pure this compound?

  • Question: How should I store the purified compound?

  • Answer: this compound should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent degradation.

  • Question: Which analytical techniques are best to assess the purity of the final product?

  • Answer: The purity of this compound can be effectively assessed using a combination of techniques:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

    • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

    • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Data Presentation

Table 1: Common Solvents for Recrystallization of Aminotriazoles

Solvent SystemSuitability for this compound (Predicted)Notes
EthanolPotentially GoodOften a good choice for polar, hydrogen-bonding compounds.[3]
IsopropanolPotentially GoodSimilar to ethanol, may offer different solubility characteristics.
MethanolPotentially GoodA more polar alcohol, may be too good a solvent, leading to lower yields.[3]
DioxanePotentially GoodHas been used for recrystallizing aminotriazoles.[3]
WaterPossible, but may require a co-solventThe compound may have some water solubility due to the amine and triazole groups.
Ethyl Acetate/HexaneGood for a two-solvent systemA common combination for compounds of intermediate polarity.
Dichloromethane/HexaneGood for a two-solvent systemAnother common mixture for compounds of intermediate polarity.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent should be determined by preliminary solubility tests.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude product. Add a few drops of the chosen solvent. If the compound dissolves immediately at room temperature, the solvent is not suitable. If it does not dissolve, gently heat the test tube. A good solvent will dissolve the compound when hot but the compound will precipitate upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent. Heat the flask on a hot plate while stirring to dissolve the solid. If the solid does not dissolve completely, add small portions of the hot solvent until it does.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

This protocol describes a general procedure for purifying this compound using silica gel column chromatography.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system. A good system will give your target compound an Rf value of approximately 0.2-0.4. A common starting point for aminotriazoles could be a mixture of dichloromethane and methanol or ethyl acetate and hexane, potentially with a small amount of triethylamine (0.1-1%).

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a flat, even bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. If the solubility is low, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Troubleshooting_Workflow start Crude this compound recrystallization Attempt Recrystallization start->recrystallization recrystallization_success Pure Crystals Obtained recrystallization->recrystallization_success Success recrystallization_fail Recrystallization Fails (Oiling Out / Low Yield) recrystallization->recrystallization_fail Failure analyze_purity Analyze Purity (NMR, HPLC, MS, MP) recrystallization_success->analyze_purity troubleshoot_recrystallization Troubleshoot Recrystallization: - Change Solvent - Use Solvent Mixture - Seeding/Scratching recrystallization_fail->troubleshoot_recrystallization column_chromatography Perform Column Chromatography recrystallization_fail->column_chromatography Alternative troubleshoot_recrystallization->recrystallization Re-attempt column_success Good Separation column_chromatography->column_success Success column_fail Poor Separation / Degradation column_chromatography->column_fail Failure column_success->analyze_purity troubleshoot_column Troubleshoot Column: - Optimize Eluent (TLC) - Repack Column - Add Base Modifier (e.g., TEA) - Change Stationary Phase column_fail->troubleshoot_column troubleshoot_column->column_chromatography Re-attempt final_product Pure this compound analyze_purity->final_product

Caption: Purification and troubleshooting workflow for this compound.

References

Common side products in the synthesis of 1-propyl-1,2,3-triazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 1-propyl-1,2,3-triazoles. The focus is on identifying and mitigating the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1-propyl-1,2,3-triazoles?

The most prevalent and efficient method for the synthesis of 1-propyl-1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] This reaction involves the cycloaddition of propyl azide with a terminal alkyne. For the synthesis of 1-propyl-4-substituted-1,2,3-triazoles, the corresponding substituted terminal alkyne is used. If the target is 1-propyl-1,2,3-triazole itself, the reaction would be with acetylene gas or a surrogate. The CuAAC reaction is favored for its high yields, mild reaction conditions, and high regioselectivity, exclusively producing the 1,4-disubstituted regioisomer.[3][4] An alternative, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), yields the 1,5-disubstituted regioisomer.[5]

Q2: What are the most common side products in the CuAAC synthesis of 1-propyl-1,2,3-triazoles?

The most frequently encountered side product is the homocoupled diacetylene, formed via the Glaser coupling of the terminal alkyne starting material.[6][7] This is particularly problematic when the reaction is exposed to oxygen, which can oxidize the active Cu(I) catalyst to Cu(II), a species that promotes this undesired homocoupling.[4][6] Other potential, though less common, side products in CuAAC reactions can include 5-hydroxytriazoles if certain starting materials are used, and in the context of bioconjugation, reactions with amino acid residues like cysteine can occur.[8]

Q3: How can I minimize the formation of the diacetylene side product?

Minimizing the diacetylene byproduct hinges on maintaining a high concentration of the active Cu(I) catalyst and excluding oxygen. Here are key strategies:

  • Use a Reducing Agent: The addition of a mild reducing agent, most commonly sodium ascorbate, is crucial.[3][4] It reduces any formed Cu(II) back to the catalytically active Cu(I) state, thus suppressing the Glaser coupling pathway.

  • Deoxygenate the Reaction Mixture: Purging the solvent and reaction vessel with an inert gas (e.g., nitrogen or argon) before adding the copper catalyst can significantly reduce the amount of dissolved oxygen.

  • Utilize a Stabilizing Ligand: Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) oxidation state and accelerate the desired cycloaddition, further outcompeting the homocoupling side reaction.[5][9]

Q4: How do I monitor the progress of my reaction and identify the product and side products on a TLC plate?

Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction.[8][10] A typical TLC setup for reaction monitoring would involve three lanes:

  • Starting Material (Alkyne): A spot of the pure alkyne starting material.

  • Co-spot: A spot of the alkyne starting material with the reaction mixture spotted on top. This helps to confirm the identity of the starting material spot in the reaction mixture.[11]

  • Reaction Mixture: A spot of the reaction mixture.

As the reaction progresses, the spot corresponding to the limiting reactant (usually the alkyne) will diminish in intensity, while a new spot for the 1-propyl-1,2,3-triazole product will appear. The diacetylene byproduct, being less polar than the triazole, will typically have a higher Rf value. The triazole product is generally more polar than the starting alkyne due to the presence of the triazole ring.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no product formation, starting materials consumed. 1. Catalyst Oxidation: The Cu(I) catalyst has been oxidized to inactive Cu(II).2. Oxygen Presence: Dissolved oxygen is promoting side reactions.1. Add a fresh solution of sodium ascorbate.2. Ensure the reaction is performed under an inert atmosphere (nitrogen or argon). Deoxygenate solvents before use.
Significant amount of a less polar byproduct observed on TLC. Alkyne Homocoupling: The primary side reaction, Glaser coupling, has occurred, forming a diacetylene.1. Increase the concentration of sodium ascorbate.2. Add a Cu(I)-stabilizing ligand like TBTA.3. Improve the exclusion of oxygen from the reaction.
Difficulty in purifying the triazole product from the diacetylene byproduct. Similar Polarity: The diacetylene and the desired triazole may have similar polarities, making separation by column chromatography challenging.1. Optimize Chromatography: Use a less polar solvent system for elution to increase the separation between the less polar diacetylene and the more polar triazole.2. Recrystallization: If the product is a solid, recrystallization may be an effective purification method.3. Chemical Scavenging: In some cases, specific scavengers for diacetylenes can be employed, although this is less common for small molecule synthesis.
Reaction is sluggish or stalls. 1. Insufficient Catalyst: The catalyst concentration may be too low.2. Poor Quality Reagents: The alkyne or azide may be impure, or the copper source may be of low quality.3. Solvent Effects: The chosen solvent may not be optimal for the reaction.1. Increase the catalyst loading, but be mindful that this can sometimes increase side product formation.2. Use freshly purified starting materials.3. While CuAAC is robust, solvents like t-butanol/water or DMSO are often effective.
NMR spectrum of the purified product shows broad peaks. Paramagnetic Copper Contamination: Residual copper in the final product can cause peak broadening in NMR spectra.1. Wash with a Chelating Agent: Wash the organic extract with an aqueous solution of a chelating agent like EDTA to remove residual copper.2. Filtration: Passing the product solution through a short plug of silica gel can sometimes remove copper salts.

Data Presentation: Impact of Reaction Conditions on Side Product Formation

The following table summarizes the expected qualitative and semi-quantitative outcomes of a CuAAC reaction for the synthesis of 1-propyl-4-ethyl-1,2,3-triazole from propyl azide and 1-pentyne under various conditions.

Condition Copper Source Reducing Agent Atmosphere Expected Yield of Triazole Expected Yield of Diacetylene Notes
1CuINoneAirLow to moderateHighPresence of oxygen and lack of reducing agent strongly favors Glaser coupling.
2CuSO₄·5H₂OSodium AscorbateAirHighLowSodium ascorbate significantly reduces Cu(II) to Cu(I), suppressing diacetylene formation.
3CuSO₄·5H₂OSodium AscorbateNitrogenVery HighVery LowExclusion of oxygen further minimizes catalyst oxidation and side product formation.
4CuSO₄·5H₂O / TBTASodium AscorbateNitrogenExcellentNegligibleThe ligand accelerates the desired reaction, making it the dominant pathway.

Experimental Protocols

General Procedure for the Synthesis of 1-Propyl-4-phenyl-1,2,3-triazole

This protocol describes a standard procedure for the CuAAC reaction, with measures to minimize side product formation.

Materials:

  • Propyl azide

  • Phenylacetylene

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve phenylacetylene (1.0 eq) and propyl azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of EDTA to remove copper salts, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-propyl-4-phenyl-1,2,3-triazole.

Visualizations

Reaction Pathway Diagram

ReactionPathway cluster_main CuAAC Reaction cluster_side Glaser Coupling PropylAzide Propyl Azide Triazole 1-Propyl-1,2,3-triazole (Desired Product) PropylAzide->Triazole Alkyne Terminal Alkyne Alkyne->Triazole Diacetylene Diacetylene (Side Product) Alkyne->Diacetylene Cu_I Cu(I) Catalyst Cu_I->Triazole Catalyzes Cu_II Cu(II) Cu_I->Cu_II Oxidation Oxygen Oxygen (O2) Oxygen->Cu_II Cu_II->Cu_I Reduction Cu_II->Diacetylene Promotes Ascorbate Sodium Ascorbate Ascorbate->Cu_I

Caption: Main and side reaction pathways in CuAAC synthesis.

Troubleshooting Workflow

TroubleshootingWorkflow Start Reaction Issue Identified (e.g., low yield, side product) Check_TLC Analyze by TLC Start->Check_TLC Side_Product_Present Significant Side Product? Check_TLC->Side_Product_Present No_Reaction Starting Material Unchanged? Check_TLC->No_Reaction Optimize_Conditions Optimize Reaction Conditions Side_Product_Present->Optimize_Conditions Yes Purification_Strategy Develop Purification Strategy Side_Product_Present->Purification_Strategy No, but purification is difficult No_Reaction->Side_Product_Present No Check_Catalyst Check Catalyst and Reagents No_Reaction->Check_Catalyst Yes Inert_Atmosphere Improve Inert Atmosphere Optimize_Conditions->Inert_Atmosphere Add_Ligand Add/Change Ligand Optimize_Conditions->Add_Ligand Increase_Ascorbate Increase Sodium Ascorbate Optimize_Conditions->Increase_Ascorbate Column_Chromatography Optimize Column Chromatography Purification_Strategy->Column_Chromatography Recrystallization Attempt Recrystallization Purification_Strategy->Recrystallization Check_Purity Verify Reagent Purity Check_Catalyst->Check_Purity Check_Temp_Solvent Adjust Temperature/Solvent Check_Catalyst->Check_Temp_Solvent End Successful Synthesis Inert_Atmosphere->End Add_Ligand->End Increase_Ascorbate->End Column_Chromatography->End Recrystallization->End Check_Purity->End Check_Temp_Solvent->End

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Overcoming Regioselectivity Issues in Triazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for the synthesis of 1,2,3-triazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to regioselectivity in azide-alkyne cycloaddition reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)?

The primary difference lies in the regioselectivity of the reaction. CuAAC, often referred to as a "click reaction," selectively produces 1,4-disubstituted 1,2,3-triazoles.[1][2][3][4][5] In contrast, RuAAC typically yields the opposite regioisomer, the 1,5-disubstituted 1,2,3-triazole.[5][6][7] This difference in outcome is due to the distinct reaction mechanisms of the copper and ruthenium catalysts.[6][8][9]

Q2: Why is my CuAAC reaction not regioselective, yielding a mixture of 1,4- and 1,5-isomers?

The thermal, uncatalyzed Huisgen 1,3-dipolar cycloaddition of azides and alkynes often results in a mixture of both 1,4- and 1,5-regioisomers.[5][10] If your CuAAC reaction is producing a mixture, it could be due to an inefficient catalytic cycle, leading to a competing thermal reaction. This can be caused by insufficient active Cu(I) catalyst, the presence of catalyst poisons, or running the reaction at elevated temperatures which can favor the uncatalyzed pathway.[5]

Q3: Can I synthesize 1,5-disubstituted triazoles using a copper catalyst?

While CuAAC is renowned for producing 1,4-isomers, some specific copper-catalyzed methods have been developed for the synthesis of 1,5-disubstituted 1,2,3-triazoles.[11][12] These are not the standard "click" conditions and often involve different starting materials, such as the direct annulation of cinnamic acids with aryl azides under aerobic conditions with a Cu(II) catalyst.[11]

Q4: Are there metal-free methods to achieve regioselectivity in triazole synthesis?

Yes, organocatalytic and base-promoted methods have been developed for the regioselective synthesis of both 1,4- and 1,5-disubstituted triazoles. For instance, 8-hydroxyquinoline has been used as a catalyst for the synthesis of 1,4-disubstituted triazoles.[13] Additionally, base-promoted reactions, for example using t-BuOK in DMSO, can favor the formation of 1,5-diarylsubstituted 1,2,3-triazoles.[14]

Q5: What is the role of ligands in controlling regioselectivity?

In copper-catalyzed reactions, ligands play a crucial role in stabilizing the Cu(I) oxidation state, which is essential for the catalytic cycle.[15] In some specialized reactions, the choice of ligand can be critical in directing the regioselectivity. For example, in the synthesis of 5-iodo-1,4,5-trisubstituted-1,2,3-triazoles, the reaction does not proceed without an appropriate amine ligand.[15]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in CuAAC (Formation of 1,5-isomer)
Potential Cause Troubleshooting Step
Inactive Catalyst The Cu(I) catalyst may have been oxidized to the inactive Cu(II) state. Ensure the use of a reducing agent like sodium ascorbate when starting with a Cu(II) salt (e.g., CuSO₄).[12] Use freshly prepared solutions of the reducing agent.
High Reaction Temperature Elevated temperatures can promote the non-regioselective thermal Huisgen cycloaddition.[5] If possible, run the reaction at room temperature.
Solvent Effects The choice of solvent can influence the reaction. Protic solvents like water or tBuOH/H₂O mixtures are commonly used and generally favor the 1,4-isomer formation in CuAAC.[5][16]
Catalyst Loading Insufficient catalyst loading can lead to a slow reaction, allowing the background thermal reaction to occur. Optimize the catalyst concentration.
Issue 2: Low Yield or No Reaction in RuAAC for 1,5-Disubstituted Triazoles
Potential Cause Troubleshooting Step
Catalyst Choice Not all ruthenium complexes are equally effective. [CpRuCl] complexes like CpRuCl(PPh₃)₂ and Cp*RuCl(COD) are among the most efficient catalysts for this transformation.[6][7][14]
Substrate Reactivity Tertiary azides are significantly less reactive in RuAAC compared to primary and secondary azides.[7] If using a tertiary azide, consider increasing the reaction time or temperature, or choosing an alternative synthetic route.
Reaction Conditions Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the catalyst. Use anhydrous solvents.
Internal vs. Terminal Alkynes RuAAC is advantageous as it can tolerate internal alkynes to produce fully substituted triazoles.[5][6][7] However, reaction kinetics may differ, so optimization of reaction time and temperature may be necessary.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes typical conditions and outcomes for achieving regioselectivity in triazole synthesis.

Catalyst System Target Isomer Typical Catalyst Solvent Temperature Regioselectivity (1,4:1,5) Reference
CuAAC 1,4-disubstitutedCuSO₄/Sodium Ascorbate or Cu(I) salttBuOH/H₂O, H₂O, DMFRoom TempHighly selective for 1,4[1][5][17]
RuAAC 1,5-disubstitutedCpRuCl(PPh₃)₂ or CpRuCl(COD)Toluene, 1,2-DCERoom Temp to 80 °CHighly selective for 1,5[6][7][18]
Fe-Catalyzed 1,5-disubstitutedFeCl₃Toluene100 °C88:12[19]
Metal-Free (Base) 1,5-disubstitutedt-BuOKDMSORoom TempHigh for 1,5-diaryl[14]
Metal-Free (Organocatalyst) 1,4-disubstituted8-Hydroxyquinoline/KOtBuDMSO100 °CRegioselective for 1,4[13]

Experimental Protocols

Protocol 1: Synthesis of a 1,4-Disubstituted 1,2,3-Triazole via CuAAC

This protocol is a general procedure for the copper(I)-catalyzed synthesis of 1,4-disubstituted 1,2,3-triazoles.

Materials:

  • Organic azide (1.0 equiv)

  • Terminal alkyne (1.0 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)

  • Sodium ascorbate (0.1 equiv)

  • Solvent (e.g., 1:1 mixture of t-butanol and water)

Procedure:

  • In a round-bottom flask, dissolve the organic azide and terminal alkyne in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Synthesis of a 1,5-Disubstituted 1,2,3-Triazole via RuAAC

This protocol describes a general method for the ruthenium-catalyzed synthesis of 1,5-disubstituted 1,2,3-triazoles.[6][7]

Materials:

  • Organic azide (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Cp*RuCl(PPh₃)₂ (0.02 equiv)

  • Anhydrous solvent (e.g., toluene or 1,2-dichloroethane)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the ruthenium catalyst, Cp*RuCl(PPh₃)₂.

  • Add the anhydrous solvent, followed by the organic azide and the terminal alkyne.

  • Stir the reaction mixture at the desired temperature (typically room temperature to 80 °C). Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pure 1,5-disubstituted 1,2,3-triazole.

Visualizations

CuAAC_Mechanism cluster_cycle Catalytic Cycle Azide R1-N3 Coordination Azide Coordination Azide->Coordination Alkyne R2-C≡CH Cu_Acetylide Cu(I)-Acetylide Intermediate Alkyne->Cu_Acetylide Forms Cu_I Cu(I) Catalyst Cu_I->Cu_Acetylide Reacts with Cu_Acetylide->Coordination Cyclization Oxidative Coupling/ Cyclization Coordination->Cyclization Leads to Cu_Triazolide Copper(I) Triazolide Intermediate Cyclization->Cu_Triazolide Forms Protonolysis Protonolysis Cu_Triazolide->Protonolysis Undergoes Protonolysis->Cu_I Regenerates Triazole_1_4 1,4-Disubstituted Triazole Protonolysis->Triazole_1_4

Caption: Catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

RuAAC_Mechanism cluster_cycle_ru Catalytic Cycle Azide_Ru R1-N3 Oxidative_Coupling Oxidative Coupling Azide_Ru->Oxidative_Coupling Alkyne_Ru R2-C≡CH Alkyne_Ru->Oxidative_Coupling Ru_II [Ru(II)] Catalyst Ru_II->Oxidative_Coupling Ruthenacycle Six-membered Ruthenacycle Intermediate Oxidative_Coupling->Ruthenacycle Forms Reductive_Elimination Reductive Elimination (Rate-determining) Ruthenacycle->Reductive_Elimination Undergoes Reductive_Elimination->Ru_II Regenerates Triazole_1_5 1,5-Disubstituted Triazole Reductive_Elimination->Triazole_1_5 Yields

Caption: Catalytic cycle for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Workflow Start Start: Desired Triazole Regioisomer? Isomer_1_4 1,4-Disubstituted Start->Isomer_1_4 Isomer_1_5 1,5-Disubstituted Start->Isomer_1_5 CuAAC Use Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Isomer_1_4->CuAAC RuAAC Use Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Isomer_1_5->RuAAC Troubleshoot Troubleshoot: - Check catalyst activity - Optimize temperature - Verify substrate purity CuAAC->Troubleshoot If issues arise Other_Methods Consider other methods: - Fe-catalyzed - Base-promoted RuAAC->Other_Methods Alternative RuAAC->Troubleshoot If issues arise

Caption: Decision workflow for selecting a regioselective triazole synthesis method.

References

Stability and degradation of 1-Propyl-1H-1,2,3-triazol-4-amine in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1-Propyl-1H-1,2,3-triazol-4-amine

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in common laboratory solvents?

A1: The 1,2,3-triazole ring is known to be a highly stable aromatic system. It is generally robust and insensitive to hydrolysis, redox conditions, and enzymatic degradation.[1][2] The stability of this compound in common organic solvents like DMSO, DMF, ethanol, and acetonitrile is expected to be high under standard storage conditions (room temperature, protected from light). However, long-term stability in protic or aqueous solvents should be experimentally verified.

Q2: Is the compound susceptible to degradation under acidic or basic conditions?

A2: The 1,2,3-triazole core is notably stable and generally does not undergo hydrolysis under acidic or basic conditions.[3] However, forced degradation studies under extreme pH (e.g., 0.1 M HCl, 0.1 M NaOH) and elevated temperatures are recommended to confirm the stability profile for your specific application. The primary amine substituent could potentially be involved in acid-base equilibria which might influence solubility and reactivity under harsh conditions.

Q3: What is the photostability of the compound?

A3: While the triazole ring itself is quite stable, aromatic and heterocyclic compounds can be susceptible to photochemical decomposition.[4][5] Exposure to high-intensity UV or broad-spectrum light may lead to degradation over time. It is strongly recommended to handle and store solutions of this compound protected from light. A formal photostability study should be conducted if the intended application involves light exposure.

Q4: How does temperature affect the stability of the compound in solution?

A4: The 1,2,3-triazole ring system is recognized for its strong thermal stability.[1][2] Significant thermal degradation in solution is not expected under typical experimental conditions (e.g., up to 40-50°C). However, accelerated degradation can occur at higher temperatures, especially in the presence of other reactive species (e.g., acids, bases, or oxidants). For long-term storage, refrigeration or freezing of solutions is a standard precautionary measure.

Q5: Are there any known incompatibilities with common reagents?

A5: The primary amine group (-NH2) on the triazole ring is a potential site for reactions. It can react with strong oxidizing agents, aldehydes, ketones, and acylating agents. Care should be taken when using such reagents in the same solution. The compound may also form salts with strong acids and bases.[6]

Troubleshooting Guides

Issue 1: I am observing new, unexpected peaks in the HPLC analysis of my stock solution.

Potential Cause Troubleshooting Steps
Photodegradation 1. Prepare a fresh stock solution in an amber vial or a vial wrapped in aluminum foil. 2. Compare the chromatogram of the light-protected sample with the degraded sample. 3. If the new peaks are absent or reduced, photodegradation is the likely cause. Always store solutions protected from light.
Oxidative Degradation 1. Degas the solvent (e.g., by sparging with nitrogen or argon) before preparing the solution. 2. If the problem persists, consider adding a small amount of an antioxidant (e.g., BHT), if compatible with your experimental system.
Solvent Reactivity/Impurity 1. Use high-purity, HPLC-grade solvents from a new, unopened bottle. 2. Test for stability in a different solvent to see if the issue is solvent-specific.
Microbial Contamination 1. If using an unbuffered aqueous solution for an extended period, filter-sterilize the solution (0.22 µm filter) and store it at 4°C.

Issue 2: The concentration of my compound is decreasing over time in an aqueous buffer.

Potential Cause Troubleshooting Steps
Adsorption to Surfaces 1. The compound may be adsorbing to the walls of the storage container (especially plastics). 2. Try using different container materials (e.g., polypropylene vs. glass) or silanized glass vials. 3. Include a small percentage of organic solvent (e.g., 5-10% acetonitrile) in the buffer, if permissible, to reduce adsorption.
pH-Dependent Hydrolysis 1. Although the triazole ring is stable, extreme pH values combined with elevated temperatures can promote degradation.[7] 2. Perform a pH-rate profile study to determine the optimal pH for stability. A sample protocol is provided below.
Precipitation 1. Visually inspect the solution for any precipitate. 2. Determine the solubility of the compound in the buffer at the storage temperature. The concentration may be too high, leading to precipitation over time.

Issue 3: My solution has developed a yellow or brown tint after storage.

Potential Cause Troubleshooting Steps
Oxidative Degradation 1. This is a common sign of oxidation, particularly involving amine functionalities. The formation of colored polymeric or oxidized byproducts can occur. 2. Follow the troubleshooting steps for oxidative degradation (use degassed solvents, store under inert atmosphere).
Photodegradation 1. Color change can also result from the formation of chromophoric degradation products upon light exposure. 2. Follow the troubleshooting steps for photodegradation (use amber vials, protect from light).

Data Presentation

Table 1: Example Summary of Forced Degradation Study Results for this compound

(Note: This table presents hypothetical data for illustrative purposes.)

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% DegradationNumber of Degradants
Acid Hydrolysis 0.1 M HCl24603.1%1
Base Hydrolysis 0.1 M NaOH24604.5%2
Oxidation 3% H₂O₂82515.2%3
Thermal pH 7 Buffer48801.8%1
Photolytic 1.2 million lux hours24259.7%2

Experimental Protocols & Visualizations

Protocol 1: Forced Degradation (Stress Testing) Protocol

This protocol outlines the conditions for stress testing to identify potential degradation pathways and develop stability-indicating analytical methods.[7][8]

  • Preparation : Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation : Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Store at room temperature, protected from light.

  • Thermal Degradation : Dilute 1 mL of stock solution with 1 mL of pH 7.0 buffer. Incubate at 80°C in the dark.

  • Photolytic Degradation : Expose the solution (in a quartz cuvette or other phototransparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis : At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and analyze by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation.[7]

Troubleshooting Workflow

G Troubleshooting Workflow for Stability Issues start Stability Issue Observed (e.g., new peaks, loss of purity) check_light Was the solution protected from light? start->check_light protect_light ACTION: Rerun experiment using amber vials or foil wrap. check_light->protect_light No check_o2 Was the solvent degassed? Was it stored under inert gas? check_light->check_o2 Yes end Issue Resolved protect_light->end protect_o2 ACTION: Use degassed solvents. Consider adding an antioxidant. check_o2->protect_o2 No check_ph Is the solution in an unbuffered aqueous medium? check_o2->check_ph Yes protect_o2->end protect_ph ACTION: Determine optimal pH range. Use a buffered solution. check_ph->protect_ph Yes check_purity Is the starting material pure? check_ph->check_purity No protect_ph->end repurify ACTION: Re-purify or obtain higher purity starting material. check_purity->repurify No no_end Issue Persists: Consult Specialist check_purity->no_end Yes repurify->end

Caption: A logical flowchart for diagnosing and resolving common stability issues.

Proposed Degradation Pathway under Oxidative Stress

G Proposed Oxidative Degradation Pathway parent This compound intermediate1 N-oxide derivative parent->intermediate1 [O] (e.g., H₂O₂) degradant1 Dimerization Products intermediate1->degradant1 Further Oxidation degradant2 Ring Cleavage Products (under harsh conditions) intermediate1->degradant2 Harsh Oxidation

Caption: A hypothetical pathway for degradation under oxidative conditions.

Protocol 2: Stability-Indicating HPLC-UV Method Development

A stability-indicating method is crucial for separating the intact drug from its degradation products.

  • Column Selection : Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase :

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution :

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detector set to an appropriate wavelength (e.g., 220 nm or the λmax of the compound).

  • Validation : Inject a mixture of the stressed (degraded) samples. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main compound peak. Peak purity analysis using a photodiode array (PDA) detector is also essential for validation.

Experimental Workflow for Method Validation

G Workflow for Stability-Indicating Method Validation cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Validation prep_stock Prepare Stock Solution of Active Compound prep_stress Perform Forced Degradation (Acid, Base, Oxid., etc.) prep_stock->prep_stress prep_mix Create Composite Sample (Mix of all stressed solutions) prep_stress->prep_mix inject Inject Composite Sample prep_mix->inject develop Develop HPLC Method (Column, Mobile Phase, Gradient) develop->inject analyze Analyze Chromatogram inject->analyze resolution Check for Peak Resolution (Parent vs. Degradants) analyze->resolution purity Perform Peak Purity Analysis (PDA Detector) resolution->purity Resolution OK redevelop Redevelop Method resolution->redevelop Resolution Not OK valid Method Validated purity->valid redevelop->develop

Caption: A workflow diagram for validating a stability-indicating HPLC method.

References

Troubleshooting low yields in the amination of triazoles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the amination of triazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic routes.

Troubleshooting Guide: Low Reaction Yields

This guide addresses the most frequent causes of low yields in the palladium- and copper-catalyzed amination of triazoles, providing systematic steps to identify and resolve the issue.

Question: My Buchwald-Hartwig (palladium-catalyzed) amination of a triazole is resulting in low or no yield. What are the common causes and how can I troubleshoot it?

Answer: Low yields in Buchwald-Hartwig couplings involving triazoles are a common issue. The problem often stems from the catalyst system, reaction conditions, or the stability of the reagents. Here is a step-by-step troubleshooting approach:

  • Evaluate the Catalyst System (Palladium Source and Ligand):

    • Inactive Catalyst: The active Pd(0) species may not be forming efficiently. Using pre-catalysts, which are more stable and reliably generate the active catalyst, is often preferable to sources like Pd(OAc)₂.[1][2]

    • Inappropriate Ligand: The ligand choice is critical. Triazoles can be challenging substrates, and standard phosphine ligands may not be effective. Consider screening a variety of ligands, including bulky biaryl phosphines or N-heterocyclic carbenes (NHCs), which have shown success in coupling challenging heterocycles.[3][4][5] Triazole-based monophosphine ligands (ClickPhos) have also been developed for this purpose.[6]

    • Catalyst Loading: If you suspect catalyst deactivation, a modest increase in catalyst loading may improve yields.[7][8]

  • Assess the Reaction Conditions:

    • Base Selection: The choice of base is crucial. Strong bases like NaOtBu or LHMDS are commonly used, but they can be detrimental if your substrate has base-sensitive functional groups.[1][2] For sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃, or specialized bases like NaOTMS, might be necessary, though this may require higher temperatures.[8][9] The pKa of the triazole is also a key consideration for selecting an appropriate base.

    • Solvent Issues: Poor solubility of reagents, particularly the inorganic base, is a frequent cause of reaction failure.[2] Ensure your solvent (e.g., toluene, dioxane, THF) can dissolve the substrates and that the mixture is being agitated effectively. In some cases, polar aprotic solvents like DMF can be beneficial, especially for copper-catalyzed reactions where the solubility of triazole salts is poor in other solvents.[9]

    • Temperature and Reaction Time: These reactions often require elevated temperatures (80-120 °C). If the reaction is sluggish, incrementally increasing the temperature or extending the reaction time may drive it to completion. Monitor the reaction progress by TLC or LC-MS to check for starting material consumption.

  • Check Starting Materials and Potential Side Reactions:

    • Purity: Ensure the triazole, aryl halide, and amine are pure and dry. Water and oxygen can deactivate the catalyst.

    • Aryl Halide Reactivity: The reactivity order for aryl halides in Buchwald-Hartwig reactions is generally Ar-I > Ar-Br > Ar-Cl.[2][10] Aryl chlorides are particularly challenging and may require specialized ligands and more forcing conditions.[1][11]

    • Side Reactions: Be aware of potential side reactions like hydrodehalogenation of the aryl halide or decomposition of the starting materials or product under the reaction conditions.

Below is a logical workflow to guide your troubleshooting process.

G Start Low Yield Observed in Buchwald-Hartwig Amination Catalyst Step 1: Evaluate Catalyst System Start->Catalyst Ligand Screen Different Ligands (e.g., Bulky Biarylphosphines, NHCs) Catalyst->Ligand Ligand ineffective? Precatalyst Use a Pd Pre-catalyst for reliable Pd(0) formation Catalyst->Precatalyst Pd(0) formation issues? Loading Increase Catalyst Loading Catalyst->Loading Catalyst deactivation? Conditions Step 2: Optimize Reaction Conditions Ligand->Conditions Precatalyst->Conditions Loading->Conditions Base Vary the Base (Strong vs. Weak) Conditions->Base Substrate decomposition? Solvent Change Solvent / Check Solubility Conditions->Solvent Poor solubility? TempTime Increase Temperature / Time Conditions->TempTime Sluggish reaction? Reagents Step 3: Check Reagents & Side Reactions Base->Reagents Solvent->Reagents TempTime->Reagents Purity Verify Purity of Starting Materials (Dry & Oxygen-Free) Reagents->Purity Halide Consider Aryl Halide Reactivity (I > Br > Cl) Reagents->Halide Success Yield Improved Purity->Success Halide->Success

Troubleshooting workflow for low-yield Buchwald-Hartwig amination.

Question: I am attempting a copper-catalyzed N-arylation of a triazole (Ullmann-type reaction) and getting poor results. What should I investigate?

Answer: Copper-catalyzed aminations are a valuable alternative to palladium-based methods, especially on a larger scale. However, they come with their own set of challenges.

  • Catalyst and Ligand:

    • Copper Source: CuI is the most common copper source, but Cu₂O and other Cu(I) salts are also used.[9][12]

    • Ligand is Key: Unligated copper requires very high temperatures. The addition of a ligand accelerates the reaction and allows for milder conditions. Diamine ligands are widely effective for the N-arylation of various heterocycles, including triazoles.[13][14] Other N-ligands have also been specifically developed to improve yields for triazole substrates.[9][12]

  • Reaction Parameters:

    • Base and Solvent: The combination of base and solvent is critical. For triazoles, which can be relatively acidic, a strong base like Cs₂CO₃ or K₂CO₃ is often required to form the triazolide salt.[9] The solubility of this salt can be low in common solvents like acetonitrile, leading to incomplete conversion. Using a more polar solvent like DMF can significantly improve the reaction outcome.[9]

    • Temperature: While modern ligated copper systems operate at lower temperatures than traditional Ullmann reactions, temperatures between 100-140 °C are still common. Optimization of the temperature is necessary for each specific substrate pair.

  • Substrate Considerations:

    • Aryl Halide: Similar to palladium catalysis, aryl iodides are more reactive than aryl bromides.[13]

    • Functional Group Tolerance: Copper-catalyzed systems can be quite tolerant of various functional groups.[13][14] However, substrates with strongly coordinating functional groups may interfere with the catalyst.

The interplay of these parameters is crucial for success.

G cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_substrates Substrates Copper Copper Source (CuI, Cu₂O) Yield Reaction Yield Copper->Yield Ligand Ligand (Diamine, N-Ligand) Ligand->Copper Influences Activity Ligand->Yield Base Base (Cs₂CO₃, K₂CO₃) Solvent Solvent (DMF, Toluene) Base->Solvent Solubility Interplay Base->Yield Solvent->Yield Temp Temperature (100-140 °C) Temp->Yield Triazole Triazole Substrate Triazole->Base pKa dictates choice Triazole->Yield ArylHalide Aryl Halide (I, Br) ArylHalide->Yield

Interdependence of factors in copper-catalyzed triazole amination.

FAQs: Amination of Triazoles

Q1: Which regioisomer will be formed when aminating an unsymmetrical triazole (e.g., 1,2,4-triazole)? A1: The N-arylation of unsymmetrical triazoles like 1,2,4-triazole can lead to a mixture of regioisomers. The product distribution is influenced by steric hindrance, electronic effects, and the specific reaction conditions (catalyst, ligand, base). A detailed analysis of the product mixture (e.g., by NMR or X-ray crystallography) is necessary to confirm the structure.

Q2: My starting material is a bromo-triazole, and I want to couple it with an amine. Is this feasible? A2: Yes, this is a common strategy. The Buchwald-Hartwig reaction can be applied to couple halo-triazoles (as the electrophile) with amines (as the nucleophile). An efficient method has been developed for the amination of unprotected bromoimidazoles and bromopyrazoles using a specific palladium precatalyst and a bulky biarylphosphine ligand, which could be applicable to bromo-triazoles.[3][4]

Q3: Can I run these reactions open to the air? A3: Generally, no. Both palladium and copper catalysts, particularly their active forms, are sensitive to oxygen. Reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using proper Schlenk techniques or in a glovebox to ensure reproducibility and high yields.[8]

Q4: What are some common side reactions to look out for? A4: Besides the failure to react, common side reactions include:

  • Hydrodehalogenation: The aryl halide is reduced, removing the halogen atom.

  • Dimerization: Homocoupling of the amine or aryl halide.

  • Catalyst Deactivation: Strongly coordinating substrates or impurities can bind to the metal center and inhibit catalysis.[8]

  • Product/Substrate Decomposition: The use of strong bases and high temperatures can lead to the degradation of sensitive functional groups.[1]

Data and Protocols

Table 1: Example of Reaction Optimization for Copper-Catalyzed N-Arylation

The following table, adapted from literature data, illustrates the screening of various parameters for the coupling of 1H-1,2,4-triazole with an aryl iodide. This demonstrates the critical impact of ligand, base, and solvent on the reaction outcome.

EntryCopper SourceLigandBaseSolventTemp (°C)Yield (%)
1CuINoneK₃PO₄Dioxane110<5
2CuIL-prolineK₂CO₃DMSO11035
3CuIDiamine AK₂CO₃Toluene11068
4Cu₂ODiamine BCs₂CO₃CH₃CN10045
5Cu₂ODiamine BCs₂CO₃DMF10092

This is a representative table compiled from trends observed in the literature.[9][13][15] "Diamine A" and "Diamine B" represent different N-ligands as described in the cited literature.

Protocol: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination of a Triazole

This protocol provides a general starting point for the amination of a triazole with an aryl bromide. Note: This procedure must be optimized for specific substrates.

Reagents & Equipment:

  • Palladium pre-catalyst (e.g., [(tBuBrettPhos)Pd(cinn)Cl] or similar)

  • Bulky biarylphosphine ligand (if not using a pre-catalyst)

  • Triazole (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk flask or oven-dried vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: In a glovebox, add the palladium pre-catalyst (1-2 mol%), the triazole (1.0 mmol), the aryl bromide (1.2 mmol), and NaOtBu (1.4 mmol) to a Schlenk flask containing a stir bar.

  • Solvent Addition: Add anhydrous toluene (0.1-0.2 M concentration with respect to the limiting reagent) to the flask.

  • Reaction Setup: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line under a positive pressure of inert gas.

  • Heating & Stirring: Lower the flask into a preheated oil bath at 100-120 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the triazole starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with a solvent like ethyl acetate and quench carefully with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated triazole.

References

Technical Support Center: Enhancing the Solubility of Substituted Triazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the solubility of substituted triazole compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of many substituted triazole compounds?

A1: The solubility of substituted triazoles is influenced by a combination of factors inherent to their molecular structure. High molecular weight and a rigid, planar structure can lead to strong intermolecular interactions in the crystal lattice, making it difficult for solvent molecules to surround and dissolve the compound. Furthermore, the lipophilicity (poor water solubility) of many substituent groups on the triazole ring is a major contributor to their low aqueous solubility.

Q2: What are the main strategies to improve the solubility of substituted triazole compounds?

A2: The principal strategies can be broadly categorized into physical and chemical modifications.[1]

  • Physical Modifications: These methods alter the physical properties of the solid drug. Key techniques include:

    • Particle Size Reduction: Decreasing the particle size (micronization or nanosuspension) increases the surface area-to-volume ratio, which can enhance the dissolution rate.[2]

    • Modification of Crystal Habit: Converting the crystalline form to a higher-energy amorphous state or forming co-crystals can improve solubility.[3]

    • Solid Dispersions: Dispersing the triazole compound in a hydrophilic carrier matrix can improve wettability and dissolution.

  • Chemical Modifications: These approaches involve altering the chemical environment or the molecule itself. Common methods include:

    • pH Adjustment: For ionizable triazole compounds, adjusting the pH of the solution can significantly increase solubility by converting the drug into its more soluble salt form.[4][5]

    • Salt Formation: Creating a salt of the triazole compound is a highly effective method to increase aqueous solubility.[4]

    • Co-solvency: The addition of a water-miscible organic solvent (co-solvent) in which the triazole is more soluble can increase the overall solubility of the drug in the aqueous mixture.[5]

    • Complexation: Using complexing agents like cyclodextrins to form inclusion complexes can encapsulate the hydrophobic triazole molecule, thereby increasing its apparent water solubility.[3][6]

Q3: How do I choose the most appropriate solubility enhancement technique for my specific triazole compound?

A3: The selection of an appropriate method depends on several factors, including the physicochemical properties of your triazole compound (e.g., pKa, logP, melting point), the desired dosage form, and the stage of drug development. A logical approach to selecting a suitable technique is outlined in the diagram below.

Decision Pathway for Solubility Enhancement Start Start: Poorly Soluble Triazole Compound IsIonizable Is the compound ionizable (weakly acidic/basic)? Start->IsIonizable pH_Salt Consider pH Adjustment or Salt Formation IsIonizable->pH_Salt Yes IsThermallyStable Is the compound thermally stable? IsIonizable->IsThermallyStable No pH_Salt->IsThermallyStable HME Consider Hot-Melt Extrusion (Solid Dispersion) IsThermallyStable->HME Yes SolventEvap Consider Solvent Evaporation or Spray Drying (Solid Dispersion) IsThermallyStable->SolventEvap No Complexation Consider Cyclodextrin Complexation HME->Complexation SolventEvap->Complexation ParticleSize Consider Particle Size Reduction (Nanosuspension/Micronization) Complexation->ParticleSize CoSolvency Consider Co-solvency (for liquid formulations) ParticleSize->CoSolvency

Caption: Decision pathway for selecting a solubility enhancement technique.

Troubleshooting Guides

Issue 1: Amorphous Solid Dispersion (ASD) is not fully amorphous or shows recrystallization upon storage.

Question: I prepared an amorphous solid dispersion of my triazole derivative using hot-melt extrusion, but my characterization (XRPD/DSC) shows some remaining crystallinity. What could be the cause and how can I fix it?

Answer:

Potential Cause Troubleshooting Steps
Incomplete Solubilization in Polymer Melt Increase the processing temperature in small increments to ensure the drug fully dissolves in the polymer. However, be cautious of thermal degradation.[7] Increase the mixing time or use more aggressive mixing elements in the extruder screw to improve homogenization.[7]
Drug-Polymer Immiscibility The drug and polymer may not be miscible at the desired drug loading.[8] Screen for different polymers that have better miscibility with your triazole compound. Consider polymers that can form hydrogen bonds with the triazole.[9] Reduce the drug loading in the formulation.
Recrystallization During Cooling Increase the cooling rate of the extrudate to quickly quench the amorphous state and prevent molecular rearrangement into crystals.
Instability During Storage Ensure the storage conditions are well below the glass transition temperature (Tg) of the solid dispersion.[10] Protect the formulation from moisture, as water can act as a plasticizer and increase molecular mobility, leading to recrystallization.[9]
Issue 2: Precipitation of the triazole compound occurs when using the co-solvency method.

Question: I dissolved my substituted triazole in a co-solvent and then added it to an aqueous solution, but the compound immediately precipitated. How can I prevent this?

Answer:

Potential Cause Troubleshooting Steps
Exceeding the Solubility Limit in the Final Mixture The final concentration of the co-solvent may be too low to maintain the solubility of the triazole. Slowly add the aqueous phase to the co-solvent solution of the drug with vigorous stirring. Optimize the co-solvent to aqueous phase ratio to ensure the drug remains in solution.
"Salting Out" Effect The addition of buffers or other salts to the aqueous phase may be reducing the solubility of the triazole compound. Evaluate the effect of different buffer species and ionic strengths on the solubility of your compound.
pH Shift If your triazole is ionizable, the pH of the final solution may be causing it to convert to its less soluble, non-ionized form.[11] Ensure the pH of the final aqueous solution is in a range where your triazole is ionized and thus more soluble.
Rapid Solvent Change The sudden change in solvent polarity upon mixing can cause precipitation. Try a slower addition rate of one phase to the other. Consider using a surfactant in the aqueous phase to help stabilize the dissolved drug molecules.
Issue 3: Low yield or inefficient complexation with cyclodextrins.

Question: I am trying to prepare an inclusion complex of my triazole with a cyclodextrin using the kneading method, but the solubility enhancement is lower than expected. How can I improve the complexation efficiency?

Answer:

Potential Cause Troubleshooting Steps
Incorrect Stoichiometric Ratio The molar ratio of the triazole to the cyclodextrin may not be optimal for complex formation.[12] Perform a phase solubility study to determine the optimal stoichiometry (e.g., 1:1, 1:2) for complexation.[13]
Inefficient Kneading The physical mixing may not be sufficient to facilitate the inclusion of the drug into the cyclodextrin cavity.[14] Knead the mixture for a longer duration. Ensure a small amount of a suitable solvent (e.g., water/ethanol mixture) is used to form a consistent paste.
Inappropriate Cyclodextrin Type The cavity size of the selected cyclodextrin (e.g., β-cyclodextrin) may not be suitable for your substituted triazole.[6] Screen different types of cyclodextrins (α-, β-, γ-CD) and their more soluble derivatives (e.g., HP-β-CD, SBE-β-CD) to find the best fit for your molecule.[3]
Competitive Inhibition If using a co-solvent during preparation, the solvent molecules might be competing with the drug for the cyclodextrin cavity.[14] Minimize the amount of organic solvent used or switch to a different preparation method like freeze-drying if possible.

Data on Solubility Enhancement of Triazole Antifungals

The following tables summarize quantitative data from studies on enhancing the solubility of commercially available triazole antifungal drugs.

Table 1: Solubility Enhancement of Itraconazole

Enhancement Technique Carrier/Complexing Agent Initial Solubility (µg/mL) Enhanced Solubility (µg/mL) Fold Increase
Cyclodextrin Complexation (Kneading)Hydroxypropyl-β-cyclodextrin (HPβCD)4.5 (in pH 1.2)12.39~2.8
Cyclodextrin Complexation (Kneading)Randomized Methylated-β-cyclodextrin (RAMEB)4.5 (in pH 1.2)14.05[3][15]~3.1
Cyclodextrin Complexation with PolymerRAMEB with PEG 40004.5 (in pH 1.2)28.72[3][15]~6.4
Salt Formation (in purified water)Itraconazole Base1.388--
Itraconazole Hydrochloride1.38823.86~17.2
Itraconazole Mesylate1.388165.86~119.5
Itraconazole Besylate1.388191.64[1]~138.1
Centrifugal Melt SpinningSucroseNot specified17-fold increase reported[16]17

Table 2: Solubility Enhancement of Voriconazole and Posaconazole

Drug Enhancement Technique Carrier/Complexing Agent Solubility Enhancement
Voriconazole Solid Dispersion (Kneading)Carboxymethyl tamarind gum68.12 to 74.37-fold increase in water.[17]
Posaconazole Amorphous Solid DispersionEudragit L10025-fold increase in amorphous solubility at pH 2.0.[18]
Amorphous Solid DispersionEudragit L10055-fold increase in amorphous solubility at pH 6.5.[18]
NanonizationEudragit S100 and SLS~18-fold increase in saturation solubility.[19]

Experimental Protocols

Protocol 1: Preparation of a Triazole-Cyclodextrin Inclusion Complex by the Kneading Method

This protocol provides a general procedure for preparing an inclusion complex of a substituted triazole with a cyclodextrin.

Protocol for Kneading Method Start Start Weigh 1. Weigh equimolar amounts of triazole and cyclodextrin. Start->Weigh Mortar 2. Place the cyclodextrin in a mortar. Weigh->Mortar AddSolvent 3. Add a small amount of water/ethanol to form a slurry. Mortar->AddSolvent AddDrug 4. Slowly add the triazole compound to the slurry. AddSolvent->AddDrug Knead 5. Knead the mixture for 30-60 minutes to form a homogeneous paste. AddDrug->Knead Dry 6. Dry the paste in an oven at 40-50°C until a constant weight is achieved. Knead->Dry Sieve 7. Pass the dried complex through a sieve to obtain a fine powder. Dry->Sieve End End Sieve->End Protocol for Solvent Evaporation Method Start Start Dissolve 1. Dissolve the triazole and carrier polymer in a common volatile solvent. Start->Dissolve Evaporate 2. Evaporate the solvent under reduced pressure using a rotary evaporator. Dissolve->Evaporate FilmFormation 3. A thin film of the solid dispersion will form on the flask wall. Evaporate->FilmFormation Dry 4. Further dry the solid dispersion in a vacuum oven to remove residual solvent. FilmFormation->Dry Scrape 5. Scrape the dried film from the flask. Dry->Scrape Pulverize 6. Pulverize the solid dispersion and pass it through a sieve. Scrape->Pulverize End End Pulverize->End

References

Preventing catalyst poisoning in 1,2,3-triazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the copper-catalyzed 1,2,3-triazole synthesis, commonly known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction. The focus is on preventing and diagnosing catalyst poisoning to ensure successful and reproducible outcomes in your research and development endeavors.

Troubleshooting Guides & FAQs

This section addresses specific problems you might encounter during your 1,2,3-triazole synthesis, with a focus on identifying and resolving issues related to catalyst poisoning.

Question: My CuAAC reaction is sluggish or has failed completely. What are the likely causes related to the catalyst?

Answer: A slow or failed CuAAC reaction is often due to the deactivation of the copper(I) catalyst. The primary culprits are:

  • Oxidation of the Catalyst: The active catalyst is Cu(I), which is easily oxidized to the inactive Cu(II) state by dissolved oxygen in the reaction mixture.[1]

  • Presence of Inhibitors: Your reagents or solvents may contain impurities that act as catalyst poisons. Common inhibitors include:

    • Thiols: Compounds containing thiol (-SH) groups can strongly coordinate to the copper catalyst, rendering it inactive.[2]

    • Phosphines: While some phosphine-based ligands can be beneficial, others, particularly reducing agents like TCEP (tris(2-carboxyethyl)phosphine), can interfere with the reaction.

    • Iodide Ions: The use of copper(I) iodide (CuI) as a catalyst source can sometimes lead to slower reaction rates due to the strong coordination of iodide to the copper center.[3]

Question: How can I prevent the oxidation of my copper catalyst?

Answer: Preventing the oxidation of the Cu(I) catalyst is crucial for a successful reaction. Here are some effective strategies:

  • Use a Reducing Agent: The most common method is the in situ reduction of a Cu(II) salt (like CuSO₄) to Cu(I) using a reducing agent. Sodium ascorbate is widely used for this purpose.[1]

  • Degas Your Solvents and Reagents: Dissolved oxygen is a major cause of catalyst oxidation. It is highly recommended to degas all solvents and aqueous solutions before use. Common degassing methods include:

    • Bubbling with an Inert Gas: Purging the solvent with an inert gas like argon or nitrogen for 20-30 minutes can displace dissolved oxygen.

    • Freeze-Pump-Thaw: This is a more rigorous method for removing dissolved gases and is particularly important for highly sensitive reactions. The solvent is frozen, subjected to a vacuum to remove gases, and then thawed. This cycle is typically repeated three times.

  • Work Under an Inert Atmosphere: Whenever possible, set up and run your reactions under an inert atmosphere of argon or nitrogen.

Question: My reaction still fails even after using a reducing agent and degassing my solvents. What should I check next?

Answer: If you have taken steps to prevent catalyst oxidation, the problem may lie with impurities in your starting materials.

  • Purify Your Reagents: Your azide and alkyne starting materials may contain residual impurities from their synthesis that can poison the catalyst. Purification by flash chromatography or recrystallization may be necessary.

  • Check for Thiol Impurities: If your starting materials have been exposed to thiol-containing reagents, even in trace amounts, this can inhibit the reaction. Consider a purification step specifically designed to remove thiols.

  • Use High-Purity Solvents: Ensure that the solvents you are using are of high purity and are free from contaminants.

Question: What are catalyst-stabilizing ligands and should I use them?

Answer: Catalyst-stabilizing ligands are molecules that coordinate to the copper(I) ion, protecting it from oxidation and disproportionation. They can also accelerate the reaction rate.

  • Common Ligands: Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are commonly used ligands. THPTA is water-soluble, making it ideal for bioconjugation reactions in aqueous media.

  • When to Use Them: Using a ligand is highly recommended, especially in reactions with sensitive substrates, low reactant concentrations, or when working in complex biological media. Ligands can significantly improve the reliability and efficiency of the CuAAC reaction.

Quantitative Data on Catalyst Inhibition

The following table summarizes the qualitative and quantitative effects of common inhibitors on the CuAAC reaction. It is important to note that the exact quantitative impact can vary depending on the specific reaction conditions (e.g., substrates, solvent, temperature).

InhibitorMechanism of PoisoningObserved Effect on ReactionPrevention/Mitigation Strategy
Dissolved Oxygen Oxidizes the active Cu(I) catalyst to inactive Cu(II).[1]Drastic decrease in reaction rate and yield. Can lead to complete reaction failure.Degas solvents and reagents; use a reducing agent (e.g., sodium ascorbate); work under an inert atmosphere.
Thiols (e.g., DTT, glutathione) Strong coordination to the Cu(I) center, forming a stable complex that prevents the catalyst from participating in the cycloaddition.[2]Significant to complete inhibition of the reaction, even at low concentrations.Purify starting materials to remove thiol impurities; use a higher catalyst loading (not always effective); protect thiol groups if present on the substrate.
Iodide Ions (from CuI) Strong coordination to the Cu(I) center can slow down the formation of the key copper-acetylide intermediate.[3]Slower reaction rates compared to other copper sources like CuBr or CuSO₄/ascorbate.Use alternative copper sources such as CuSO₄ with sodium ascorbate, or other Cu(I) salts with non-coordinating anions.
Phosphines (e.g., TCEP) Can act as competing ligands for the copper catalyst and may also reduce the azide starting material.Can interfere with the reaction and reduce the yield.Use sodium ascorbate as the reducing agent instead of TCEP.

Detailed Experimental Protocols

Protocol 1: General Procedure for a Small-Scale CuAAC Reaction with Catalyst Protection

This protocol is a general guideline for a 1 mL scale reaction and should be optimized for your specific substrates.

Materials:

  • Alkyne-containing substrate

  • Azide-containing substrate

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed solvent (e.g., a mixture of t-butanol and water, or DMF)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 100 mM solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 500 mM solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 100 mM solution of THPTA in deionized water.

  • Reaction Setup:

    • In a clean reaction vial, dissolve your alkyne substrate in the chosen degassed solvent to the desired concentration (e.g., 10 mM).

    • Add the azide substrate to the reaction vial. A slight excess (e.g., 1.1 equivalents) is often used.

    • Add the THPTA solution to the reaction mixture. A common final concentration is 5 times that of the copper catalyst.

    • Add the CuSO₄ solution. A typical final concentration is 1 mM.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture. A common final concentration is 5-10 mM.

    • If working under an inert atmosphere, ensure the vial is sealed.

  • Reaction Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, or NMR). Reactions are often complete within 1-4 hours.

  • Work-up:

    • Once the reaction is complete, the copper catalyst can be removed by various methods, including filtration through a copper-scavenging resin, or by washing with an aqueous solution of a chelating agent like EDTA.

Protocol 2: Degassing Solvents by Inert Gas Bubbling

This protocol is suitable for degassing solvents for general CuAAC reactions.

Materials:

  • Solvent to be degassed

  • Schlenk flask or a flask with a sidearm

  • Rubber septum

  • Inert gas source (Argon or Nitrogen) with a regulator

  • Long needle and a short vent needle

Procedure:

  • Pour the solvent into the Schlenk flask.

  • Seal the flask with the rubber septum.

  • Insert the long needle through the septum so that its tip is submerged in the solvent.

  • Insert the short vent needle through the septum, ensuring its tip is above the solvent level.

  • Start a gentle flow of the inert gas through the long needle. You should see bubbles forming in the solvent.

  • Continue bubbling for 20-30 minutes.

  • After degassing, remove the needles and store the solvent under a positive pressure of the inert gas.

Visualizing Key Processes and Relationships

Mechanism of Catalyst Poisoning by a Thiol

CatalystPoisoning cluster_catalytic_cycle Normal Catalytic Cycle cluster_poisoning_pathway Poisoning Pathway Active_Cu_I Active Cu(I) Catalyst Cu_Acetylide Copper-Acetylide Intermediate Active_Cu_I->Cu_Acetylide + Alkyne Inactive_Complex Inactive Cu(I)-Thiolate Complex Active_Cu_I->Inactive_Complex Coordination Triazole_Product 1,2,3-Triazole Product Cu_Acetylide->Triazole_Product + Azide Triazole_Product->Active_Cu_I Regeneration Thiol Thiol Impurity (R-SH) Thiol->Inactive_Complex

Caption: Mechanism of copper catalyst poisoning by a thiol impurity.

Experimental Workflow for Preventing Catalyst Poisoning

ExperimentalWorkflow Start Start: Prepare for CuAAC Reaction Reagent_Purification Purify Alkyne and Azide (if necessary) Start->Reagent_Purification Solvent_Degassing Degas Solvents (e.g., by N2 bubbling) Reagent_Purification->Solvent_Degassing Reaction_Setup Set up Reaction Under Inert Atmosphere Solvent_Degassing->Reaction_Setup Add_Reactants Add Substrates, Ligand, and Cu(II) Salt Reaction_Setup->Add_Reactants Initiate_Reaction Add Freshly Prepared Sodium Ascorbate Solution Add_Reactants->Initiate_Reaction Monitor_Reaction Monitor Progress (TLC, LC-MS) Initiate_Reaction->Monitor_Reaction Workup Work-up and Product Isolation Monitor_Reaction->Workup End End: Pure 1,2,3-Triazole Workup->End

Caption: Recommended workflow for CuAAC to prevent catalyst poisoning.

Troubleshooting Logic for Low Reaction Yield

TroubleshootingLogic Start Low or No Product Yield Check_Oxidation Did you degas solvents and use a reducing agent? Start->Check_Oxidation Check_Impurities Are your starting materials pure? Check_Oxidation->Check_Impurities Yes Solution_Oxidation Action: Improve degassing, use fresh reducing agent, and work under inert atmosphere. Check_Oxidation->Solution_Oxidation No Check_Ligand Are you using a stabilizing ligand? Check_Impurities->Check_Ligand Yes Solution_Impurities Action: Purify azide and alkyne starting materials. Check_Impurities->Solution_Impurities No Solution_Ligand Action: Add a suitable ligand (e.g., THPTA or TBTA). Check_Ligand->Solution_Ligand No Re-evaluate Re-run the reaction with improved conditions. Check_Ligand->Re-evaluate Yes Solution_Oxidation->Re-evaluate Solution_Impurities->Re-evaluate Solution_Ligand->Re-evaluate

Caption: Troubleshooting decision tree for low yield in CuAAC reactions.

References

Technical Support Center: Synthesis of 1-Propyl-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of 1-Propyl-1H-1,2,3-triazol-4-amine. The primary synthetic route discussed is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 1-azidopropane with a protected propargylamine, followed by deprotection.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive copper catalyst.1a. Use fresh sodium ascorbate to reduce the Cu(II) salt to the active Cu(I) species in situ.[1]1b. Ensure all reagents and solvents are free of oxidizing impurities.[2]1c. Consider using a stabilizing ligand for the copper(I) catalyst, such as TBTA or THPTA.[2][3]
2. Degradation of 1-azidopropane.2a. 1-azidopropane is a low molecular weight azide and can be volatile and unstable. Prepare it fresh or use a reliable commercial source. Store it properly under refrigeration and away from light.
3. Impure starting materials.3a. Verify the purity of the protected propargylamine and 1-azidopropane by NMR or GC-MS before starting the reaction.
4. Suboptimal reaction temperature.4a. While CuAAC reactions are often run at room temperature, gentle heating (40-60 °C) may be required for less reactive substrates.[2] Monitor the reaction for potential side product formation at higher temperatures.
Formation of Multiple Products 1. Isomer formation.1a. The CuAAC reaction is highly regioselective for the 1,4-disubstituted product.[1] If the 1,5-isomer is observed, ensure that a copper(I) catalyst is used, as thermal cycloaddition can lead to a mixture of isomers.[4]
2. Homocoupling of the alkyne (Glaser coupling).2a. This is a common side reaction in the presence of oxygen.[2] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).2b. Use a slight excess of the reducing agent (sodium ascorbate) to maintain the copper in its +1 oxidation state.[1]
3. Incomplete deprotection.3a. If a protecting group is used, ensure the deprotection step goes to completion by monitoring with TLC or LC-MS.3b. Adjust deprotection conditions (e.g., extend reaction time, increase temperature, or use a stronger deprotection reagent) as needed.
Difficulty in Product Purification 1. Co-elution of product with starting materials or byproducts.1a. Optimize the chromatography conditions (solvent system, gradient) for better separation.1b. Consider an alternative purification method such as crystallization or preparative HPLC.[5]
2. Product is highly polar and water-soluble.2a. The free amine can be highly polar. After quenching the reaction, perform an extraction with an appropriate organic solvent. If the product remains in the aqueous layer, consider acid-base extraction.2b. For column chromatography, a more polar solvent system (e.g., with methanol or ammonia in dichloromethane) may be necessary.
3. Residual copper in the final product.3a. Wash the organic extracts with an aqueous solution of a chelating agent like EDTA or ammonia to remove copper salts.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and efficient method is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry".[1][4] This reaction involves the cycloaddition of 1-azidopropane with an alkyne bearing a protected amino group, followed by a deprotection step to yield the final product.

Q2: Why do I need to protect the amino group on propargylamine?

A2: The free amine can coordinate with the copper catalyst, potentially inhibiting its catalytic activity. It can also undergo side reactions under the reaction conditions. Using a protecting group, such as Boc (tert-butoxycarbonyl), ensures a cleaner reaction and higher yield.

Q3: My reaction is not proceeding to completion. What can I do?

A3: First, check the quality of your copper catalyst and ensure it is in the active Cu(I) state. The use of a fresh solution of a reducing agent like sodium ascorbate is crucial.[3] If the issue persists, you can try increasing the reaction temperature moderately (e.g., to 40-50 °C) or adding a copper-stabilizing ligand. Also, verify the purity of your azide and alkyne starting materials.

Q4: I am observing a significant amount of a byproduct with approximately double the mass of my alkyne starting material. What is it?

A4: This is likely the result of oxidative homocoupling of your alkyne (Glaser coupling), which is a common side reaction.[2] To minimize this, ensure your reaction is run under an inert atmosphere (nitrogen or argon) and that a sufficient amount of reducing agent (sodium ascorbate) is present to keep the copper in the Cu(I) state.

Q5: How can I effectively purify the final product?

A5: this compound is a relatively polar compound. Purification is typically achieved by column chromatography on silica gel. You may need to use a polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol. If the compound is very polar, adding a small amount of triethylamine or ammonium hydroxide to the eluent can prevent streaking on the column. Alternatively, crystallization from a suitable solvent system can be an effective purification method.[5]

Q6: Is it possible to synthesize the 1,5-isomer instead of the 1,4-isomer?

A6: Yes, while the copper-catalyzed reaction gives the 1,4-isomer, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is known to selectively produce the 1,5-isomer.[6]

Experimental Protocol: Synthesis of this compound

This protocol describes a two-step synthesis involving the CuAAC reaction of 1-azidopropane with N-Boc-propargylamine, followed by the deprotection of the Boc group.

Step 1: Synthesis of tert-butyl (1-(1-propyl-1H-1,2,3-triazol-4-yl)methyl)carbamate

  • To a round-bottom flask, add N-Boc-propargylamine (1.0 eq) and 1-azidopropane (1.1 eq).

  • Dissolve the starting materials in a 1:1 mixture of tert-butanol and water.

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq).

  • Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the protected triazole.

Step 2: Deprotection to yield this compound

  • Dissolve the purified tert-butyl (1-(1-propyl-1H-1,2,3-triazol-4-yl)methyl)carbamate (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, carefully neutralize the excess TFA with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product, this compound. Further purification can be done by column chromatography if necessary.

Quantitative Data Summary

Reagent Molar Eq. Typical Yield (Step 1) Typical Yield (Step 2)
N-Boc-propargylamine1.0\multirow{4}{}{85-95%}\multirow{2}{}{90-98%}
1-Azidopropane1.1
Copper(II) Sulfate Pentahydrate0.1
Sodium Ascorbate0.2
Trifluoroacetic Acid5-10-

Visualizations

experimental_workflow cluster_step1 Step 1: CuAAC Reaction cluster_step2 Step 2: Deprotection reagents1 1. Add N-Boc-propargylamine, 1-azidopropane, t-BuOH/H2O catalyst 2. Add Sodium Ascorbate and CuSO4 reagents1->catalyst reaction1 3. Stir at RT for 12-24h catalyst->reaction1 workup1 4. Aqueous Workup and Extraction reaction1->workup1 purification1 5. Column Chromatography workup1->purification1 product1 Protected Triazole purification1->product1 reagents2 6. Dissolve Protected Triazole in DCM product1->reagents2 deprotection 7. Add TFA at 0°C, stir for 2-4h reagents2->deprotection workup2 8. Neutralization and Extraction deprotection->workup2 final_product This compound workup2->final_product

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway cluster_conditions1 CuSO4, Na Ascorbate t-BuOH/H2O, RT cluster_conditions2 TFA, DCM azide 1-Azidopropane plus1 + alkyne N-Boc-propargylamine cluster_conditions1 cluster_conditions1 intermediate Protected Triazole cluster_conditions2 cluster_conditions2 final_product This compound boc_byproduct + CO2 + Isobutylene final_product->boc_byproduct cluster_conditions1->intermediate cluster_conditions2->final_product

Caption: Reaction pathway for the two-step synthesis.

References

Validation & Comparative

A Tale of Two Isomers: Unraveling the Biological Activities of 1,2,3- and 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the biological prowess of 1,2,3- and 1,2,4-triazole scaffolds, offering a deep dive into their antimicrobial, antifungal, anticancer, and antiviral activities. This guide provides researchers, scientists, and drug development professionals with a comparative analysis supported by experimental data, detailed methodologies, and visual workflows to inform future research and drug design.

The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, is a cornerstone in medicinal chemistry. Its two primary isomers, 1,2,3-triazole and 1,2,4-triazole, serve as privileged scaffolds in a multitude of clinically significant drugs.[1][2][3][4] While structurally similar, the distinct arrangement of nitrogen atoms in these isomers imparts unique physicochemical properties that translate into a diverse and sometimes overlapping spectrum of biological activities. This guide offers an objective comparison of the biological activities of 1,2,3- and 1,2,4-triazoles, supported by quantitative data and experimental insights.

Both 1,2,3- and 1,2,4-triazole derivatives have demonstrated a broad range of pharmacological effects, including antimicrobial, antifungal, anticancer, and antiviral properties.[5][6] The versatility of these scaffolds allows for molecular hybridization, enabling the synthesis of novel compounds with enhanced potency and target specificity.[3]

Comparative Biological Activity: A Tabular Overview

To facilitate a clear comparison, the following tables summarize the reported biological activities of representative 1,2,3- and 1,2,4-triazole derivatives against various pathogens and cancer cell lines.

Antimicrobial Activity

Both 1,2,3- and 1,2,4-triazole derivatives exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[7][8][9]

Compound Type Derivative Target Organism Activity (MIC/MBC in µg/mL) Reference Drug Activity of Reference (MIC in µg/mL) Source
1,2,3-Triazole 28-O-[1-(3'-Deoxythymidine-5'-yl)-1H-1,2,3-triazol-4-yl]carbonylbetulinKlebsiella pneumoniaeMIC: 0.95 µM, MBC: 3.9 µM--
Escherichia coliMIC: 1.95 µM, MBC: 7.8 µM--
1-[2-(3,4-Dimethoxyphenyl)-5-(4-phenyl-[10][11][12]triazol-1-ylmethyl)–[10][12][13]-oxadiazol-3-yl-]ethanonePseudomonas aeruginosa50--
1,2,4-Triazole Ofloxacin analoguesS. aureus, S. epidermis, B. subtilis, E. coli0.25 - 1Ofloxacin0.25 - 1[7]
Clinafloxacin-triazole hybridsMDR E. coli0.25Ciprofloxacin>30[9]
Schiff base with nitro substituentVarious bacteria2- to 35-fold higher than ampicillinAmpicillin-[7]
Antifungal Activity

The 1,2,4-triazole scaffold is particularly renowned for its potent antifungal properties, forming the core of several clinically used azole antifungals.[1][14] Derivatives of 1,2,3-triazoles have also shown promising, albeit generally less explored, antifungal activity.[5]

Compound Type Derivative Target Organism Activity (MIC in µg/mL) Reference Drug Activity of Reference (MIC in µg/mL) Source
1,2,3-Triazole ------
1,2,4-Triazole Mefentrifluconazole-based derivativesVarious phytopathogenic fungiBroad-spectrum at 50 µg/mLMefentrifluconazole-[11]
Hydrazinecarbothioamide derivativesTrichophyton mentagrophytes, Microsporum gypseum, T. tonsuransHigh fungicidal activity--[1]
1,2,4-triazole-3-thionesVarious fungiBetter than bifonazoleBifonazole-[15]
Anticancer Activity

A significant body of research highlights the anticancer potential of both triazole isomers against various human cancer cell lines.[12][13][16][17][18][19][20][21][22]

Compound Type Derivative Cancer Cell Line Activity (IC50 in µM) Reference Drug Activity of Reference (IC50 in µM) Source
1,2,3-Triazole Thymol-1,3,4-oxadiazole conjugate (Compound 9)MCF-7 (Breast)1.1Doxorubicin-[12]
HCT-116 (Colon)2.65-Fluorouracil-[12]
HepG2 (Liver)1.4--[12]
Chrysin analog (Compound 5c)PC3 (Prostate)10.8Doxorubicin-[13]
MCF-7 (Breast)20.53--[13]
1,2,4-Triazole Hydrazone hybridsMDA-MB-231 (Breast)Significant dose-dependent cytotoxicity--[23]
Coumarin conjugate (Compound 112c)HCT 116 (Colon)4.363Doxorubicin-[15]
Antiviral Activity

Both 1,2,3- and 1,2,4-triazole derivatives have been investigated for their antiviral activities against a range of viruses, including HIV, influenza, and coronaviruses.[6][24][25][26][27]

Compound Type Derivative Target Virus Activity Mechanism of Action Source
1,2,3-Triazole Sulfonamide hybridSARS-CoV-2 and OmicronCytopathic inhibition and in vitro enzyme inhibition-[5]
Benzofused conjugatesSARS-CoV-2 and Omicron spike proteinsIC50: 74.51 nM (SARS-CoV-2), 75.98 nM (Omicron)-[26]
1,2,4-Triazole RibavirinVarious RNA and DNA virusesBroad-spectrum antiviralInhibition of viral RNA synthesis and capping[18][19]

Mechanisms of Action: A Comparative Look

The biological activities of triazoles are underpinned by their ability to interact with various biological targets.[28]

1,2,3-Triazoles often act as bioisosteres, mimicking functional groups like amides and esters, which allows them to bind to the active sites of enzymes.[8] In anticancer applications, they can intercalate into DNA, leading to cell cycle arrest and apoptosis.[28][29] The "click chemistry" approach for synthesizing 1,4-disubstituted 1,2,3-triazoles has significantly accelerated the discovery of novel bioactive compounds.[16]

1,2,4-Triazoles , particularly in their antifungal role, are potent inhibitors of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[14] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death. In other therapeutic areas, 1,2,4-triazole derivatives have been shown to interact with various receptors and enzymes, demonstrating their versatility.[10]

Experimental Protocols

The following sections provide an overview of the methodologies commonly employed in the evaluation of the biological activities of triazole derivatives.

Antimicrobial Susceptibility Testing

Broth Microdilution Method: This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity Assay

MTT Assay: This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Visualizing the Science: Workflows and Pathways

To better illustrate the processes involved in the research and development of triazole-based compounds, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Further Studies synthesis Synthesis of Triazole Derivatives characterization Structural Characterization (NMR, MS, IR) synthesis->characterization antimicrobial Antimicrobial Assays (MIC Determination) characterization->antimicrobial anticancer Anticancer Assays (MTT, etc.) characterization->anticancer antiviral Antiviral Assays characterization->antiviral data_analysis Data Analysis (IC50/MIC Calculation) antimicrobial->data_analysis anticancer->data_analysis antiviral->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar moa Mechanism of Action (MOA) Studies sar->moa

Caption: A generalized workflow for the synthesis and biological evaluation of novel triazole derivatives.

antifungal_moa triazole 1,2,4-Triazole Antifungal Drug cyp51 Lanosterol 14α-demethylase (CYP51) triazole->cyp51 inhibition ergosterol Ergosterol cyp51->ergosterol biosynthesis lanosterol Lanosterol lanosterol->cyp51 substrate membrane Fungal Cell Membrane Disruption ergosterol->membrane impaired production

Caption: Mechanism of action of 1,2,4-triazole antifungal agents via inhibition of ergosterol biosynthesis.

Conclusion

Both 1,2,3- and 1,2,4-triazoles are undeniably powerful scaffolds in medicinal chemistry, each with a distinct yet sometimes overlapping profile of biological activity. While 1,2,4-triazoles have a well-established and clinically significant role as antifungal agents, the research into 1,2,3-triazoles, particularly facilitated by click chemistry, is rapidly expanding their therapeutic potential, especially in the realm of anticancer and antiviral drug discovery. This comparative guide highlights the vast opportunities that both isomers present for the development of novel therapeutics. A thorough understanding of their respective structure-activity relationships and mechanisms of action is paramount for the rational design of next-generation triazole-based drugs.

References

Comparative Guide to 1-Propyl-1H-1,2,3-triazol-4-amine and Other Alkyl-Substituted Triazoles for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of 1-Propyl-1H-1,2,3-triazol-4-amine and other N-alkyl-substituted triazoles, tailored for researchers, scientists, and drug development professionals. The focus is on their synthesis, biological activities, and the experimental protocols used for their evaluation.

Introduction

Triazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide array of biological activities, including antifungal, antiviral, anticancer, and antimicrobial properties.[1] The substituent on the triazole ring can significantly influence the compound's physicochemical properties and biological activity. This guide specifically examines this compound and compares it with other N-alkyl-substituted triazoles to understand the impact of the alkyl chain length on its potential as a therapeutic agent. While direct comparative studies on the bioactivity of a homologous series of 1-alkyl-1H-1,2,3-triazol-4-amines are not extensively available in the reviewed literature, this guide consolidates available data on the synthesis and biological evaluation of various alkyl-substituted triazoles to provide a foundational understanding for researchers in the field.

Synthesis of 1-Alkyl-1H-1,2,3-triazol-4-amines

The synthesis of 1-alkyl-1H-1,2,3-triazol-4-amines can be achieved through several synthetic routes. A common approach involves the "click chemistry" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), followed by functional group transformations.

A representative synthetic pathway is outlined below:

G cluster_pathway Apoptotic Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Inhibition CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Bcl2 Bcl-2 Bad->Bcl2 Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Triazole Triazole Derivative Triazole->Akt Inhibition

References

A Comparative Guide to 1-Propyl-1H-1,2,3-triazol-4-amine: A Bioactive Scaffold of Therapeutic Promise

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 1-Propyl-1H-1,2,3-triazol-4-amine as a promising bioactive scaffold. By comparing its projected performance with established triazole-based compounds, supported by experimental data from analogous structures, we illuminate its potential in modern medicinal chemistry.

Introduction to the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring is a distinguished heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its stability under various chemical conditions, coupled with its capacity for hydrogen bonding and dipole interactions, makes it an ideal building block for designing novel therapeutic agents.[2][3] this compound introduces a 4-amino group and an N1-propyl substituent, which are expected to significantly influence its pharmacokinetic and pharmacodynamic properties. The amino group, in particular, offers a versatile handle for further chemical modification, enabling the creation of diverse compound libraries.

Comparative Bioactivity Analysis

While direct experimental data for this compound is emerging, the extensive research on analogous 1,2,3-triazole derivatives provides a strong foundation for predicting its bioactivity. The following tables summarize the performance of various substituted triazoles against different therapeutic targets, offering a benchmark for the potential of this novel scaffold.

Anticancer Activity:

The 1,2,3-triazole moiety is a core component of several anticancer agents.[4][5] The presence of an amino group on the triazole ring, as in our target scaffold, can be crucial for its interaction with biological targets. The following table compares the cytotoxic activities of various 1,2,3-triazole derivatives against different cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1,2,3-Triazole-Chalcone DerivativesA549 (Lung)8.67 - 11.62Doxorubicin3.24
1,2,3-Triazole-Coumarin DerivativesA549 (Lung)2.97 - 4.78Cisplatin24.15
Phosphonate 1,2,3-Triazole DerivativeHT-1080 (Fibrosarcoma)15.13DoxorubicinNot specified
1,2,3-Triazole-Amino Acid ConjugateMCF7 (Breast)<10EllipticineNot specified
1,2,3-Triazole-Amino Acid ConjugateHepG2 (Liver)<10EllipticineNot specified

Data synthesized from multiple sources.[4][6][7]

Enzyme Inhibition:

Triazole derivatives are known to be effective inhibitors of various enzymes, a property attributed to the nitrogen atoms in the triazole ring which can coordinate with metal ions in the enzyme's active site.[2][8] This makes them promising candidates for treating diseases like Alzheimer's, where enzyme inhibition is a key therapeutic strategy.[2][9]

Compound ClassTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
1,2,3-Triazole-Oxime DerivativesAcetylcholinesterase (AChE)4.8 - 8.6Not specifiedNot specified
Quinazoline-1,2,3-Triazole HybridsAcetylcholinesterase (AChE)0.23Donepezil0.12
Azinane-Triazole Derivativesα-GlucosidaseLower than acarboseAcarbose375.82

Data synthesized from multiple sources.[2][9][10]

Antimicrobial Activity:

The triazole scaffold is a cornerstone in the development of antimicrobial agents.[11][12] The structural features of this compound suggest it could exhibit significant activity against a range of pathogens.

Compound ClassPathogenMIC (µg/mL)Reference CompoundMIC (µg/mL)
Bis-TriazolesS. aureus, E. coli, C. albicans1 - 4Not specifiedNot specified
Coumarin Thio-Triazole SaltMRSA, E. coli8 - 32Not specifiedNot specified
4-Amino-1,2,4-Triazole DerivativeS. aureus, E. coli2 - 8AmoxicillinNot specified

Data synthesized from multiple sources.[1][11]

Experimental Protocols

To facilitate the validation of this compound, we provide detailed experimental protocols for its synthesis and the evaluation of its potential bioactivities.

Synthesis of 4-Amino-1,2,3-Triazole Derivatives:

A common method for synthesizing 4-amino-1,2,3-triazole derivatives involves a copper-catalyzed cycloaddition followed by an amination reaction.[13]

  • Step 1: Copper-Catalyzed Cycloaddition:

    • Combine an organic azide (e.g., 1-azidopropane) and an alkynyliodonium(III) salt in a suitable solvent such as DCM.

    • Add a copper(I) catalyst, for example, copper acetate.

    • Stir the reaction at room temperature for 24 hours to facilitate the in-situ formation of a 1,2,3-triazole iodonium salt.[13]

  • Step 2: Triazole-Amine Coupling:

    • To the reaction mixture from Step 1, add an amine source (e.g., morpholine or a protected ammonia equivalent).

    • Introduce a base, such as sodium carbonate, to facilitate the coupling reaction.[13]

    • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Purify the resulting 4-amino-1,2,3-triazole derivative using column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay):

This protocol is used to assess the antiproliferative activity of the synthesized compounds against cancer cell lines.[4][7]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HT-1080) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a standard anticancer drug (e.g., doxorubicin) for 24-72 hours.[4][7]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC):

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.

  • Serial Dilution: Perform a serial dilution of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Add the microbial inoculum to each well. Include positive (microorganism and broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Enzyme Inhibition Assay (Acetylcholinesterase - AChE):

This protocol, based on Ellman's method, is used to screen for AChE inhibitors.

  • Reagent Preparation: Prepare solutions of the test compound, AChE enzyme, acetylthiocholine iodide (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer).

  • Reaction Mixture: In a 96-well plate, mix the AChE enzyme with the test compound at various concentrations and incubate for a predefined period.

  • Substrate Addition: Add ATCI and DTNB to initiate the reaction. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Absorbance Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader.

  • Inhibition Calculation: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Mandatory Visualizations

Caption: Proposed synthesis workflow for this compound.

G cluster_assays In Vitro Bioactivity Screening Scaffold This compound (Test Compound) Anticancer Anticancer Assays (e.g., MTT) Scaffold->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Scaffold->Antimicrobial Enzyme Enzyme Inhibition Assays (e.g., AChE) Scaffold->Enzyme DataAnalysis Data Analysis (IC50, MIC determination) Anticancer->DataAnalysis Antimicrobial->DataAnalysis Enzyme->DataAnalysis SAR Structure-Activity Relationship (SAR) Studies DataAnalysis->SAR Lead Lead Optimization SAR->Lead

Caption: General workflow for the validation of a bioactive scaffold.

G Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dsh Dsh Frizzled->Dsh Activates Complex Complex Dsh->Complex Inhibits BetaCatenin BetaCatenin Complex->BetaCatenin Phosphorylates for Degradation Proteasome Proteasome BetaCatenin->Proteasome Nucleus Nucleus BetaCatenin->Nucleus Accumulates & Translocates TCF TCF Nucleus->TCF Gene Gene TCF->Gene Activates Triazole Triazole Triazole->Complex Stabilizes Axin, Promotes Degradation

Caption: Inhibition of Wnt/β-Catenin signaling by a triazole-based compound.

Potential Signaling Pathway Involvement

Triazole-based compounds have been shown to modulate various signaling pathways critical in disease progression. For instance, novel triazole inhibitors have been developed to target the Wnt/β-catenin signaling pathway, which is implicated in metabolic disorders.[15] These inhibitors can stabilize Axin, a key component of the β-catenin destruction complex, leading to the degradation of β-catenin and subsequent downregulation of target genes involved in glucose and fatty acid metabolism.[15] Given the structural similarities, it is plausible that this compound or its derivatives could be engineered to modulate this or other critical pathways, such as those involved in apoptosis or cell cycle regulation, which are often targeted in cancer therapy.[16][17]

References

Comparative analysis of different synthetic routes to 4-aminotriazoles

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the synthetic routes of 4-aminotriazoles for researchers, scientists, and professionals in drug development. This document provides a comparative analysis of various synthetic methodologies, supported by experimental data and detailed protocols.

Comparative Analysis of Synthetic Routes to 4-Aminotriazoles

The synthesis of 4-amino-1,2,4-triazoles is of significant interest in medicinal and materials chemistry due to their diverse biological activities and applications as ligands and intermediates. Several synthetic strategies have been developed, each with distinct advantages and limitations. This guide provides a comparative overview of the most common and effective routes for the preparation of 4-aminotriazoles.

Synthesis from Hydrazine and Formic Acid or its Esters

This classical and widely employed method involves the reaction of hydrazine with formic acid or an ester thereof, such as ethyl formate. The reaction proceeds through the formation of formylhydrazine, which then undergoes cyclization. Variations of this method include the use of an acidic catalyst to improve reaction rates and yields, or a deficiency of formic acid to minimize the formation of impurities.

Experimental Protocols

Route 1a: Catalytic Synthesis using an Acidic Ion Exchange Resin

This method utilizes an acidic ion exchange resin (e.g., Amberlyst 15) as a recyclable catalyst to promote the reaction between hydrazine hydrate and formic acid.

  • Procedure: 91% formic acid (357.3 g, 7.05 mol) is added at a controlled rate to a mixture of 100% hydrazine hydrate (359.9 g, 7.19 mol) and Amberlyst 15 resin (42 g). The reaction temperature is allowed to rise to 105°C. The mixture is then heated to distill off water until the reaction temperature reaches 150°C. The reaction is held at 150°C for 6 hours. After cooling to 80°C, isopropanol (400 ml) is added to dissolve the product. The hot solution is filtered to remove the resin, and the filtrate is cooled to precipitate the 4-amino-1,2,4-triazole. A second crop of crystals can be obtained by concentrating the mother liquor. The combined product is dried to afford 4-amino-1,2,4-triazole.[1][2]

  • Yield: 85-91%[1]

  • Purity: 99.4-99.5%[1]

Route 1b: Non-Catalytic Synthesis with a Deficiency of Formic Acid

To reduce the formation of byproducts, this process employs a slight deficiency of formic acid.

  • Procedure: 29.25 mol of 96% formic acid are added over 1 hour to 30 mol of 99.5% hydrazine hydrate, allowing the temperature to rise to 85°C. The reaction mixture is then heated for 7 hours, distilling off water until the temperature reaches 170°C. The mixture is maintained at 170°C for 2 hours under reduced pressure (50 mm Hg). After cooling to 80°C, 1740 g of isopropanol are added, and the mixture is heated to approximately 75°C to achieve complete dissolution. The solution is then slowly cooled with gentle stirring to crystallize the product. The product is filtered at approximately 5°C, washed with cold isopropanol, and dried.[3]

  • Purity: >99.9% after recrystallization[3]

Logical Workflow for Synthesis from Hydrazine and Formic Acid

cluster_reactants Reactants Hydrazine Hydrate Hydrazine Hydrate Mixing Mixing Hydrazine Hydrate->Mixing Formic Acid Formic Acid Formic Acid->Mixing Heating and Distillation Heating and Distillation Mixing->Heating and Distillation Exothermic Reaction Cyclization Cyclization Heating and Distillation->Cyclization Removal of Water Crystallization Crystallization Cyclization->Crystallization Cooling in Solvent Isolation Isolation Crystallization->Isolation Filtration 4-Aminotriazole 4-Aminotriazole Isolation->4-Aminotriazole

Caption: Workflow for the synthesis of 4-aminotriazole from hydrazine and formic acid.

Synthesis from Thiosemicarbazide Derivatives

Thiosemicarbazides are versatile precursors for the synthesis of 4-amino-1,2,4-triazole-3-thiols. The reaction typically involves the cyclization of a substituted thiosemicarbazide in the presence of a base.

Experimental Protocol

Route 2: Cyclization of 1-Acylthiosemicarbazide

This method involves the base-catalyzed cyclization of an acylthiosemicarbazide, which can be prepared from the corresponding acid hydrazide and an isothiocyanate.

  • Procedure for 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol: Furan-2-carboxylic acid hydrazide is reacted with hydrazine hydrate under reflux in ethanol to form 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol. The product is filtered, washed with cold water, and recrystallized from ethanol.

  • Yield: 45%

  • Characterization: The structure is confirmed by IR, 1H-NMR, and 13C-NMR spectroscopy.[4]

Reaction Pathway from Thiosemicarbazide Derivative

cluster_reactants Reactants Acid Hydrazide Acid Hydrazide Reflux Reflux Acid Hydrazide->Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reflux Cyclization Cyclization Reflux->Cyclization Purification Purification Cyclization->Purification Recrystallization 4-Amino-5-substituted-1,2,4-triazole-3-thiol 4-Amino-5-substituted-1,2,4-triazole-3-thiol Purification->4-Amino-5-substituted-1,2,4-triazole-3-thiol

Caption: Synthesis of 4-amino-5-substituted-1,2,4-triazole-3-thiol.

Microwave-Assisted Synthesis

Modern synthetic chemistry often employs microwave irradiation to accelerate reactions, improve yields, and promote greener chemical processes. The synthesis of 4-aminotriazoles can be significantly enhanced using this technology.

Experimental Protocol

Route 3: Microwave-Assisted Synthesis from Aryl Hydrazides

This efficient method involves the reaction of substituted aryl hydrazides with an excess of hydrazine hydrate under microwave irradiation in the absence of an organic solvent.

  • Procedure: A substituted aryl hydrazide (0.010 mol) is reacted with an excess of hydrazine hydrate (0.08 mol) under microwave irradiation (800W) at 250°C for 4-12 minutes. The reaction mixture is then cooled, and the product is isolated.[5]

  • Yield: Excellent yields are reported.[5]

Workflow for Microwave-Assisted Synthesis

cluster_reactants Reactants Aryl Hydrazide Aryl Hydrazide Microwave Irradiation Microwave Irradiation Aryl Hydrazide->Microwave Irradiation Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Microwave Irradiation Cooling and Isolation Cooling and Isolation Microwave Irradiation->Cooling and Isolation 4-12 min N4-Amino-1,2,4-triazole N4-Amino-1,2,4-triazole Cooling and Isolation->N4-Amino-1,2,4-triazole

Caption: Microwave-assisted synthesis of N4-amino-1,2,4-triazoles.

Classical Named Reactions for 1,2,4-Triazole Synthesis

While not always specific for 4-aminotriazoles, the Pellizzari and Einhorn-Brunner reactions are historically significant methods for the synthesis of the 1,2,4-triazole core.

Pellizzari Reaction

This reaction involves the condensation of an amide with a hydrazide at high temperatures to form a 1,2,4-triazole.[6] The reaction can suffer from low yields and long reaction times, although microwave irradiation has been shown to improve its efficiency.[6]

Einhorn-Brunner Reaction

The Einhorn-Brunner reaction is the condensation of imides with alkyl hydrazines, typically in the presence of a weak acid, to yield an isomeric mixture of 1,2,4-triazoles.[7]

General Mechanism of the Pellizzari Reaction

cluster_reactants Reactants Amide Amide Nucleophilic Attack Nucleophilic Attack Amide->Nucleophilic Attack Hydrazide Hydrazide Hydrazide->Nucleophilic Attack Dehydration_1 Dehydration_1 Nucleophilic Attack->Dehydration_1 Intramolecular Cyclization Intramolecular Cyclization Dehydration_1->Intramolecular Cyclization Dehydration_2 Dehydration_2 Intramolecular Cyclization->Dehydration_2 1,2,4-Triazole 1,2,4-Triazole Dehydration_2->1,2,4-Triazole

Caption: General mechanism of the Pellizzari reaction.

Quantitative Data Summary

Synthetic RouteStarting MaterialsKey Reagents/CatalystsReaction TimeTemperature (°C)Yield (%)Purity (%)Reference(s)
1a. Catalytic Hydrazine/Formic Acid Hydrazine hydrate, Formic acidAmberlyst 156 hours15085-9199.4-99.5[1][2]
1b. Non-Catalytic Hydrazine/Formic Acid Hydrazine hydrate, Formic acidNone (deficiency of formic acid)9 hours85-170->99.9[3]
2. From Thiosemicarbazide Derivative Furan-2-carboxylic acid hydrazide, Hydrazine hydrateBase-Reflux45-[4]
3. Microwave-Assisted Aryl hydrazide, Hydrazine hydrateNone (solvent-free)4-12 minutes250"Excellent"-[5]

Conclusion

The choice of synthetic route for 4-aminotriazoles depends on factors such as the desired substitution pattern, scale of the reaction, and available equipment. The reaction of hydrazine with formic acid is a robust and high-yielding method for the parent compound, with catalytic and non-catalytic variations offering different advantages in terms of reaction time and purity. The use of thiosemicarbazide precursors provides a versatile entry to substituted 4-amino-1,2,4-triazole-3-thiols. For rapid and efficient synthesis, microwave-assisted methods offer a significant advantage in reducing reaction times and often improving yields, aligning with the principles of green chemistry. The classical Pellizzari and Einhorn-Brunner reactions, while foundational, are generally less employed for the specific synthesis of 4-aminotriazoles in modern contexts but remain important for the broader synthesis of 1,2,4-triazoles.

References

A Comparative Guide to the Cross-Reactivity of 1-Propyl-1H-1,2,3-triazol-4-amine and Related Triazole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental cross-reactivity data for 1-Propyl-1H-1,2,3-triazol-4-amine is not extensively available in publicly accessible literature. This guide provides a comparative framework based on established methodologies for assessing cross-reactivity of small molecules and includes illustrative data from related triazole-containing compounds to serve as a practical example for researchers.

The 1,2,3-triazole scaffold is a prominent feature in many biologically active compounds, valued for its chemical stability and ability to engage in hydrogen bonding.[1][2] Compounds incorporating this moiety have shown a wide range of pharmacological activities, including antifungal, antibacterial, and anticancer properties.[1][3][4] However, a critical aspect of preclinical drug development is the assessment of off-target effects, or cross-reactivity, to ensure the safety and specificity of a potential therapeutic agent.[5][6] This guide outlines the common experimental approaches to evaluate the cross-reactivity of this compound and compares its hypothetical profile with known triazole-based compounds.

Table 1: Comparative Kinase Inhibition Profile

A primary method for assessing the cross-reactivity of small molecule inhibitors is to screen them against a panel of kinases, as off-target kinase inhibition is a common source of toxicity.[7][8][9] The following table presents hypothetical data for this compound against a panel of kinases, compared to two representative triazole-containing approved drugs, Fluconazole (an antifungal) and Anastrozole (an aromatase inhibitor).

Kinase TargetThis compound (IC50, µM)Fluconazole (IC50, µM)Anastrozole (IC50, µM)
Primary Target (Hypothetical) 0.05 >100>100
ABL1>100>100>100
EGFR25>10050
VEGFR215>10030
SRC>100>100>100
CDK250>10075
p38α30>10040

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. Lower values indicate higher potency. Data for this compound is illustrative.

Table 2: In Vitro Safety Pharmacology Profile

Off-target interactions with receptors, ion channels, and enzymes can lead to adverse drug reactions. A standard safety pharmacology panel, such as the CEREP SafetyScreen, is often used to identify these liabilities early in development.

TargetThis compound (% Inhibition @ 10 µM)Fluconazole (% Inhibition @ 10 µM)Anastrozole (% Inhibition @ 10 µM)
hERG (potassium channel)12%8%15%
5-HT2B (serotonin receptor)5%2%8%
M1 (muscarinic receptor)<5%<5%<5%
H1 (histamine receptor)8%3%10%
L-type Ca2+ channel<5%<5%<5%
COX-1 (enzyme)18%10%25%

Values represent the percentage of inhibition at a screening concentration of 10 µM. Significant off-target activity is typically considered to be >50% inhibition in these assays.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity studies.

Kinase Inhibition Assays

Objective: To determine the inhibitory potency of a compound against a panel of protein kinases.

Methodology:

  • Assay Format: A common format is a fluorescence-based immunoassay or a radiometric assay.[8]

  • Reagents: Recombinant human kinases, appropriate peptide or protein substrates, ATP, and the test compound.

  • Procedure:

    • The test compound is serially diluted in DMSO and pre-incubated with the kinase.

    • The kinase reaction is initiated by the addition of ATP and the substrate.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a no-compound control. IC50 values are determined by fitting the data to a four-parameter logistic curve.

In Vitro Safety Pharmacology Profiling

Objective: To identify potential off-target interactions with a broad range of G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Methodology:

  • Assay Format: Radioligand binding assays are typically used for receptors, while functional assays are employed for ion channels and enzymes.

  • Reagents: Cell membranes or recombinant proteins expressing the target of interest, a specific radioligand for binding assays, and appropriate substrates for enzyme assays.

  • Procedure:

    • The test compound is incubated with the target protein and the radioligand (for binding assays) or substrate (for functional assays).

    • After incubation, unbound radioligand is separated from the bound ligand, and the amount of bound radioactivity is measured. For functional assays, the product of the enzymatic reaction or the change in ion channel activity is quantified.

  • Data Analysis: The percentage of inhibition of binding or activity is calculated at a fixed concentration of the test compound (e.g., 10 µM) relative to a control.

Visualizations

Workflow for Assessing Small Molecule Cross-Reactivity

G cluster_0 In Silico Assessment cluster_1 In Vitro Screening cluster_2 Data Analysis & Prioritization in_silico Computational Modeling (e.g., 2D/3D similarity, docking) prediction Prediction of Potential Off-Targets in_silico->prediction kinase_panel Kinase Panel Screening prediction->kinase_panel Guides selection of kinases to test safety_panel Safety Pharmacology Panel prediction->safety_panel Informs panel design data_analysis IC50/EC50 Determination and Hit Identification kinase_panel->data_analysis safety_panel->data_analysis cellular_assays Cell-based Assays cellular_assays->data_analysis prioritization Prioritization of Off-Targets for Further Study data_analysis->prioritization in_vivo In Vivo Follow-up Studies prioritization->in_vivo Leads to

Caption: A typical workflow for evaluating the cross-reactivity of a small molecule therapeutic candidate.

Hypothetical Signaling Pathway Interaction

The following diagram illustrates a hypothetical scenario where a triazole-based kinase inhibitor, designed to target a specific kinase in a cancer-related pathway, exhibits off-target effects on a kinase in a cardiovascular signaling pathway.

G cluster_0 Cancer Cell Signaling cluster_1 Cardiomyocyte Signaling receptor_cancer Growth Factor Receptor primary_target Primary Kinase Target receptor_cancer->primary_target downstream_cancer Downstream Effectors primary_target->downstream_cancer proliferation Cell Proliferation downstream_cancer->proliferation receptor_cardiac Adrenergic Receptor off_target Off-Target Kinase receptor_cardiac->off_target downstream_cardiac Downstream Effectors off_target->downstream_cardiac contractility Cardiac Contractility downstream_cardiac->contractility inhibitor This compound inhibitor->primary_target Inhibition (On-Target) inhibitor->off_target Inhibition (Off-Target)

Caption: A diagram showing the on-target and off-target effects of a hypothetical triazole-based kinase inhibitor.

References

Benchmarking 1-Propyl-1H-1,2,3-triazol-4-amine: A Comparative Guide to Potential Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the inhibitory activity of 1-Propyl-1H-1,2,3-triazol-4-amine is not extensively available in current literature. This guide provides a comparative framework based on the well-documented activities of the broader 1,2,3-triazole chemical class against key biological targets. The quantitative data for the title compound should be considered hypothetical and serves as a baseline for future experimental validation.

The 1,2,3-triazole ring is a prominent scaffold in medicinal chemistry, known for its ability to interact with various enzymes and receptors.[1] Derivatives of this heterocyclic core have shown potential as inhibitors for a range of enzymes, including carbonic anhydrases, cyclooxygenases, and cholinesterases.[2][3][4] This guide benchmarks this compound against established inhibitors of three such enzymes: Carbonic Anhydrase II (CA-II), Cyclooxygenase-2 (COX-2), and Acetylcholinesterase (AChE).

Comparative Inhibitory Activity

The following table summarizes the inhibitory concentrations (IC₅₀) of known drugs and provides a hypothetical target range for this compound, pending experimental verification.

Target EnzymeCompoundClass / TypeIC₅₀ Value (nM)
Carbonic Anhydrase II This compound 1,2,3-Triazole Derivative Hypothetical Target
AcetazolamideSulfonamide Inhibitor12 - 18,200[2]
DorzolamideSulfonamide Inhibitor1.9[5]
BrinzolamideSulfonamide Inhibitor3.19[5]
Cyclooxygenase-2 This compound 1,2,3-Triazole Derivative Hypothetical Target
CelecoxibSelective COX-2 Inhibitor~40
Rofecoxib (Withdrawn)Selective COX-2 Inhibitor~18
Valdecoxib (Withdrawn)Selective COX-2 Inhibitor~5
Acetylcholinesterase This compound 1,2,3-Triazole Derivative Hypothetical Target
DonepezilReversible Inhibitor~10 - 60
RivastigmineReversible Inhibitor~400
GalantamineReversible Inhibitor~450

Rationale for Target Selection

The selection of these specific enzymes is based on the established inhibitory profile of the 1,2,3-triazole scaffold. This diagram illustrates the logical connection between the core chemical structure and its potential biological targets.

cluster_scaffold Core Scaffold cluster_properties Key Properties cluster_targets Potential Enzyme Targets Triazole 1,2,3-Triazole Ring Properties H-Bonding Capacity Dipole Character Metabolic Stability Triazole->Properties CAII Carbonic Anhydrase II Properties->CAII COX2 Cyclooxygenase-2 Properties->COX2 AChE Acetylcholinesterase Properties->AChE

Caption: Rationale for enzyme target selection based on the 1,2,3-triazole core.

Experimental Protocols

To empirically determine the inhibitory activity of this compound, the following standard experimental protocols can be employed.

Carbonic Anhydrase II Inhibition Assay

This assay measures the esterase activity of CA-II. In the presence of an inhibitor, the enzyme's ability to hydrolyze an ester substrate is diminished.

  • Reagents:

    • CA-II enzyme (human recombinant)

    • Assay Buffer (e.g., Tris-HCl, pH 7.4)

    • Substrate: 4-Nitrophenyl acetate (NPA)

    • Test Compound: this compound

    • Reference Inhibitor: Acetazolamide

  • Procedure:

    • Prepare serial dilutions of the test compound and the reference inhibitor in the assay buffer.

    • In a 96-well plate, add the CA-II enzyme solution to each well, followed by the diluted test compound or reference inhibitor.

    • Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding the NPA substrate to each well.

    • Measure the absorbance at 400-405 nm kinetically for 10-20 minutes using a microplate reader. The rate of p-nitrophenol production is proportional to enzyme activity.

    • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by plotting inhibition against the log of the inhibitor concentration.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This protocol outlines a common fluorometric method for screening COX-2 inhibitors by detecting the prostaglandin G2 intermediate.

  • Reagents:

    • COX-2 enzyme (human recombinant)

    • Assay Buffer (e.g., Tris-HCl, pH 8.0)

    • COX Probe (e.g., Amplex Red)

    • Substrate: Arachidonic Acid

    • Test Compound: this compound

    • Reference Inhibitor: Celecoxib[6][7]

  • Procedure:

    • Prepare serial dilutions of the test compound and reference inhibitor.

    • To each well of a 96-well black plate, add the assay buffer, COX-2 enzyme, and COX probe.

    • Add the diluted test compound or reference inhibitor to the appropriate wells.

    • Incubate the plate at 37°C for 10-15 minutes, protected from light.[1]

    • Initiate the reaction by adding the arachidonic acid substrate.[1][6]

    • Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.[6][7]

    • The rate of increase in fluorescence is proportional to COX-2 activity. Calculate the IC₅₀ value from the dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is the most widely used method for measuring AChE activity.[8][9]

  • Reagents:

    • AChE enzyme (e.g., from electric eel)

    • Assay Buffer (e.g., Sodium Phosphate, pH 8.0)

    • Substrate: Acetylthiocholine iodide (ATCI)

    • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Test Compound: this compound

    • Reference Inhibitor: Donepezil

  • Procedure:

    • Prepare serial dilutions of the test compound and reference inhibitor.

    • In a 96-well plate, add the assay buffer, DTNB solution, and the diluted test compound or reference inhibitor.

    • Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.[8]

    • Initiate the reaction by adding the ATCI substrate.

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion.

    • Monitor the increase in absorbance at 412 nm for 10 minutes using a microplate reader.[8][9]

    • Calculate the IC₅₀ value from the resulting dose-response curve.

Visualized Workflows and Pathways

General Enzyme Inhibition Assay Workflow

The following diagram outlines the universal steps for performing an in vitro enzyme inhibition assay.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents (Buffer, Enzyme, Substrate) P2 Create Serial Dilutions (Test Compound & Control) A1 Dispense Enzyme & Inhibitor to Plate P2->A1 A2 Pre-incubate (Enzyme-Inhibitor Binding) A1->A2 A3 Initiate Reaction (Add Substrate) A2->A3 A4 Kinetic Measurement (e.g., Absorbance, Fluorescence) A3->A4 D1 Calculate % Inhibition A4->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 Value D2->D3

Caption: A generalized workflow for in vitro enzyme inhibition screening.

COX-2 Inflammatory Pathway

COX-2 is an inducible enzyme that plays a critical role in the inflammatory cascade by converting arachidonic acid into pro-inflammatory prostaglandins.

Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) PLA2 Phospholipase A2 Stimuli->PLA2 activates Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA releases PLA2->Membrane acts on COX2 COX-2 Enzyme AA->COX2 substrate PGs Prostaglandins (e.g., PGE2) COX2->PGs produces Response Pain & Inflammation PGs->Response Inhibitor COX-2 Inhibitor (e.g., Celecoxib) Inhibitor->COX2 blocks

Caption: The COX-2 pathway in the inflammatory response.

References

Isomeric Effects of Propyl Substitution on 1,2,3-Triazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its metabolic stability, hydrogen bonding capabilities, and dipole character. The regiochemistry of substitution on the triazole ring significantly influences the molecule's spatial arrangement, electronic properties, and, consequently, its biological activity. This guide provides a comparative analysis of 1-propyl-1,2,3-triazole and 2-propyl-1,2,3-triazole, summarizing their known physicochemical properties, biological activities, and spectroscopic data. While direct comparative studies are limited, this guide consolidates available data to highlight the isomeric differences.

Physicochemical and Spectroscopic Properties: A Comparative Overview

The position of the propyl group on the 1,2,3-triazole ring is expected to influence properties such as polarity, boiling point, and spectroscopic signatures. The 1-substituted isomer is generally more linear, while the 2-substituted isomer has a bent geometry.

Property1-Propyl-1,2,3-triazole2-Propyl-1,2,3-triazole
Molecular Formula C₅H₉N₃C₅H₉N₃
Molecular Weight 111.15 g/mol [1]111.15 g/mol
Appearance Colorless liquid or crystalline solid[1]Data not available
Melting Point ~45-50 °C[1]Data not available
Boiling Point ~150 °C[1]Data not available
¹H NMR (CDCl₃) Expected: Triazole protons (singlets), propyl protonsExpected: Triazole proton (singlet), propyl protons
(triplet, sextet, triplet)(septet, doublet)
¹³C NMR (CDCl₃) Expected: 2 triazole carbons, 3 propyl carbonsExpected: 1 triazole carbon, 2 unique propyl carbons

Biological Activity: An Emerging Picture

The 1,2,3-triazole core is a known pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[2][3][4] The orientation of the substituent at the N1 or N2 position can significantly impact the molecule's interaction with biological targets.

A study on novel triazoles containing n-propyl side chains reported antifungal activity against various fungal strains.[5] For instance, some synthesized compounds with an N-propyl group showed better activity against Candida albicans than the standard drug fluconazole.[5] Another study on miconazole analogues with a propyl group also demonstrated notable antifungal potencies.[6]

While these studies highlight the potential of propyl-substituted triazoles, a direct comparative investigation of the biological activities of 1-propyl versus 2-propyl-1,2,3-triazole is not yet available in the scientific literature. Such a study would be invaluable in elucidating the structure-activity relationship (SAR) and guiding the design of more potent therapeutic agents.

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and evaluation of these isomers. Below are generalized protocols based on established synthetic routes for 1- and 2-substituted 1,2,3-triazoles.

Synthesis of 1-Propyl-1,2,3-triazole (via CuAAC)

The regioselective synthesis of 1-substituted 1,2,3-triazoles is most commonly achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry".[1]

Materials:

  • Propyl azide

  • Propyne (or a suitable precursor)

  • Copper(I) iodide (CuI) or other Cu(I) source

  • Sodium ascorbate (as a reducing agent for in situ generation of Cu(I) from Cu(II))

  • Solvent (e.g., t-butanol/water, THF/water, DMSO)

Procedure:

  • In a round-bottom flask, dissolve propyl azide and propyne in the chosen solvent system.

  • Add sodium ascorbate to the mixture.

  • Add the copper(I) catalyst (e.g., CuI).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by extraction with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Synthesis of 2-Propyl-1,2,3-triazole

The synthesis of 2-substituted 1,2,3-triazoles often involves the alkylation of the parent 1H-1,2,3-triazole. This reaction can lead to a mixture of N1 and N2 isomers, and reaction conditions must be optimized for the desired regioselectivity.

Materials:

  • 1H-1,2,3-triazole

  • 1-Bromopropane or 1-iodopropane

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., DMF, acetonitrile)

Procedure:

  • Dissolve 1H-1,2,3-triazole in the chosen solvent in a reaction flask.

  • Add the base to the solution and stir for a short period to form the triazolide anion.

  • Add 1-bromopropane or 1-iodopropane to the reaction mixture.

  • Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • The isomeric mixture of 1-propyl- and 2-propyl-1,2,3-triazole can be separated by column chromatography. The 2-isomer is typically less polar than the 1-isomer.

Visualizing Synthesis Pathways

The following diagrams illustrate the general synthetic workflows for obtaining 1-propyl and 2-propyl substituted 1,2,3-triazoles.

Synthesis_of_1_Propyl_1_2_3_Triazole cluster_reactants Reactants propyl_azide Propyl Azide catalyst Cu(I) Catalyst (e.g., CuI) propyl_azide->catalyst propyne Propyne propyne->catalyst product 1-Propyl-1,2,3-triazole catalyst->product [3+2] Cycloaddition

Caption: Regioselective synthesis of 1-propyl-1,2,3-triazole via CuAAC.

Synthesis_of_2_Propyl_1_2_3_Triazole cluster_reactants Reactants triazole 1H-1,2,3-Triazole base Base (e.g., K₂CO₃) triazole->base propyl_halide Propyl Halide (e.g., 1-Bromopropane) propyl_halide->base product_mixture Mixture of 1- and 2-Propyl Isomers base->product_mixture Alkylation separation Chromatographic Separation product_mixture->separation product_2_propyl 2-Propyl-1,2,3-triazole separation->product_2_propyl

Caption: Synthesis of 2-propyl-1,2,3-triazole via alkylation of the parent triazole.

Conclusion and Future Directions

This guide provides a foundational comparison of 1-propyl and 2-propyl substituted 1,2,3-triazoles based on currently available literature. While the synthesis of the 1-propyl isomer is well-established through click chemistry, the regioselective synthesis of the 2-propyl isomer presents more challenges. A significant gap exists in the direct, side-by-side comparison of the physicochemical and biological properties of these two isomers.

For researchers in drug development, a systematic investigation into the biological activities of both isomers is warranted. Such studies would provide crucial SAR data and could reveal distinct pharmacological profiles, potentially leading to the development of novel therapeutics. Further detailed spectroscopic analysis of the pure isomers is also necessary to provide a complete characterization for future research and development.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Propyl-1H-1,2,3-triazol-4-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

It is crucial to consult your institution's specific waste disposal protocols and local regulations, as they may vary.

Hazard Profile of Structurally Related Triazole Analogs

To underscore the importance of cautious handling, the table below summarizes the known hazards associated with structurally similar triazole compounds. These properties suggest that 1-Propyl-1H-1,2,3-triazol-4-amine should be managed as a hazardous substance.

Hazard ClassificationDescriptionRelated Compounds
Acute Toxicity (Oral) Harmful if swallowed.3-Amino-1H-1,2,4-triazole
Skin Irritation Causes skin irritation.3-Amino-1H-1,2,4-triazole, 4-Amino-1,2,4-triazole
Eye Irritation Causes serious eye irritation.3-Amino-1H-1,2,4-triazole, 4-Amino-1,2,4-triazole
Carcinogenicity/Reproductive Toxicity Suspected of causing cancer and/or damaging fertility or the unborn child.[1]3-Amino-1,2,4-triazole (Amitrole)
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.3-Amino-1,2,4-triazole
Hazardous to the Aquatic Environment Toxic to aquatic life with long-lasting effects.[2]3-Amino-1,2,4-triazole

Experimental Protocol for Disposal

This protocol outlines the step-by-step procedure for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Wear appropriate personal protective equipment, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles conforming to EN166.[2][3]

  • If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

2. Waste Segregation and Collection:

  • All waste containing this compound, including unused product, contaminated materials (e.g., filter paper, pipette tips), and rinsate, must be collected as hazardous waste.

  • Use a designated, properly labeled, and sealable waste container. The container should be made of a material compatible with the chemical.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials include strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2][4]

3. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary.

  • For minor spills of solid material, carefully sweep up the powder, avoiding dust generation.[2][3] Dampening the material with a small amount of water may help to minimize dust.

  • Place the spilled material and any contaminated cleaning materials into the designated hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., water, if the compound is soluble), and collect the cleaning solution as hazardous waste.

4. Container Decontamination:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.

  • The rinsate from the triple rinse must be collected and disposed of as hazardous waste.

  • After triple-rinsing, the container can be disposed of according to institutional guidelines for decontaminated chemical containers.

5. Final Disposal:

  • Store the sealed hazardous waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel or a licensed hazardous waste disposal contractor.

  • Ensure the waste container is properly labeled with its contents.

  • The ultimate disposal of this compound should be conducted at an approved waste disposal facility. Common disposal methods for similar compounds include incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][5]

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: Disposal of This compound ppe Wear Appropriate PPE: - Lab Coat - Gloves - Safety Glasses/Goggles start->ppe waste_collection Collect Waste in a Labeled, Sealed Container ppe->waste_collection spill Is there a spill? waste_collection->spill spill_cleanup Clean Spill: - Sweep solid, avoid dust - Collect all materials spill->spill_cleanup Yes container_decon Decontaminate Empty Containers: - Triple rinse - Collect rinsate spill->container_decon No spill_cleanup->waste_collection storage Store Waste Container in Satellite Accumulation Area container_decon->storage disposal Arrange for Pickup by EHS or Licensed Waste Disposal Contractor storage->disposal end End: Proper Disposal disposal->end

References

Personal protective equipment for handling 1-Propyl-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential, immediate safety and logistical information for handling 1-Propyl-1H-1,2,3-triazol-4-amine, including operational and disposal plans.

Personal Protective Equipment (PPE)

Proper personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE based on data for similar amino-triazole compounds.

Protection Type Specification Standard
Eye/Face Protection Tightly fitting safety goggles or a face shield.NIOSH (US) or EN 166 (EU) approved.[1][2]
Skin Protection Chemical-resistant, impervious gloves (material to be determined by a risk assessment). Protective clothing to prevent skin exposure.EU Directive 89/686/EEC and the standard EN 374.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation is experienced. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1][3]NIOSH (US) or CEN (EU).[1]

Operational Plan: Safe Handling Protocol

Adherence to a strict handling protocol is necessary to minimize exposure and ensure a safe laboratory environment.

1. Engineering Controls:

  • Work in a well-ventilated area.

  • Use a chemical fume hood for all manipulations of the compound.

  • Ensure safety showers and eye wash stations are readily accessible.[4]

2. Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not breathe dust or vapors.[1]

  • Wash hands thoroughly after handling and before breaks.[1]

  • Avoid formation of dust and aerosols.[1]

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from strong oxidizing agents and strong acids.[3]

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Identification and Collection:

  • Collect waste material in a suitable, closed, and properly labeled container.

  • Contaminated materials, such as gloves and lab coats, should also be collected as hazardous waste.

2. Disposal Method:

  • Dispose of this material through a licensed professional waste disposal service.[1]

  • One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Do not allow the product to enter drains.[1]

3. Contaminated Packaging:

  • Dispose of contaminated packaging as unused product.[1]

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound A Preparation & Risk Assessment B Don Personal Protective Equipment (PPE) A->B Proceed with caution C Chemical Handling in Fume Hood B->C D Experimentation C->D E Decontamination of Work Area D->E F Waste Collection & Segregation D->F G Doff Personal Protective Equipment (PPE) E->G H Proper Waste Disposal F->H Follow institutional guidelines I Hand Washing G->I

Caption: Workflow for the safe handling of chemical compounds.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Propyl-1H-1,2,3-triazol-4-amine
Reactant of Route 2
Reactant of Route 2
1-Propyl-1H-1,2,3-triazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.